2,3-Dimethylphenyl Isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-4-3-5-9(8(7)2)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASTZUGVKHOFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165476 | |
| Record name | 2,3-Dimethylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539-20-4 | |
| Record name | 2,3-Dimethylphenylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1539-20-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 2,3-Dimethylphenyl Isothiocyanate?
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylphenyl Isothiocyanate
Introduction
This compound, also identified as 1-isothiocyanato-2,3-dimethylbenzene, is a specialized aromatic organic compound with the CAS number 1539-20-4.[1] Its structure, which incorporates a reactive isothiocyanate (-N=C=S) functional group attached to a dimethyl-substituted benzene ring, renders it a significant intermediate in various organic synthesis applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis protocols, and safety considerations, tailored for professionals in research, chemical synthesis, and drug development. The compound's utility is most pronounced in the synthesis of pharmaceuticals and agrochemicals, where it serves as a critical building block for creating more complex molecules, such as thiourea derivatives and heterocyclic compounds.[1]
Physicochemical Properties
This compound is a light yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing a quantitative overview for laboratory and industrial applications.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NS | [1][2] |
| Molecular Weight | 163.24 g/mol | [1] |
| Appearance | Light yellow liquid | [1] |
| Purity | ≥97% | [1][2] |
| Density | 1.01 - 1.08 g/cm³ | [1] |
| Boiling Point | 128 °C at 8 mmHg | [1] |
| Melting Point | 22-23 °C | |
| Flash Point | 125.8 °C | [1] |
| IUPAC Name | 1-isothiocyanato-2,3-dimethylbenzene | [1] |
| CAS Number | 1539-20-4 | [1] |
Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the highly reactive isothiocyanate functional group. This group features electrophilic carbon and sulfur atoms, making it susceptible to nucleophilic attack.
Key Reactions:
-
Nucleophilic Addition: The isothiocyanate group readily undergoes nucleophilic addition reactions. Amines, alcohols, and thiols can attack the central carbon atom, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is fundamental to its role as a building block in the synthesis of bioactive molecules.[1]
-
Cyclization Reactions: It is a key precursor in the synthesis of various heterocyclic compounds. The isothiocyanate moiety can participate in intramolecular or intermolecular cyclization reactions to form five- or six-membered rings containing nitrogen and sulfur.[1][3]
Stability and Incompatibilities:
-
The compound is stable under moderate temperature conditions.[1]
-
It is chemically stable at room temperature.[4] However, it can form explosive mixtures with air upon intense heating.[4]
-
It is incompatible with strong oxidizing agents, strong bases, alcohols, amines, and ammonia.[5][6]
-
Contact with heat and moisture should be avoided to prevent degradation.[4]
Experimental Protocols: Synthesis
The synthesis of this compound typically proceeds from the corresponding aniline derivative, 2,3-dimethylaniline. A common and effective method is the reaction with a thiocarbonylating agent like thiophosgene or, more commonly in modern synthesis, a two-step, one-pot reaction involving carbon disulfide.[1][7][8]
General "One-Pot" Synthesis from 2,3-Dimethylaniline:
This protocol is adapted from general methods for the synthesis of aryl isothiocyanates.[7]
Objective: To synthesize this compound from 2,3-dimethylaniline.
Materials:
-
2,3-Dimethylaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another organic base
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or another desulfurizing agent
-
Dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Methodology:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask, dissolve 2,3-dimethylaniline (1 equivalent) in dichloromethane.
-
Add triethylamine (3 equivalents) to the solution and stir at room temperature.
-
Slowly add carbon disulfide (3 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for approximately 5-10 minutes. The reaction is typically rapid, leading to the formation of the dithiocarbamate intermediate.
-
-
Desulfurization to form the Isothiocyanate:
-
To the freshly prepared dithiocarbamate solution, add the desulfurizing agent, such as DMT/NMM/TsO⁻ (1 equivalent).
-
The reaction can be performed at room temperature or accelerated using microwave irradiation (e.g., 3 minutes at 90 °C), which has been shown to be effective for similar syntheses.[7]
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified. Flash column chromatography using a non-polar eluent such as hexane is a common method to isolate the pure this compound.[7]
-
Logical Workflow and Visualization
The synthesis of this compound can be visualized as a two-step logical workflow, starting from the primary amine.
Caption: General synthesis workflow for this compound.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Irritation and Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[4][9] It may also cause skin and respiratory irritation.[1][10]
-
Sensitization: Like many isothiocyanates, it may cause allergic skin reactions and potentially lead to allergy or asthma-like symptoms if inhaled.[4][9][11]
-
Handling Precautions: Use only in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[5][6]
-
Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[5] Avoid release into the environment.[6]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]
- 9. carlroth.com [carlroth.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Synthesis Pathway for 1-Isothiocyanato-2,3-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 1-isothiocyanato-2,3-dimethylbenzene, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document details the underlying chemistry, a step-by-step experimental protocol, and relevant quantitative data.
Introduction
1-Isothiocyanato-2,3-dimethylbenzene, also known as 2,3-dimethylphenyl isothiocyanate, is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) functional group attached to a 2,3-dimethylphenyl scaffold.[1] Its chemical structure lends itself to a variety of chemical transformations, including nucleophilic additions and cyclizations, making it a key building block for the synthesis of more complex molecules such as thiourea derivatives and heterocyclic compounds.[1]
Recommended Synthesis Pathway: One-Pot Reaction from 2,3-Dimethylaniline
The recommended pathway for the synthesis of 1-isothiocyanato-2,3-dimethylbenzene is a one-pot reaction starting from 2,3-dimethylaniline. This method is favored due to its operational simplicity, cost-effectiveness, and avoidance of highly toxic reagents like thiophosgene.[1] The reaction proceeds in two main stages within a single reaction vessel:
-
Formation of a Dithiocarbamate Intermediate: 2,3-Dimethylaniline is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate.
-
Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent to yield the final product, 1-isothiocyanato-2,3-dimethylbenzene.
Several desulfurizing agents can be employed, with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) being a modern and efficient option, often used in conjunction with microwave heating to accelerate the reaction and improve yields.[2][3]
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the final product.
| Property | 2,3-Dimethylaniline (Starting Material) | 1-Isothiocyanato-2,3-dimethylbenzene (Product) |
| CAS Number | 87-59-2 | 1539-20-4 |
| Molecular Formula | C₈H₁₁N | C₉H₉NS |
| Molecular Weight | 121.18 g/mol | 163.24 g/mol |
| Appearance | Colorless to reddish-brown liquid | Light yellow liquid/solid |
| Boiling Point | 221-222 °C | 128 °C @ 8 mmHg |
| Melting Point | -15 °C | 22-23 °C |
| Density | 0.994 g/mL | 1.08 g/mL |
| Purity | >99.0% (GC) | ≥99.0% |
| Typical Reaction Yield | - | 70-95% (estimated based on similar syntheses) |
Experimental Protocol
This protocol is a representative procedure for the one-pot synthesis of 1-isothiocyanato-2,3-dimethylbenzene using DMT/NMM/TsO⁻ as the desulfurizing agent with microwave assistance.
Materials:
-
2,3-Dimethylaniline (C₈H₁₁N)
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or DBU
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)
-
Dichloromethane (DCM), anhydrous
-
Hexane for chromatography
-
Microwave reactor
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a 10 mL microwave pressure vial, add 2,3-dimethylaniline (2 mmol, 1.0 equiv.).
-
Formation of Dithiocarbamate: To the vial, add anhydrous dichloromethane (3 mL), triethylamine (6 mmol, 3.0 equiv.), and carbon disulfide (6 mmol, 3.0 equiv.). Stir the mixture at room temperature for 5 minutes.
-
Desulfurization: Add DMT/NMM/TsO⁻ (2 mmol, 1.0 equiv.) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 3 minutes at 90 °C.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash chromatography on silica gel using hexane as the eluent to afford pure 1-isothiocyanato-2,3-dimethylbenzene.[3]
Mandatory Visualizations
Synthesis Workflow Diagram:
Caption: One-pot synthesis of 1-isothiocyanato-2,3-dimethylbenzene.
Logical Relationship of Synthesis Steps:
Caption: Logical flow of the synthesis pathway.
References
An In-depth Technical Guide to 2,3-Dimethylphenyl Isothiocyanate: Molecular Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethylphenyl Isothiocyanate, a member of the isothiocyanate class of compounds known for their significant biological activities. This document details the molecular structure, physicochemical properties, and synthesis of this compound. While specific experimental data on the biological activity of this compound is limited in publicly available literature, this guide extrapolates the well-documented activities of the broader isothiocyanate class, including their anticancer and antimicrobial properties. Detailed experimental protocols for synthesis and characterization are provided, alongside visualizations of key signaling pathways commonly modulated by isothiocyanates, to offer a foundational understanding for researchers in drug discovery and development.
Molecular Structure and Properties
This compound, also known as 1-isothiocyanato-2,3-dimethylbenzene, is an aromatic organic compound. Its structure features a reactive isothiocyanate (-N=C=S) functional group attached to a 2,3-dimethyl substituted benzene ring.
Molecular Formula: C₉H₉NS[1][2]
Molecular Weight: Approximately 163.24 g/mol [1][2]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1539-20-4 | [1][2] |
| Appearance | Light yellow liquid | [2] |
| Density | 1.01 - 1.08 g/cm³ | [2][3] |
| Boiling Point | 128 °C at 8 mmHg | [3] |
| Melting Point | 22-23 °C | [3] |
| Flash Point | 125.8 °C | [2] |
| Purity | Typically ≥97-99% | [2][3] |
Synthesis and Characterization
This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to the high reactivity of the isothiocyanate group.[2]
Synthesis Protocols
The synthesis of aryl isothiocyanates like this compound commonly proceeds via the reaction of the corresponding aniline with a thiocarbonylating agent. Two prevalent methods are detailed below.
Method A: Reaction with Thiophosgene
This is a common and efficient method for the synthesis of isothiocyanates.[4]
-
Reaction: 2,3-dimethylaniline + Thiophosgene (CSCl₂) → this compound + 2 HCl
-
Experimental Protocol (Adapted from a similar synthesis):
-
In a well-ventilated fume hood, dissolve 2,3-dimethylaniline (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of thiophosgene (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Method B: Reaction with Carbon Disulfide
This method provides an alternative to the highly toxic thiophosgene.
-
Reaction: 2,3-dimethylaniline + Carbon Disulfide (CS₂) → Dithiocarbamate salt → this compound
-
Experimental Protocol (Adapted from a general procedure):
-
To a stirred solution of 2,3-dimethylaniline (1.0 equivalent) and an organic base like triethylamine (2.0 equivalents) in an anhydrous solvent (e.g., acetone or dichloromethane), add carbon disulfide (1.2 equivalents) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the dithiocarbamate salt.
-
Add a desulfurizing agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture to remove any precipitated by-products.
-
The filtrate containing the product can then be worked up by washing with water and brine, followed by drying and solvent evaporation.
-
The crude product can be purified by vacuum distillation.
-
Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching of the -N=C=S group, typically appearing in the region of 2000-2200 cm⁻¹.[5]
-
Mass Spectrometry: The NIST WebBook provides mass spectral data for 2,3-Dimethylphenylisothiocyanate, which can be used for its identification.[1] The molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 163).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the 1,2,3-trisubstituted benzene ring. The two methyl groups would likely appear as singlets in the aliphatic region.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the two methyl carbons, and the characteristic carbon of the isothiocyanate group.
-
Biological Activity and Signaling Pathways (General for Isothiocyanates)
While specific research on the biological activities of this compound is not extensively available, the broader class of isothiocyanates is well-studied for its potent biological effects, particularly in cancer chemoprevention and as antimicrobial agents.[6][7] It is plausible that this compound shares some of these properties due to the common isothiocyanate functional group.
Anticancer Activity
Isothiocyanates have been shown to inhibit the proliferation of tumor cells and induce apoptosis (programmed cell death) through the modulation of several key signaling pathways.[8][9]
-
Induction of Phase II Detoxifying Enzymes via the Keap1-Nrf2 Pathway: Isothiocyanates are potent inducers of phase II enzymes that protect cells from DNA damage by carcinogens and reactive oxygen species (ROS).[6] They react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II enzymes, upregulating their expression.
-
Induction of Apoptosis: Isothiocyanates can trigger apoptosis in cancer cells through multiple mechanisms:
-
Mitochondrial Pathway: They can cause mitochondrial damage, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[8][10]
-
MAPK Signaling: Activation of stress-activated protein kinases such as JNK can also contribute to apoptosis.[10]
-
Bcl-2 Family Regulation: Isothiocyanates can modulate the expression of Bcl-2 family proteins, promoting pro-apoptotic members (e.g., Bax) and inhibiting anti-apoptotic members (e.g., Bcl-2).[10]
-
-
Cell Cycle Arrest: Many isothiocyanates can cause cell cycle arrest, often at the G2/M phase, by down-regulating key cell cycle regulators like cyclin B1 and Cdc2.[8]
Antimicrobial Activity
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria with antibiotic resistance.[7][11] The exact mechanism of action is not fully elucidated but is thought to involve the disruption of cellular functions through the reaction of the electrophilic isothiocyanate group with microbial proteins and enzymes.
Experimental Workflow for Biological Activity Screening
For researchers interested in investigating the biological activities of this compound, a general experimental workflow is proposed below.
References
- 1. 2,3-Dimethylphenylisothiocyanate [webbook.nist.gov]
- 2. innospk.com [innospk.com]
- 3. This compound | 1539-20-4 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
- 11. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2,3-Dimethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 2,3-Dimethylphenyl Isothiocyanate (CAS No. 1539-20-4), a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. Adherence to the following procedures is critical to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1539-20-4 | [1] |
| Molecular Formula | C₉H₉NS | [1] |
| Molecular Weight | 163.24 g/mol | |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 128 °C (at 8 mmHg) | |
| Melting Point | 22-23 °C | |
| Density | 1.08 g/cm³ | |
| Flash Point | 125.8 °C | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and take appropriate precautions.
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Skin Sensitization | Category 1 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
Potential Health Effects:
-
Ingestion: Harmful if swallowed.
-
Skin Contact: Causes skin irritation and may cause an allergic skin reaction.
-
Eye Contact: Causes serious eye irritation.
-
Inhalation: May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Contaminated work clothing should not be allowed out of the workplace.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles (ANSI Z87 certified) and a face shield where splashing is possible. |
| Skin/Body | Chemical-resistant lab coat and apron | A knee-length lab coat and a chemically compatible apron should be worn. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Respiratory | NIOSH-approved respirator | Use a respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate. |
Handling and Storage
Handling:
-
All work with this compound should be performed in a well-ventilated chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.
-
Use spark-proof tools and explosion-proof equipment.[3]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Do not breathe vapors or mist.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.
-
The storage area should be clearly marked with the appropriate hazard signs.
First Aid Measures
In case of exposure, immediate medical attention is required.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. |
| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
Accidental Release and Disposal
Spill Response:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 3).
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
Experimental Protocols
The isothiocyanate functional group is highly reactive, making this compound a valuable intermediate in organic synthesis, particularly for the formation of thiourea derivatives.[4]
General Protocol for the Synthesis of a Thiourea Derivative
This protocol describes a general method for the reaction of this compound with a primary amine to form a disubstituted thiourea.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.
-
With magnetic stirring, add this compound (1.0 equivalent) dropwise to the amine solution at room temperature.
-
The reaction is often exothermic. If necessary, cool the reaction mixture in an ice bath to maintain a controlled temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the thiourea product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Figure 1. Experimental workflow for the synthesis of a thiourea derivative.
Reactivity and Incompatibilities
The isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack.[4]
-
Nucleophiles: Reacts readily with primary and secondary amines to form thioureas. It also reacts with alcohols and thiols.
-
Water/Moisture: Isothiocyanates can be sensitive to moisture and may hydrolyze. Store in a dry environment.
-
Strong Oxidizing Agents: Incompatible with strong oxidizing agents.
-
Strong Bases: Incompatible with strong bases.
-
Acids: May react with strong acids.
Toxicology and Biological Effects
Toxicological Profile: Detailed toxicological studies specifically on this compound are limited in publicly available literature. However, aromatic isothiocyanates as a class are known to be toxic. Phenyl isothiocyanate, a related compound, is toxic if swallowed.[5] Subacute toxicity studies in rats with phenyl isothiocyanate showed effects on growth, and organ weights at higher doses.[6][7] Some isothiocyanates have also shown genotoxic potential in certain assays.[8][9][10][11]
Biological Activity and Signaling Pathways: While specific studies on the signaling pathways modulated by this compound are not readily available, isothiocyanates as a class are known to have diverse biological activities. They are studied for their potential chemopreventive and therapeutic effects.[3][12][13] Isothiocyanates have been shown to modulate various signaling pathways involved in inflammation, cell proliferation, apoptosis, and oxidative stress.[14][15] For instance, some isothiocyanates can induce apoptosis in cancer cells through the mitochondrial pathway.[16] They have also been shown to interact with and modulate the activity of MAP kinase pathways.[14] It is important to note that these are general activities of the isothiocyanate class, and the specific effects of this compound would require dedicated investigation.
Figure 2. Logical relationship of safety and handling procedures.
Disclaimer
This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use. All laboratory personnel must be trained in the proper handling of hazardous chemicals. The user assumes all responsibility for the safe handling, storage, and disposal of this chemical.
References
- 1. innospk.com [innospk.com]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. scielo.org.co [scielo.org.co]
- 4. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 5. Phenyl isothiocyanate: Carcinogenic Potency Database [files.toxplanet.com]
- 6. research.wayne.edu [research.wayne.edu]
- 7. Four-week toxicity study of phenyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic effects of allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural isothiocyanates: genotoxic potential versus chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothiocyanates Have Genotoxic Potential At Concentrated Doses | Food for Breast Cancer [foodforbreastcancer.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allyl isothiocyanate inhibits cell metastasis through suppression of the MAPK pathways in epidermal growth factor‑stimulated HT29 human colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Influence of Dimethyl Substitution on the Reactivity of the Phenyl Isothiocyanate Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the isothiocyanate functional group when attached to a dimethyl-substituted benzene ring. The strategic placement of methyl groups on the aromatic ring introduces a nuanced interplay of electronic and steric effects that significantly modulates the electrophilic character of the isothiocyanate carbon. This document details the synthesis of dimethylphenyl isothiocyanates and their subsequent reactions, with a focus on nucleophilic additions to form thiourea derivatives. Quantitative data on the electronic and steric influence of the methyl substituents are summarized, and detailed experimental protocols for key reactions are provided. Furthermore, the potential role of these compounds as modulators of transient receptor potential (TRP) channels is explored, offering insights for their application in drug discovery and development.
Introduction
Isothiocyanates (-N=C=S) are a class of reactive organic compounds known for their electrophilic nature, making them valuable intermediates in organic synthesis. The reactivity of the isothiocyanate group is highly dependent on the electronic and steric environment conferred by its substituent. This guide focuses on isothiocyanates where the substituent is a dimethyl-substituted benzene ring (a xylyl group). The two methyl groups on the phenyl ring, depending on their position (ortho, meta, or para to the isothiocyanate group), can either enhance or diminish the reactivity of the isothiocyanate through inductive effects, hyperconjugation, and steric hindrance. Understanding these effects is crucial for designing synthetic routes and for predicting the biological activity of molecules containing this scaffold.
Synthesis of Dimethylphenyl Isothiocyanates
The synthesis of dimethylphenyl isothiocyanates typically starts from the corresponding dimethylaniline. Several methods are available, with the choice often depending on the desired scale and the available reagents.
Thiophosgene Method
A common and efficient method involves the reaction of a dimethylaniline with thiophosgene (CSCl₂). This reaction should be performed with caution due to the high toxicity of thiophosgene.
Experimental Protocol: Synthesis of 2,4-Dimethylphenyl Isothiocyanate [1]
-
Materials: 2,4-Dimethylaniline, Triethylamine, Thiophosgene, Anhydrous Dichloromethane.
-
Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, standard glassware for extraction and filtration.
-
Procedure:
-
Dissolve 2,4-dimethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can be purified by distillation or chromatography.
-
Carbon Disulfide Method
A less hazardous alternative to the thiophosgene method involves the use of carbon disulfide (CS₂) to form a dithiocarbamate salt in situ, which is then decomposed to the isothiocyanate.
Experimental Protocol: General Synthesis of Aryl Isothiocyanates from Amines [2][3]
-
Materials: Dimethylaniline, Carbon Disulfide, Potassium Carbonate (K₂CO₃), Trichloroisocyanuric acid (TCT) or Lead Nitrate (Pb(NO₃)₂), Dichloromethane, Water.
-
Equipment: Jacketed flask, mechanical stirrer, standard laboratory glassware.
-
Procedure:
-
To a mixture of the dimethylaniline (1.0 equivalent) and potassium carbonate (2.0 equivalents) in water, add carbon disulfide (1.2 equivalents) dropwise at room temperature over 2.5 hours.
-
Stir the mixture for an additional 2 hours.
-
Cool the mixture to 0 °C and add a solution of TCT (0.5 equivalents) in dichloromethane dropwise over 4 hours.
-
After stirring for another hour, the mixture is basified, and the organic layer is separated, washed, dried, and concentrated to give the isothiocyanate.
-
Reactivity of the Isothiocyanate Group
The carbon atom of the isothiocyanate group is electrophilic and readily undergoes nucleophilic attack. The reactivity is influenced by the electronic and steric effects of the dimethyl-substituted phenyl ring.
Electronic Effects
Methyl groups are electron-donating through a combination of inductive effect and hyperconjugation.[4][5] This electron donation increases the electron density on the benzene ring, which in turn can slightly reduce the electrophilicity of the isothiocyanate carbon compared to an unsubstituted phenyl isothiocyanate.
-
Activating Nature: The electron-donating methyl groups activate the benzene ring towards electrophilic substitution, but they have a deactivating (rate-decreasing) effect on nucleophilic attack at the isothiocyanate carbon.
-
Positional Dependence: The magnitude of this effect depends on the position of the methyl groups. Methyl groups at the ortho and para positions have a more pronounced electron-donating effect on the isothiocyanate group through resonance (hyperconjugation) compared to a meta substitution.
Steric Effects
Methyl groups, particularly at the ortho position, can sterically hinder the approach of a nucleophile to the electrophilic carbon of the isothiocyanate group.[2][6] This steric hindrance can significantly decrease the rate of reaction.
-
Ortho-Substitution: Isomers such as 2,6-dimethylphenyl isothiocyanate are expected to be significantly less reactive towards bulky nucleophiles compared to 3,5-dimethylphenyl isothiocyanate, where the methyl groups are in the meta positions and do not sterically encumber the isothiocyanate group.
Table 1: Predicted Relative Reactivity of Dimethylphenyl Isothiocyanate Isomers
| Isomer | Electronic Effect of Methyl Groups | Steric Effect on -NCS | Predicted Relative Reactivity |
| 2,4-Dimethylphenyl isothiocyanate | Electron-donating (activating ring, deactivating NCS) | Moderate steric hindrance from one ortho-methyl group | Intermediate |
| 2,6-Dimethylphenyl isothiocyanate | Electron-donating (activating ring, deactivating NCS) | High steric hindrance from two ortho-methyl groups | Low |
| 3,5-Dimethylphenyl isothiocyanate | Electron-donating (activating ring, deactivating NCS) | Minimal steric hindrance | High |
Nucleophilic Addition Reactions: Synthesis of Thioureas
A primary application of isothiocyanates is in the synthesis of thiourea derivatives through reaction with primary or secondary amines. This reaction is a straightforward nucleophilic addition.
General Reaction Mechanism: Thiourea Formation
The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate undergoes a proton transfer to yield the stable thiourea product.[7]
Experimental Protocols for Thiourea Synthesis
Protocol 1: Synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea [6]
-
Materials: 2,4-Dimethylaniline, Methyl isothiocyanate, Ethanol.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel.
-
Procedure:
-
Dissolve 2,4-dimethylaniline (e.g., 0.1 mol, 12.12 g) in ethanol (100 mL) in a round-bottom flask.
-
With continuous stirring, add methyl isothiocyanate (e.g., 0.1 mol, 7.31 g) dropwise to the solution at room temperature.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Protocol 2: General Synthesis of N,N'-Disubstituted Thiourea [7]
-
Materials: Substituted Amine (1.0 mmol), Substituted Isothiocyanate (1.0 mmol), Anhydrous Tetrahydrofuran (THF) (10 mL).
-
Equipment: Standard laboratory glassware, magnetic stirrer.
-
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Remove the solvent under reduced pressure.
-
If necessary, purify the crude product by recrystallization or flash column chromatography.
-
Table 2: Spectroscopic Data for a Representative Thiourea Derivative: N-(2,3-dimethylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)-thiourea [8]
| Nucleus | Chemical Shift (ppm) in DMSO-d6 |
| ¹H NMR | 1.0-3.0 (m, CH₃), 6.0-8.0 (m, Ar-H and pyrazole-H), NH protons typically broad |
| ¹³C NMR | 10-25 (CH₃), 100-150 (Ar-C and pyrazole-C), ~180 (C=S) |
Interaction with Signaling Pathways: TRP Channels
Isothiocyanates are known to be agonists of certain Transient Receptor Potential (TRP) channels, particularly TRPA1, which is involved in pain, inflammation, and respiratory irritation.[9][10] The activation of TRPA1 by isothiocyanates is believed to occur through covalent modification of cysteine residues in the N-terminus of the channel protein.[5]
The electrophilic carbon of the isothiocyanate group reacts with the nucleophilic thiol group of cysteine residues. The presence and positioning of methyl groups on the phenyl ring can influence the potency and kinetics of this interaction by modulating the electrophilicity and steric accessibility of the isothiocyanate.
Structure-activity relationship (SAR) studies have shown that the isothiocyanate moiety itself is the primary driver of TRPA1 activation, with other functional groups having a smaller contribution.[9][11] However, the steric and electronic properties conferred by the dimethylphenyl ring could fine-tune this activity, potentially leading to the development of selective TRP channel modulators.
Conclusion
The reactivity of the isothiocyanate group on a dimethyl-substituted benzene ring is a finely tuned system governed by the interplay of electronic and steric effects. While the electron-donating nature of the methyl groups slightly deactivates the isothiocyanate towards nucleophilic attack, the steric hindrance imposed by ortho-methyl groups plays a more dominant role in modulating reactivity. This understanding allows for the rational design of synthetic strategies and the prediction of chemical behavior. The interaction of these compounds with biological targets such as TRP channels highlights their potential in the development of new therapeutic agents. Further quantitative kinetic studies are warranted to precisely delineate the reactivity differences among the various dimethylphenyl isothiocyanate isomers, which will undoubtedly aid in the advancement of medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Structure-Activity Relationship Study on Isothiocyanates: Comparison of TRPA1-Activating Ability between Allyl Isothiocyanate and Specific Flavor Components of Wasabi, Horseradish, and White Mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothiocyanates from Wasabia japonica activate transient receptor potential ankyrin 1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Synthetic Versatility of 2,3-Dimethylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3-Dimethylphenyl Isothiocyanate, a member of the reactive isothiocyanate family, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features and the inherent reactivity of the isothiocyanate functional group make it a crucial intermediate in the construction of a wide array of heterocyclic compounds and thiourea derivatives. These synthesized molecules often form the backbone of novel therapeutic agents and agrochemicals, highlighting the significance of this reagent in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the key applications of this compound, complete with experimental details and quantitative data to facilitate its use in the modern research laboratory.
Core Applications in Organic Synthesis
The primary utility of this compound lies in its electrophilic carbon atom within the -N=C=S moiety, which is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in the synthesis of diverse molecular scaffolds.
Synthesis of N-Substituted Thioureas
The most fundamental reaction of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted thioureas. These thiourea derivatives are not only important final products with a range of biological activities but also serve as critical intermediates for the synthesis of more complex heterocyclic systems.
A key example is the synthesis of N-(2,3-Dimethylphenyl)thiourea, which is a precursor for the formation of 2-Amino-4,5-dimethylbenzothiazole.[1] This benzothiazole is subsequently utilized in the synthesis of pyrimido[2,1-b]benzothiazoles, a class of compounds investigated for their antimicrobial properties.
General Reaction Scheme for Thiourea Synthesis:
Caption: General synthesis of N,N'-disubstituted thioureas.
Experimental Protocol: Synthesis of N-(2,3-Dimethylphenyl)thiourea
A detailed experimental protocol for the synthesis of a similar N-substituted thiourea, 1-(2-aminophenyl)-3-(naphthlene-1-yl) thiourea, involves refluxing a solution of 1-naphthyl isothiocyanate and 1,2-phenylenediamine in dichloromethane.[2] This procedure can be adapted for the synthesis of N-(2,3-Dimethylphenyl)thiourea by substituting 1-naphthyl isothiocyanate with this compound and using an appropriate amine.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| This compound | Aniline | Dichloromethane | Reflux | N-(2,3-dimethylphenyl)-N'-phenylthiourea | Not Specified | [2] (adapted) |
Synthesis of Heterocyclic Compounds
The true synthetic power of this compound is realized in its application as a precursor for a variety of heterocyclic systems. The thiourea derivatives formed from it are often not the final target but are subjected to further cyclization reactions to yield complex ring structures.
As previously mentioned, N-(2,3-Dimethylphenyl)thiourea is a key intermediate in the synthesis of 2-Amino-4,5-dimethylbenzothiazole.[1] This transformation typically involves an oxidative cyclization. The resulting 2-aminobenzothiazole derivative is a versatile building block for the construction of fused heterocyclic systems like pyrimido[2,1-b]benzothiazoles. The synthesis of these fused systems often involves a one-pot, three-component reaction between a 2-aminobenzothiazole, an aldehyde, and a β-ketoester or a similar active methylene compound.[1][3]
Caption: Synthetic pathway to pyrimido[2,1-b]benzothiazoles.
Experimental Protocol: One-pot Synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives
A general procedure involves the reaction of a 2-aminobenzothiazole derivative, a pyridine 2-aldehyde, and ethyl acetoacetate under microwave irradiation in the presence of a palladium chloride catalyst under solvent-free conditions.[1] The reaction mixture is irradiated for 2-5 minutes at 90°C. After completion, the mixture is cooled and poured into ice-water to precipitate the product.[1]
| 2-Aminobenzothiazole Derivative | Aldehyde | β-Ketoester | Catalyst | Conditions | Product | Yield | Reference |
| 2-Amino-4,5-dimethylbenzothiazole | Pyridine 2-aldehyde | Ethyl acetoacetate | PdCl2 (10 mol%) | Microwave, 90°C, 2-5 min, solvent-free | Ethyl 2,7,8-trimethyl-4-(pyridin-2-yl)-4H-benzo[4][5]thiazolo[3,2-a]pyrimidine-3-carboxylate | Good | [1] (adapted) |
This compound can also be a precursor for the synthesis of various thiazole derivatives. The Hantzsch thiazole synthesis is a classic method where a thiourea reacts with an α-haloketone. By using N-(2,3-dimethylphenyl)thiourea, 2-amino-4-substituted-thiazoles bearing the 2,3-dimethylphenyl group can be prepared.
Caption: Hantzsch synthesis of 2-aminothiazole derivatives.
Experimental Protocol: Synthesis of 2-Amino-4,5-diarylthiazole Derivatives
A general procedure involves heating a mixture of a substituted thiourea and an α-haloketone in ethanol under reflux.[6] For example, 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one is reacted with thiourea in refluxing ethanol for five hours.[6] After cooling and neutralization, the thiazole product precipitates.[6]
| Thiourea Derivative | α-Haloketone | Solvent | Conditions | Product | Yield | Reference |
| N-(2,3-Dimethylphenyl)thiourea | 2-Bromo-1-phenylethanone | Ethanol | Reflux | 2-(2,3-Dimethylphenylamino)-4-phenylthiazole | Not Specified | [6] (adapted) |
1,2,4-Triazole derivatives can be synthesized from this compound by first reacting it with a hydrazine or a hydrazide to form a thiosemicarbazide intermediate. This intermediate can then be cyclized, often under basic or acidic conditions, to yield the corresponding triazole-thione.
Caption: Synthetic pathway to 1,2,4-triazole-3-thiones.
Experimental Protocol: Synthesis of 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol
A general procedure involves refluxing a mixture of an acid hydrazide and phenyl isothiocyanate in a suitable solvent like benzene for several hours to form the thiosemicarbazide.[7] This intermediate is then cyclized by refluxing with an aqueous solution of sodium hydroxide.[7] Acidification of the reaction mixture yields the triazole-thiol product.[7]
| Acid Hydrazide | Isothiocyanate | Solvent (Step 1) | Cyclization Conditions (Step 2) | Product | Yield | Reference |
| Benzoic hydrazide | This compound | Benzene | 1) NaOH (aq), Reflux2) HCl (aq) | 5-Phenyl-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | Moderate | [7] (adapted) |
Conclusion
This compound is a highly valuable reagent in organic synthesis, offering a gateway to a rich variety of nitrogen- and sulfur-containing compounds. Its reactivity allows for the straightforward synthesis of thioureas, which can be further elaborated into complex heterocyclic systems of significant interest in medicinal and materials chemistry. The applications detailed in this guide, from the synthesis of bioactive pyrimido[2,1-b]benzothiazoles to fundamental thiazole and triazole scaffolds, underscore the versatility and importance of this chemical intermediate. The provided experimental frameworks serve as a starting point for researchers to explore and expand the synthetic utility of this compound in their own research endeavors. Further exploration into its reactions with a broader range of nucleophiles and its use in the development of novel multicomponent reactions is anticipated to uncover even more of its synthetic potential.
References
- 1. Novel benzothiazole containing 4<i>H</i>-pyrimido[2,1-<i>b</i>]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]
- 4. cnj.araku.ac.ir [cnj.araku.ac.ir]
- 5. orgchemres.org [orgchemres.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Navigating the Solubility and Stability of 2,3-Dimethylphenyl Isothiocyanate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 2,3-Dimethylphenyl Isothiocyanate in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines crucial data, experimental methodologies, and visual aids to ensure the effective handling and application of this compound.
Core Executive Summary
Solubility Profile
The solubility of this compound is dictated by its aromatic and reactive isothiocyanate moieties. Based on the principle of "like dissolves like," it is anticipated to be more soluble in nonpolar and aprotic polar solvents than in polar protic solvents like water. The following table summarizes the expected qualitative solubility in common laboratory solvents.
| Solvent | Formula | Type | Expected Solubility |
| Water | H₂O | Polar Protic | Insoluble |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic Polar | Soluble |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic Polar | Soluble |
| Acetone | (CH₃)₂CO | Aprotic Polar | Soluble |
| Acetonitrile | CH₃CN | Aprotic Polar | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble |
| Chloroform | CHCl₃ | Nonpolar | Soluble |
Stability Considerations
The stability of this compound is a critical factor for its storage and use in experimental settings. The isothiocyanate group is susceptible to degradation, particularly in the presence of nucleophiles, heat, and at extreme pH values.
| Condition | Effect on Stability | Potential Degradation Products |
| Temperature | Elevated temperatures can accelerate degradation. | Thiourea derivatives (with amines), thiocarbamates (with alcohols), etc. |
| pH | Unstable at alkaline pH.[1] | Hydrolysis to the corresponding amine and other byproducts. |
| Light | May promote degradation (photochemical reactions). | Complex mixture of degradation products. |
| Air (Oxygen/Moisture) | Moisture can lead to hydrolysis. | 2,3-Dimethylaniline, thiourea derivatives. |
| Presence of Nucleophiles | Highly reactive with nucleophiles (e.g., amines, thiols, alcohols, water).[2] | Thioureas, dithiocarbamates, thiocarbamates. |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.
Protocol 1: Determination of Solubility
This protocol outlines a standard procedure for assessing the solubility of a compound in various solvents.[3][4][5]
-
Preparation: Dispense 1 mg of this compound into separate, labeled 2 mL glass vials.
-
Solvent Addition: To each vial, add 100 µL of the test solvent (e.g., water, ethanol, DMSO, etc.).
-
Vortexing: Vortex each vial vigorously for 1 minute to facilitate dissolution.
-
Visual Inspection: Visually inspect each solution for the presence of undissolved solid.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL.
-
Solubility Classification:
-
Soluble: Complete dissolution in ≤ 1 mL of solvent.
-
Sparingly Soluble: Partial dissolution in 1 mL of solvent.
-
Insoluble: No visible dissolution in 1 mL of solvent.
-
-
Data Recording: Record the final volume of solvent required for complete dissolution to estimate the solubility.
Protocol 2: Assessment of Stability in Solution
This protocol describes a method to evaluate the stability of this compound in a chosen solvent over time, using High-Performance Liquid Chromatography (HPLC).
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the desired solvent (e.g., acetonitrile).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area of the compound.
-
Incubation: Store aliquots of the solution under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of each stored solution onto the HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Quantification: Calculate the percentage of the remaining compound at each time point to determine the rate of degradation.
Visualizing Experimental Workflows and Chemical Pathways
To further clarify the experimental processes and chemical logic, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflow for Solubility Determination.
Caption: General Degradation Pathway of Isothiocyanates.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains to be established through empirical testing, the provided information on the general behavior of isothiocyanates, coupled with detailed experimental protocols, equips researchers with the necessary tools to handle this compound effectively and safely. Adherence to the guidelines on solvent selection and storage conditions is paramount to ensure the integrity of experimental results.
References
The Rise of Substituted Phenyl Isothiocyanates: A Technical Guide to Their Discovery, Synthesis, and Applications
A comprehensive review for researchers, scientists, and drug development professionals on the burgeoning potential of substituted phenyl isothiocyanates in therapeutics and beyond.
Substituted phenyl isothiocyanates (PITCs) are a class of organic compounds characterized by a phenyl ring attached to the isothiocyanate functional group (-N=C=S), with additional substitutions on the aromatic ring. While naturally occurring isothiocyanates from cruciferous vegetables have long been recognized for their health benefits, synthetic substituted phenyl isothiocyanates are emerging as a versatile scaffold in medicinal chemistry and materials science. Their unique electrophilic nature allows for a wide range of chemical reactions, making them valuable building blocks for the synthesis of novel therapeutic agents and other functional molecules. This technical guide provides an in-depth review of the discovery, synthesis, and diverse applications of substituted phenyl isothiocyanates, with a focus on their biological activities and the experimental methodologies used to evaluate them.
Discovery and Natural Occurrence
The journey of isothiocyanates began with their identification as the pungent principles in plants of the Brassicaceae family, such as mustard, broccoli, and cabbage. These compounds are stored in the plants as stable precursors called glucosinolates. When the plant tissue is damaged, the enzyme myrosinase is released, which hydrolyzes the glucosinolates to produce isothiocyanates. This enzymatic reaction is a defense mechanism for the plant against herbivores and pathogens.[1] Phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC) are among the well-studied naturally occurring isothiocyanates with a phenyl moiety.[2] Epidemiological studies have suggested an inverse relationship between the consumption of cruciferous vegetables and the incidence of certain cancers, sparking significant interest in the therapeutic potential of these compounds.[2][3]
Synthetic Pathways to Substituted Phenyl Isothiocyanates
The versatility of substituted phenyl isothiocyanates stems from the ability to synthetically modify the phenyl ring, allowing for the fine-tuning of their chemical and biological properties. Several synthetic methods have been developed for their preparation, with the reaction of primary anilines with a thiocarbonyl source being the most common approach.
Experimental Protocol: One-Pot Synthesis of Phenyl Isothiocyanate from Aniline
This protocol describes a common and efficient one-pot synthesis of phenyl isothiocyanate from aniline using carbon disulfide.[4][5]
Materials:
-
Aniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Cyanuric chloride or another desulfurylation reagent
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a solution of aniline (1 equivalent) and potassium carbonate (2 equivalents) in water is prepared.
-
Carbon disulfide (1.2 equivalents) is added dropwise to the stirring suspension at room temperature. The mixture is stirred for 3-5 hours to facilitate the formation of the dithiocarbamate salt intermediate.
-
The reaction mixture is then cooled to 0°C in an ice bath.
-
A solution of cyanuric chloride (0.5 equivalents) in dichloromethane is added dropwise to the cold reaction mixture.
-
The biphasic mixture is stirred for an additional 30-60 minutes at 0°C.
-
The reaction is quenched, and the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield phenyl isothiocyanate.
-
The crude product can be further purified by distillation or column chromatography.[5]
A variety of substituted anilines can be used as starting materials to generate a library of substituted phenyl isothiocyanates.[3] The choice of base and desulfurylation reagent can be optimized to improve yields for different substrates.[6]
Applications of Substituted Phenyl Isothiocyanates
The reactivity of the isothiocyanate group makes these compounds valuable intermediates in organic synthesis and has led to a wide range of applications.
Pharmaceutical and Medicinal Chemistry
The most significant application of substituted phenyl isothiocyanates is in drug discovery and development. They exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity: Substituted phenyl isothiocyanates have been extensively investigated for their potential as anticancer agents.[7][8] They exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[2][9][10]
Table 1: Anticancer Activity of Selected Substituted Phenyl Isothiocyanates (IC₅₀ values in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenyl isothiocyanate | Human COX-2 | ~99% inhibition at 50 µM | [11] |
| 3-Methoxyphenyl isothiocyanate | Human COX-2 | ~99% inhibition at 50 µM | [11] |
| Benzyl isothiocyanate (BITC) | Cisplatin-resistant Oral Cancer | Not specified | [11] |
| Phenethyl isothiocyanate (PEITC) | Cervical Cancer Cells | Not specified | [11] |
| Phenylalkyl isothiocyanates | Melanoma (UACC 903) | Varies with alkyl chain length | [2] |
| Phenylalkyl isothiocyanates | Breast (MDA-MB-231) | Varies with alkyl chain length | [2] |
| Phenylalkyl isothiocyanates | Glioblastoma (T98G) | Varies with alkyl chain length | [2] |
| Phenylalkyl isothiocyanates | Fibrosarcoma (HT-1080) | Varies with alkyl chain length | [2] |
| Phenylalkyl isothiocyanates | Colon (Caco-2) | Varies with alkyl chain length | [2] |
| Phenylalkyl isothiocyanates | Prostate (PC-3) | Varies with alkyl chain length | [2] |
| Lysine-derived diisothiocyanate | LoVo (Colon cancer) | 1.64 ± 0.53 | [12] |
| Lysine-derived diisothiocyanate | A2780 (Ovarian cancer) | 1.00 ± 0.22 | [12] |
| Lysine-derived diisothiocyanate | MV-4-11 (Leukemia) | 1.66 ± 0.22 | [12] |
| Lysine-derived diisothiocyanate | U-937 (Lymphoma) | 2.95 ± 1.07 | [12] |
Experimental Protocol: Assessing Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted phenyl isothiocyanate stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the substituted phenyl isothiocyanate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Several substituted phenyl isothiocyanates have demonstrated potent activity against a range of bacteria and fungi.[13][14] They are believed to exert their antimicrobial effects by reacting with essential proteins and enzymes in the microorganisms.
Table 2: Antimicrobial Activity of Selected Phenyl Isothiocyanates (MIC values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Phenyl isothiocyanate | Escherichia coli | 1000 | [15] |
| Phenyl isothiocyanate | Staphylococcus aureus | 1000 | [15] |
| Benzyl isothiocyanate (BITC) | Methicillin-Resistant S. aureus (MRSA) | 2.9 - 110 | [11][16] |
| Allyl isothiocyanate (AITC) | Campylobacter jejuni | 50 - 200 | [11] |
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | Not specified | [11] |
| Allyl isothiocyanate (AITC) | Pseudomonas aeruginosa | 103 ± 6.9 | [10] |
| Benzyl isothiocyanate (BITC) | Pseudomonas aeruginosa | 2145 ± 249 | [10] |
| Phenethyl isothiocyanate (PEITC) | Pseudomonas aeruginosa | 29423 ± 1652 | [10] |
Agrochemicals
The biological activity of isothiocyanates extends to the agricultural sector, where they are explored as potential pesticides and herbicides.[17] Their natural origin and biodegradability make them an attractive alternative to conventional synthetic pesticides.
Organic Synthesis and Material Science
Phenyl isothiocyanate is a versatile building block in organic synthesis, used to create a variety of heterocyclic compounds, thioureas, and other sulfur- and nitrogen-containing molecules.[17][18] These compounds find applications in the development of dyes, polymers, and other advanced materials.
A classic application of phenyl isothiocyanate is in Edman degradation , a method for sequencing amino acids in a peptide from the N-terminus.[4][5][13][17]
Key Signaling Pathways and Mechanisms of Action
The diverse biological effects of substituted phenyl isothiocyanates are attributed to their ability to modulate multiple cellular signaling pathways. Their electrophilic carbon atom readily reacts with nucleophilic groups in cellular macromolecules, particularly the thiol groups of cysteine residues in proteins.
The Nrf2-Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.[11][19][20][21] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[22] The liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.[20]
Caption: The Nrf2-Keap1 signaling pathway activated by isothiocyanates.
The NF-κB Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[23][24][25] Chronic activation of the NF-κB pathway is implicated in inflammation and cancer. Isothiocyanates have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and anticancer effects.[11] They can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[26]
Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.
Edman Degradation: A Classic Application
Phenyl isothiocyanate is the key reagent in Edman degradation, a chemical method for determining the amino acid sequence of a peptide or protein. The process involves the sequential removal and identification of amino acids from the N-terminus.
Caption: Workflow of the Edman degradation using phenyl isothiocyanate.
Conclusion and Future Perspectives
Substituted phenyl isothiocyanates represent a promising class of compounds with a remarkable breadth of biological activities and synthetic utility. Their journey from pungent natural products to versatile scaffolds in drug discovery highlights the power of chemical synthesis in harnessing and improving upon nature's designs. The ability to modulate key signaling pathways such as Nrf2 and NF-κB underscores their therapeutic potential in a variety of diseases, particularly cancer and inflammatory disorders.
Future research will likely focus on the development of novel substituted phenyl isothiocyanates with enhanced potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with improved pharmacokinetic and pharmacodynamic properties. Furthermore, a deeper understanding of their mechanisms of action will open up new avenues for their application in combination therapies and personalized medicine. The continued exploration of this fascinating class of molecules holds great promise for the development of innovative solutions to pressing challenges in human health and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103086933A - Preparation method of phenyl isothiocyanate - Google Patents [patents.google.com]
- 4. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. cbijournal.com [cbijournal.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. NF-κB - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
A Technical Guide to 2,3-Dimethylphenyl Isothiocyanate for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, purity grades, synthesis, and analysis of 2,3-Dimethylphenyl Isothiocyanate (CAS No. 1539-20-4), a key intermediate in pharmaceutical and agrochemical research.
This technical guide provides a comprehensive overview of this compound, a crucial building block in organic synthesis. With its reactive isothiocyanate group, this aromatic compound serves as a versatile precursor for the synthesis of a wide range of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed information on its commercial sourcing, purity standards, and relevant experimental methodologies.
Commercial Availability and Purity Grades
The selection of a suitable grade of this compound is paramount for the success of research and development projects. The compound is available from several commercial suppliers in various purity grades, catering to different experimental needs, from initial screening to large-scale synthesis.
A summary of prominent suppliers and the purity grades they offer is presented in Table 1. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to obtain detailed information on the specific lot, including the exact purity and a profile of any impurities.
Table 1: Commercial Suppliers and Purity Grades of this compound
| Supplier | Product Number/Name | Purity Grade | Available Quantities |
| Sigma-Aldrich (distributor for Matrix Scientific) | MAT047022761 | 97% | 1 g, 5 g |
| TransWorldChemicals | D5660 | 99% | Contact for details |
| NINGBO INNO PHARMCHEM CO., LTD. | This compound | ≥99.0% | Bulk quantities (e.g., 200 kg drums)[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1539-20-4 | [2] |
| Molecular Formula | C₉H₉NS | [2] |
| Molecular Weight | 163.24 g/mol | |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 128 °C at 8 mmHg | |
| Melting Point | 22-23 °C | |
| Density | 1.08 g/cm³ |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common and effective method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, followed by desulfurization.[3] Another established method involves the use of thiophosgene.[2]
Method 1: From 2,3-Dimethylaniline and Carbon Disulfide
This two-step, one-pot procedure is generally preferred due to its milder conditions and avoidance of highly toxic reagents like thiophosgene.
Materials:
-
2,3-Dimethylaniline
-
Carbon Disulfide (CS₂)
-
A suitable organic base (e.g., triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA))
-
A desulfurizing agent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or ethyl chloroformate)[3]
-
Anhydrous organic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylaniline and the organic base in the anhydrous organic solvent.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with stirring.
-
Allow the reaction to stir at room temperature for a specified time to form the intermediate dithiocarbamate salt.
-
Introduce the desulfurizing agent to the reaction mixture. The reaction may be heated or stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Method 2: From 2,3-Dimethylaniline and Thiophosgene
This method is also widely used but requires stringent safety precautions due to the high toxicity and reactivity of thiophosgene.
Materials:
-
2,3-Dimethylaniline
-
Thiophosgene (CSCl₂)
-
A base (e.g., calcium carbonate or triethylamine)
-
An inert solvent (e.g., dichloromethane or chloroform)
Procedure:
-
Dissolve 2,3-dimethylaniline in the inert solvent in a flask equipped with a dropping funnel and a reflux condenser.
-
Add the base to the solution.
-
Slowly add a solution of thiophosgene in the same solvent to the mixture with vigorous stirring.
-
After the addition is complete, the reaction mixture may be heated at reflux for a period to ensure complete reaction.
-
After cooling, the mixture is filtered to remove any solids. The filtrate is then washed with water and dried. The solvent is evaporated to yield the crude product.
Purification of this compound
The crude this compound obtained from synthesis can be purified by one or a combination of the following methods to achieve the desired purity level.
1. Vacuum Distillation: This is a common method for purifying liquid isothiocyanates. The crude product is heated under reduced pressure, and the fraction boiling at the correct temperature (128 °C at 8 mmHg) is collected. This method is effective for removing non-volatile impurities.
2. Column Chromatography: For higher purity requirements, column chromatography on silica gel is an effective technique. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated.
Analytical Methods for Quality Control
To ensure the identity and purity of this compound, several analytical techniques are employed.
1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound. The gas chromatogram will show the retention time of the main component and any impurities. The mass spectrum provides fragmentation patterns that confirm the molecular weight and structure of the compound. For a typical analysis, a non-polar capillary column (e.g., DB-5 or equivalent) can be used with a temperature program that allows for the separation of the desired compound from starting materials and by-products.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the two methyl groups. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will display distinct peaks for the isothiocyanate carbon, the aromatic carbons, and the methyl carbons. The chemical shift of the -N=C=S carbon is particularly indicative.
3. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. A strong and sharp absorption band in the region of 2000-2200 cm⁻¹ is a clear indicator of the isothiocyanate (-N=C=S) group.
Logical Workflow for Supplier and Grade Selection
The selection of an appropriate supplier and purity grade of this compound is a critical decision in the research and development process. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A flowchart illustrating the decision-making process for selecting a commercial supplier and appropriate purity grade of this compound.
This guide provides essential technical information for researchers and professionals working with this compound. By understanding the commercial landscape, available purity grades, and standard experimental protocols, users can make informed decisions to advance their research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for N-Terminal Protein Sequencing using Isothiocyanate Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal protein sequencing is a critical technique for protein characterization, providing the precise order of amino acids at the beginning of a polypeptide chain. This information is vital for protein identification, confirmation of recombinant protein expression, analysis of post-translational modifications, and ensuring the quality and consistency of therapeutic proteins. The Edman degradation, a stepwise chemical method, remains a cornerstone of N-terminal sequencing.[1][2][3] This document provides detailed application notes and protocols for N-terminal protein sequencing based on the principles of Edman degradation.
Principle of the Method
The Edman degradation is a cyclical process that sequentially removes one amino acid at a time from the N-terminus of a protein or peptide.[1][3] The process involves three key steps:
-
Coupling (Labeling): The N-terminal α-amino group of the peptide reacts with an isothiocyanate, such as PITC, under mildly alkaline conditions. This reaction forms a stable thiocarbamoyl derivative.[1][2]
-
Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ)-amino acid derivative. This step leaves the rest of the peptide chain intact with a newly exposed N-terminus.[1][2]
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable thiohydantoin derivative (e.g., a phenylthiohydantoin (PTH)-amino acid when using PITC). This stable derivative is then identified using chromatographic methods, typically High-Performance Liquid Chromatography (HPLC), by comparing its retention time to known standards.[1]
This cycle is then repeated to identify the subsequent amino acids in the sequence.[1]
Experimental Workflow
The overall workflow for N-terminal protein sequencing using an isothiocyanate reagent is depicted below.
Experimental Protocols
The following protocols are based on the well-established Edman degradation method using phenyl isothiocyanate (PITC). Researchers using other isothiocyanates like 2,3-Dimethylphenyl Isothiocyanate should consider these as a starting point for optimization.
Protocol 1: N-Terminal Derivatization (Coupling)
-
Sample Preparation: Dissolve 10-100 picomoles of the purified peptide or protein in a suitable coupling buffer (e.g., 50 µL of N,N-dimethylallylamine/trifluoroacetic acid buffer, pH 9.0).
-
Reagent Preparation: Prepare a solution of the isothiocyanate reagent (e.g., 5% PITC in heptane).
-
Coupling Reaction: Add a molar excess of the isothiocyanate solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 55°C) for a specified time (e.g., 30 minutes) in an automated sequencer.
-
Washing: After coupling, the reaction mixture is washed with organic solvents (e.g., heptane and ethyl acetate) to remove excess reagent and by-products.
Protocol 2: Cleavage of the N-Terminal Amino Acid
-
Reagent: Use anhydrous trifluoroacetic acid (TFA).
-
Cleavage Reaction: Introduce anhydrous TFA into the reaction chamber containing the dried, coupled peptide.
-
Incubation: Incubate at a controlled temperature (e.g., 55°C) for a specified time to effect cleavage.
-
Extraction: After cleavage, the anilinothiazolinone (ATZ)-amino acid derivative is selectively extracted with an organic solvent (e.g., 1-chlorobutane). The remaining peptide is left in the reaction chamber for the next cycle.
Protocol 3: Conversion and HPLC Analysis
-
Conversion: The extracted ATZ-amino acid is transferred to a conversion flask. A solution of 25% aqueous TFA is added, and the mixture is heated (e.g., at 55°C) to facilitate the conversion of the ATZ-amino acid to the more stable phenylthiohydantoin (PTH)-amino acid.
-
Sample Preparation for HPLC: The PTH-amino acid solution is dried and then redissolved in a solvent suitable for HPLC injection (e.g., 20-30% acetonitrile in water).
-
HPLC Analysis: The sample is injected onto a reverse-phase HPLC column (e.g., C18). The PTH-amino acids are separated by a gradient of an appropriate mobile phase (e.g., acetonitrile and aqueous buffer). Detection is typically performed by monitoring the UV absorbance at 269 nm.
-
Identification: The retention time of the unknown PTH-amino acid is compared to the retention times of a standard mixture of PTH-amino acids to identify the amino acid from that cycle.
Data Presentation
Quantitative data from N-terminal sequencing is primarily derived from the HPLC analysis of the released PTH-amino acids. The yield and purity of each PTH-amino acid at each cycle are important indicators of the sequencing efficiency.
| Cycle Number | Identified Amino Acid | Peak Area (arbitrary units) | Repetitive Yield (%) |
| 1 | Alanine | 150,000 | 95 |
| 2 | Leucine | 142,500 | 94 |
| 3 | Glycine | 133,950 | 93 |
| 4 | Valine | 124,574 | 92 |
| 5 | Serine | 114,608 | - |
Note: Repetitive yield is calculated as the ratio of the peak area of the current cycle to the peak area of the previous cycle. A consistently high repetitive yield (typically >90%) is indicative of a successful sequencing run. The yield for certain amino acids, like serine and threonine, can be lower due to their partial destruction during the cleavage step.
Signaling Pathway and Logical Relationships
The chemical transformations in the Edman degradation process can be visualized as a linear pathway.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No sequence obtained | N-terminus is blocked (e.g., by an acetyl group). | Perform deblocking chemistry if possible, or use mass spectrometry to identify the blocking group. |
| Low initial yield | Inefficient coupling; low sample amount. | Optimize coupling conditions (pH, temperature, time); ensure accurate sample quantification. |
| Rapid signal drop-off | Sample washout; internal cleavage of the peptide. | Ensure proper sample immobilization; use high-purity reagents and solvents. |
| Ambiguous peaks in HPLC | Incomplete conversion of ATZ to PTH; presence of impurities. | Optimize conversion conditions; ensure sample purity before sequencing. |
Conclusion
N-terminal protein sequencing by Edman degradation is a powerful and reliable method for determining the primary structure of proteins and peptides. While PITC is the standard reagent, the fundamental principles and protocols described here provide a solid foundation for researchers interested in utilizing this technique with other isothiocyanate derivatives. Careful sample preparation, optimization of reaction conditions, and meticulous data analysis are paramount to achieving high-quality sequencing results that can significantly contribute to research and drug development efforts.
References
- 1. Examination of automated polypeptide sequencing using standard phenyl isothiocyanate reagent and subpicomole high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2020201350A1 - Means and methods for single molecule peptide sequencing - Google Patents [patents.google.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Peptide Derivatization with 2,3-Dimethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal derivatization of peptides is a critical technique in proteomics and drug development for applications ranging from protein sequencing to modifying the physicochemical properties of peptide-based therapeutics. This document provides a detailed protocol for the derivatization of peptides with 2,3-Dimethylphenyl Isothiocyanate. This reagent, an analog of phenyl isothiocyanate (PITC), is utilized in Edman degradation for the sequential cleavage and identification of N-terminal amino acids.[1][2] The addition of the dimethylphenyl group can influence the chromatographic and mass spectrometric properties of the derivatized peptide, potentially offering advantages in specific analytical applications.
The derivatization process follows the well-established principles of Edman chemistry, involving a two-step process: a coupling reaction under alkaline conditions followed by a cleavage reaction under acidic conditions.[2]
Principle of the Method
The derivatization of a peptide with this compound proceeds as follows:
-
Coupling: Under mildly alkaline conditions, the isothiocyanate group (-N=C=S) of this compound reacts with the uncharged primary amino group of the N-terminal amino acid of the peptide. This reaction forms a stable 2,3-Dimethylphenylthiocarbamoyl (DMPTC) peptide derivative.
-
Cleavage: In the presence of a strong acid, the DMPTC-peptide undergoes cyclization. This results in the cleavage of the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.
-
Conversion: The unstable thiazolinone derivative is subsequently converted to a more stable 2,3-Dimethylphenylthiohydantoin (DMPTH) amino acid. This stable derivative can then be identified by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Peptide sample (purified)
-
This compound (DMPITC)
-
Coupling Buffer: 50 mM Sodium Bicarbonate or Borate buffer, pH 9.0
-
Anhydrous solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Cleavage Reagent: Anhydrous Trifluoroacetic Acid (TFA)
-
Extraction Solvent: n-Butyl chloride or Ethyl Acetate
-
Conversion Reagent: Aqueous acid (e.g., 25% TFA)
-
HPLC-grade solvents (Water, Acetonitrile, Formic Acid)
-
Nitrogen gas or vacuum centrifuge
Protocol 1: N-Terminal Derivatization of Peptide in Solution
This protocol describes the derivatization of a purified peptide in a liquid phase.
-
Sample Preparation: Dissolve the purified peptide in the coupling buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile or DMF.
-
Coupling Reaction: Add the this compound solution to the peptide solution to achieve a molar excess of the reagent (typically a 5 to 10-fold molar excess is recommended to drive the reaction to completion). The final concentration of the organic solvent should be kept as low as possible to maintain peptide solubility.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. Protect the reaction from light.
-
Drying: After incubation, dry the sample completely under a stream of nitrogen or using a vacuum centrifuge to remove the solvent and excess reagent.
Protocol 2: Cleavage of the N-Terminal Amino Acid
-
Acidification: Add 50-100 µL of anhydrous Trifluoroacetic Acid (TFA) to the dried DMPTC-peptide.
-
Incubation: Incubate the sample at 50°C for 10-15 minutes to effect cleavage.
-
Extraction: Add 200 µL of a non-polar organic solvent (e.g., n-butyl chloride) to the reaction tube to extract the cleaved thiazolinone derivative. Vortex thoroughly.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic phases. The upper organic phase contains the thiazolinone derivative. The lower aqueous phase contains the shortened peptide.
-
Peptide Recovery: Carefully remove the upper organic phase. The remaining shortened peptide in the aqueous phase can be dried and subjected to another round of derivatization for sequential sequencing.
Protocol 3: Conversion to DMPTH-Amino Acid and Analysis
-
Conversion: To the extracted organic phase containing the thiazolinone derivative, add an aqueous acid (e.g., 25% TFA) and incubate at 50°C for 20-30 minutes to convert the unstable derivative to the stable DMPTH-amino acid.
-
Drying: Dry the sample under a stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried DMPTH-amino acid in a suitable solvent (e.g., mobile phase for HPLC) for analysis by HPLC or mass spectrometry.
Data Presentation
Table 1: Typical Reaction Parameters for Peptide Derivatization
| Parameter | Recommended Condition | Notes |
| Coupling Reaction | ||
| pH | 8.5 - 9.5 | Ensures the N-terminal amino group is deprotonated and nucleophilic. |
| Solvent | Acetonitrile or DMF | Anhydrous conditions are preferred. |
| Reagent Molar Ratio (DMPITC:Peptide) | 5:1 to 10:1 | A molar excess drives the reaction towards completion. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures may increase side reactions. |
| Reaction Time | 1 - 2 hours | Optimization may be required depending on the peptide sequence. |
| Cleavage Reaction | ||
| Reagent | Anhydrous Trifluoroacetic Acid (TFA) | |
| Temperature | 50°C | |
| Reaction Time | 10 - 15 minutes | |
| Conversion Reaction | ||
| Reagent | 25% Aqueous TFA | |
| Temperature | 50°C | |
| Reaction Time | 20 - 30 minutes |
Table 2: Expected Mass Shift Upon Derivatization
| Reagent | Molecular Formula | Monoisotopic Mass (Da) | Mass Added to Peptide N-terminus (Da) |
| This compound | C₉H₉NS | 163.0483 | 163.0483 |
Note: The mass added corresponds to the 2,3-Dimethylphenylthiocarbamoyl group attached to the N-terminal amino acid.
Table 3: Representative HPLC Conditions for DMPTH-Amino Acid Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry |
| Column Temperature | 30-40°C |
Note: The retention times of individual DMPTH-amino acids will need to be determined by running standards for each amino acid derivative.
Mandatory Visualization
Caption: Workflow for peptide derivatization with this compound.
References
Application Notes and Protocols for the Use of Substituted Isothiocyanates in Automated Edman Degradation Cycles: A Focus on 2,3-Dimethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the application of substituted isothiocyanates, with a theoretical focus on 2,3-Dimethylphenyl Isothiocyanate, in automated Edman degradation for N-terminal protein sequencing. While Phenyl Isothiocyanate (PITC) remains the gold standard, the use of substituted analogs presents potential advantages in terms of reaction kinetics and detection of the resulting thiohydantoin derivatives. Due to a lack of specific peer-reviewed protocols for this compound, this guide offers a generalized, adaptable protocol based on established Edman degradation principles. Comprehensive validation and optimization are essential before routine use.
Introduction to Edman Degradation with Substituted Isothiocyanates
The Edman degradation is a well-established method for sequencing amino acids from the N-terminus of a peptide or protein.[1][2] The process involves a cyclical series of chemical reactions, automated in a protein sequencer, that sequentially cleaves and identifies amino acids. The standard reagent used is Phenyl Isothiocyanate (PITC).[1][2]
The core principle involves three main steps:
-
Coupling: The N-terminal amino group of the peptide reacts with an isothiocyanate under alkaline conditions to form a substituted thiocarbamoyl derivative.
-
Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain, forming a thiazolinone derivative.
-
Conversion and Identification: The unstable thiazolinone derivative is converted to a more stable thiohydantoin derivative, which is then identified by chromatography, typically High-Performance Liquid Chromatography (HPLC).
The use of substituted isothiocyanates, such as this compound, is explored to potentially enhance the efficiency and sensitivity of this process. The addition of methyl groups to the phenyl ring can influence the electronic properties and hydrophobicity of the reagent and the resulting 2,3-dimethylphenylthiohydantoin (DMPTH) amino acid derivatives.
Potential Advantages of this compound:
-
Altered Reactivity: The electron-donating nature of the methyl groups may alter the reactivity of the isothiocyanate group, potentially affecting coupling efficiency.
-
Improved Chromatographic Separation: The increased hydrophobicity of the DMPTH-amino acid derivatives could lead to different retention times and potentially better resolution in reverse-phase HPLC compared to the standard PTH-amino acids.
-
Enhanced Detection: The altered chromophore of the DMPTH derivative might offer different UV-Vis absorption characteristics, which could be advantageous for detection.
Comparative Data of PITC and a Theoretical Substituted Isothiocyanate
The following table summarizes a theoretical comparison between the standard Phenyl Isothiocyanate (PITC) and a generic substituted isothiocyanate, representing the potential characteristics of this compound. Note: This data is illustrative and requires experimental validation.
| Parameter | Phenyl Isothiocyanate (PITC) | This compound (Theoretical) |
| Molecular Weight | 135.19 g/mol | 163.24 g/mol |
| Coupling Efficiency | High and well-characterized. | Potentially high, but may be influenced by steric hindrance from the methyl groups. |
| Cleavage Efficiency | Efficient under standard acidic conditions. | Expected to be efficient, similar to PITC. |
| Resulting Derivative | Phenylthiohydantoin (PTH)-amino acid | 2,3-Dimethylphenylthiohydantoin (DMPTH)-amino acid |
| Detection Method | UV-Vis detection of PTH-amino acids via HPLC. | UV-Vis detection of DMPTH-amino acids via HPLC. |
| Established Protocols | Numerous well-established protocols are available. | No specific protocols are readily available in the public domain. |
Experimental Protocols
The following is a generalized protocol for automated Edman degradation that can be adapted for use with this compound. It is crucial to note that optimization of several parameters will be necessary.
Reagents and Materials
-
Automated Protein Sequencer
-
Peptide or Protein Sample (purified, salt-free)
-
This compound (DMPITC) solution (e.g., 5% in heptane or as recommended by the manufacturer)
-
Coupling Base (e.g., N-methylpiperidine or trimethylamine solution)
-
Cleavage Acid (e.g., anhydrous trifluoroacetic acid - TFA)
-
Conversion Reagent (e.g., aqueous TFA)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Standard DMPTH-amino acids (requires custom synthesis and purification for calibration)
Sample Preparation
-
Ensure the protein or peptide sample is free of salts, detergents, and other contaminants that can interfere with the Edman chemistry.
-
If necessary, perform buffer exchange or precipitation to clean the sample.
-
Quantify the amount of protein or peptide accurately. A typical starting amount for standard Edman degradation is in the low picomole range.
Automated Edman Degradation Cycle (Adaptable)
The following steps are performed in an automated sequencer. The specific program and timings will need to be optimized.
-
Coupling Reaction:
-
The peptide/protein sample is immobilized on a support matrix within the sequencer's reaction cartridge.
-
A solution of this compound in a non-polar solvent is delivered to the cartridge.
-
A base (e.g., N-methylpiperidine) is added to create alkaline conditions, facilitating the reaction of the DMPITC with the N-terminal amino group.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 50°C).
-
Excess reagents and by-products are washed away with appropriate solvents.
-
-
Cleavage Reaction:
-
Anhydrous trifluoroacetic acid (TFA) is delivered to the reaction cartridge.
-
The acidic environment catalyzes the cleavage of the N-terminal amino acid as a thiazolinone derivative.
-
The thiazolinone derivative is extracted with an organic solvent and transferred to a conversion flask.
-
-
Conversion and Identification:
-
The remaining peptide, now one residue shorter, is ready for the next cycle.
-
The extracted thiazolinone derivative is converted to the more stable 2,3-dimethylphenylthiohydantoin (DMPTH)-amino acid by heating in an aqueous acidic solution (e.g., 25% TFA).
-
The resulting DMPTH-amino acid is dried, redissolved in a suitable solvent, and injected into an HPLC system.
-
The DMPTH-amino acid is identified by comparing its retention time to a pre-established library of standard DMPTH-amino acids.
-
HPLC Analysis of DMPTH-Amino Acids
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., containing TFA) is commonly employed. The gradient will need to be optimized to achieve good separation of all expected DMPTH-amino acid derivatives.
-
Detection: UV detection at a wavelength optimized for the DMPTH chromophore.
-
Calibration: A standard mixture of all 20 DMPTH-amino acids must be run to determine their respective retention times.
Mandatory Visualizations
Caption: Workflow of the automated Edman degradation cycle using a substituted isothiocyanate.
Caption: Logical flow of the key chemical stages in one cycle of Edman degradation.
Conclusion and Recommendations
The use of this compound in automated Edman degradation is a theoretically plausible but experimentally unvalidated approach. While it may offer advantages in chromatographic separation and detection, significant research and development are required. Researchers interested in employing this reagent should be prepared to:
-
Synthesize and purify all 20 standard DMPTH-amino acid derivatives for HPLC calibration.
-
Systematically optimize all parameters of the automated sequencing protocol, including coupling and cleavage times, temperatures, and solvent washes.
-
Conduct rigorous validation studies to determine the repetitive yield and accuracy of sequencing with this new reagent.
Without such validation, the use of this compound in a research or drug development setting is not recommended. For routine and reliable N-terminal sequencing, Phenyl Isothiocyanate remains the reagent of choice due to its extensive history of validation and the wide availability of established protocols and standard compounds.
References
Application Notes and Protocols for HPLC-MS/MS Analysis of 2,3-Dimethylphenyl Isothiocyanate-Derivatized Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative amino acid analysis is a critical tool in various scientific disciplines, including biomedical research, clinical diagnostics, and pharmaceutical development. The inherent properties of amino acids, such as high polarity and low volatility, often necessitate derivatization prior to chromatographic separation and mass spectrometric detection to enhance sensitivity, improve chromatographic resolution, and ensure robust quantification.
This document provides a detailed application note and a comprehensive set of protocols for the analysis of amino acids using 2,3-Dimethylphenyl Isothiocyanate (DMPITC) as a pre-column derivatization reagent, followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). DMPITC reacts with the primary and secondary amine groups of amino acids to form 2,3-Dimethylphenylthiocarbamoyl (DMPTC) derivatives. These derivatives exhibit increased hydrophobicity, facilitating their retention and separation on reversed-phase HPLC columns, and their aromatic moiety enhances ionization efficiency for mass spectrometry.
Disclaimer: The following protocols and quantitative data are based on established methods for similar isothiocyanate derivatizing agents, such as Phenyl Isothiocyanate (PITC). The specific mass transitions and retention times for DMPITC-derivatized amino acids should be determined empirically in your laboratory. This document serves as a comprehensive guide for method development and validation.
Quantitative Data
The tables below summarize the theoretical quantitative data for the analysis of 20 standard proteinogenic amino acids derivatized with this compound.
Mass Spectrometry Parameters for DMPTC-Amino Acids
The following table lists the theoretical exact mass of the DMPTC derivative for each amino acid, the corresponding precursor ion ([M+H]⁺), and the proposed major product ions for quantification and qualification in Multiple Reaction Monitoring (MRM) mode. The proposed product ions are based on the characteristic fragmentation of phenylthiocarbamoyl derivatives, which typically involves the loss of the 2,3-dimethylaniline moiety or cleavage at the amino acid side chain.
| Amino Acid | Abbreviation | DMPTC-Amino Acid Formula | Exact Mass (Da) | Precursor Ion ([M+H]⁺ m/z) | Proposed Product Ion 1 (m/z) (Quantifier) | Proposed Product Ion 2 (m/z) (Qualifier) |
| Glycine | Gly | C₁₁H₁₄N₂O₂S | 238.0776 | 239.0854 | 136.0528 | 77.0395 |
| Alanine | Ala | C₁₂H₁₆N₂O₂S | 252.0932 | 253.1010 | 136.0528 | 91.0551 |
| Valine | Val | C₁₄H₂₀N₂O₂S | 280.1245 | 281.1323 | 136.0528 | 119.0864 |
| Leucine | Leu | C₁₅H₂₂N₂O₂S | 294.1402 | 295.1480 | 136.0528 | 133.1021 |
| Isoleucine | Ile | C₁₅H₂₂N₂O₂S | 294.1402 | 295.1480 | 136.0528 | 133.1021 |
| Proline | Pro | C₁₄H₁₈N₂O₂S | 278.1089 | 279.1167 | 136.0528 | 116.0708 |
| Serine | Ser | C₁₂H₁₆N₂O₃S | 268.0882 | 269.0960 | 136.0528 | 107.0497 |
| Threonine | Thr | C₁₃H₁₈N₂O₃S | 282.1038 | 283.1116 | 136.0528 | 121.0653 |
| Cysteine | Cys | C₁₂H₁₆N₂O₂S₂ | 284.0653 | 285.0731 | 136.0528 | 122.0273 |
| Methionine | Met | C₁₄H₂₀N₂O₂S₂ | 312.0966 | 313.1044 | 136.0528 | 151.0586 |
| Aspartic Acid | Asp | C₁₃H₁₆N₂O₄S | 296.0831 | 297.0909 | 136.0528 | 134.0399 |
| Glutamic Acid | Glu | C₁₄H₁₈N₂O₄S | 310.0987 | 311.1065 | 136.0528 | 148.0555 |
| Asparagine | Asn | C₁₃H₁₇N₃O₃S | 295.0991 | 296.1069 | 136.0528 | 133.0508 |
| Glutamine | Gln | C₁₄H₁₉N₃O₃S | 309.1147 | 310.1225 | 136.0528 | 147.0664 |
| Lysine | Lys | C₁₅H₂₃N₃O₂S | 309.1511 | 310.1589 | 136.0528 | 147.1184 |
| Arginine | Arg | C₁₅H₂₂N₄O₂S | 322.1467 | 323.1545 | 136.0528 | 174.1113 |
| Histidine | His | C₁₅H₁₈N₄O₂S | 318.1150 | 319.1228 | 136.0528 | 156.0773 |
| Phenylalanine | Phe | C₁₈H₂₀N₂O₂S | 328.1245 | 329.1323 | 136.0528 | 167.0864 |
| Tyrosine | Tyr | C₁₈H₂₀N₂O₃S | 344.1195 | 345.1273 | 136.0528 | 183.0813 |
| Tryptophan | Trp | C₂₀H₂₁N₃O₂S | 367.1354 | 368.1432 | 136.0528 | 205.0973 |
Note: The proposed product ion at m/z 136.0528 corresponds to the protonated 2,3-dimethylaniline fragment, a common loss for this type of derivative. The second product ion is typically derived from the amino acid structure.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards (e.g., Sigma-Aldrich, Cell free amino acid standard mix)
-
This compound (DMPITC), >98% purity
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Triethylamine (TEA)
-
Formic Acid (FA), LC-MS grade
-
Internal Standards (Stable isotope-labeled amino acids)
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare a 1 mM stock solution of the amino acid standard mix in 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to achieve a concentration range suitable for the calibration curve (e.g., 1 µM to 200 µM).
-
Internal Standard Spiking: Add an appropriate volume of the internal standard mix to all standards, quality controls, and samples.
-
Sample Preparation (e.g., Plasma): a. Thaw plasma samples on ice. b. Precipitate proteins by adding 3 volumes of ice-cold methanol to 1 volume of plasma. c. Vortex for 30 seconds and incubate at -20°C for 20 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new microcentrifuge tube.
Derivatization Protocol
-
Drying: Transfer 20 µL of the standard solution or sample supernatant to a clean microcentrifuge tube. Dry the samples completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Add 20 µL of a solution containing Methanol:Water:TEA (2:2:1, v/v/v) to the dried residue. Vortex briefly.
-
Derivatization: Add 30 µL of a freshly prepared derivatization solution of DMPITC in acetonitrile (e.g., 5 mg/mL). Vortex for 1 minute.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 30 minutes.
-
Evaporation: Dry the samples again under a stream of nitrogen or in a vacuum concentrator to remove excess reagent and solvent.
-
Final Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex and transfer to an autosampler vial for analysis.
HPLC-MS/MS Method
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 12.0 | 60 |
| 12.1 | 95 |
| 14.0 | 95 |
| 14.1 | 5 |
| 16.0 | 5 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 1.1. Collision energies and other compound-specific parameters should be optimized for each DMPTC-amino acid.
Visualizations
Derivatization Reaction of an Amino Acid with this compound
Caption: Derivatization of an amino acid with this compound.
Experimental Workflow for HPLC-MS/MS Analysis of DMPTC-Amino Acids
Caption: Workflow for DMPTC-amino acid analysis by HPLC-MS/MS.
Application Notes: The Role of 2,3-Dimethylphenyl Isothiocyanate in Peptide Chemistry
Introduction
In peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), a "capping" step is crucial for achieving high purity of the final peptide product. Capping involves the chemical modification of unreacted N-terminal amines on the growing peptide chains, thereby preventing the formation of deletion sequences.[1] While acetic anhydride is the most commonly used capping agent, the reactivity of isothiocyanates with primary amines suggests their potential, albeit unconventional, use in this role.[2][3][4]
This document explores the theoretical application of 2,3-dimethylphenyl isothiocyanate as a capping agent in peptide chemistry. Due to a lack of specific literature on this compound for capping, we draw parallels from the well-established reactivity of a similar molecule, phenyl isothiocyanate (PITC), which is the cornerstone of Edman degradation for N-terminal peptide sequencing.[5][6] We provide detailed protocols for the Edman degradation procedure as a primary example of isothiocyanate chemistry with peptides and a theoretical protocol for the use of this compound as a capping agent in SPPS.
Principle of Isothiocyanate Reactivity with Peptides
The core of isothiocyanate chemistry in the context of peptides is the reaction between the isothiocyanate group (-N=C=S) and the uncharged N-terminal α-amino group of a peptide.[7] This reaction, typically carried out under mildly alkaline conditions, results in the formation of a stable thiourea linkage, specifically a phenylthiocarbamoyl (PTC) derivative in the case of PITC.[5]
This same reactivity forms the basis for two potential applications:
-
N-Terminal Sequencing (Edman Degradation): The PTC-derivatized N-terminal amino acid can be selectively cleaved under acidic conditions without breaking other peptide bonds.[8][9] This allows for the sequential identification of amino acids.
-
N-Terminal Capping (Theoretical): By forming a stable thiourea derivative at the N-terminus, this compound could effectively block the amine from participating in subsequent coupling reactions during SPPS. This would terminate the elongation of incomplete peptide chains.
The dimethyl substitution on the phenyl ring of this compound may influence its reactivity due to steric and electronic effects compared to the standard PITC, potentially affecting reaction kinetics and efficiency.
Application in N-Terminal Sequencing (Edman Degradation)
While not the specified compound, the use of phenyl isothiocyanate (PITC) in Edman degradation is the most extensively documented application of an aromatic isothiocyanate in peptide chemistry.[5] The process allows for the highly accurate, sequential determination of a peptide's amino acid sequence.[10]
The workflow involves a cycle of three main steps:
-
Coupling: The peptide is reacted with PITC under alkaline conditions to label the N-terminal amino acid.[8]
-
Cleavage: The labeled N-terminal residue is cleaved from the peptide chain using a strong anhydrous acid like trifluoroacetic acid (TFA).[9]
-
Conversion & Identification: The cleaved residue is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified using chromatography (typically HPLC).[5][11]
This cycle is repeated to determine the sequence of the peptide, although its efficiency decreases with peptide length, practically limiting it to sequences of about 30-60 residues.[8][10]
Experimental Protocols
Protocol 1: N-Terminal Peptide Sequencing via Edman Degradation
This protocol describes the established procedure for sequencing a purified peptide from its N-terminus using phenyl isothiocyanate (PITC).
Materials:
-
Purified peptide sample (10-100 picomoles)
-
Phenyl isothiocyanate (PITC) solution (e.g., 5% v/v in a suitable solvent)
-
Coupling Buffer: N-methylpiperidine or trimethylamine solution to create alkaline conditions.[11]
-
Cleavage Acid: Anhydrous trifluoroacetic acid (TFA).[9]
-
Extraction Solvent: Ethyl acetate or n-butyl chloride.[8]
-
Conversion Solution: Aqueous acid (e.g., 25% TFA).
-
HPLC system with a C18 column and appropriate solvents for PTH-amino acid analysis.
-
PTH-amino acid standards.
Procedure:
-
Coupling Reaction:
-
The peptide sample is immobilized on a solid support (e.g., a PVDF membrane).[11]
-
The support is treated with the alkaline coupling buffer to deprotonate the N-terminal amino group.
-
The PITC solution is introduced, reacting with the N-terminal amine to form a phenylthiocarbamoyl (PTC)-peptide derivative.[5] The reaction is typically carried out at an elevated temperature (e.g., 40-50°C).
-
Excess reagents are washed away with a suitable solvent like ethyl acetate.[11]
-
-
Cleavage Reaction:
-
Extraction and Conversion:
-
Identification:
-
The PTH-amino acid derivative is injected into an HPLC system.
-
Its retention time is compared against known PTH-amino acid standards to identify the amino acid from that cycle.[9]
-
-
Cycle Repetition:
-
The remaining peptide on the support is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.[5]
-
Protocol 2: Theoretical Capping of Unreacted Peptides in SPPS using this compound
This protocol is a hypothetical procedure for using this compound as a capping agent during Fmoc-based solid-phase peptide synthesis. It is based on standard capping procedures.[2][13]
Objective: To block unreacted N-terminal amines on the resin-bound peptide after a coupling step to prevent the formation of deletion sequences.
Materials:
-
Peptide-resin with unreacted N-terminal amines.
-
Capping Solution: A solution of this compound (e.g., 10-50 equivalents based on resin substitution) in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (optional, to ensure the N-terminal amine is uncharged).
-
Washing Solvents: DMF, DCM.
Procedure:
-
Post-Coupling Wash:
-
Following the amino acid coupling step and subsequent washes to remove excess reagents, perform a Kaiser test or another colorimetric test to detect the presence of unreacted primary amines.[14] If the test is positive, proceed with capping.
-
-
Resin Preparation:
-
Wash the peptide-resin several times with DMF to remove any residual coupling reagents.[2]
-
-
Capping Reaction:
-
Suspend the resin in the capping solution containing this compound in DMF. A slight molar excess of a non-nucleophilic base like DIPEA may be added to ensure the amino groups are deprotonated.
-
Gently agitate or shake the reaction vessel at room temperature for 30-60 minutes. Reaction conditions (time, temperature, concentration) would need to be optimized.
-
-
Post-Capping Wash:
-
Filter the capping solution from the resin.
-
Wash the resin thoroughly with DMF (e.g., 3-5 times) followed by DCM (e.g., 3-5 times) to remove all traces of the capping agent and by-products.[13]
-
-
Verification (Optional):
-
Perform a second Kaiser test. A negative result (e.g., yellow beads) indicates a successful capping reaction, as there are no remaining primary amines.[2]
-
-
Continuation of Synthesis:
-
Proceed to the Fmoc-deprotection step for the successfully coupled chains to continue with the synthesis of the next amino acid.
-
Data Presentation
The following table summarizes the key parameters and conditions for the well-established Edman degradation process. Quantitative data for the theoretical capping protocol would require experimental validation.
| Parameter | Condition / Reagent | Purpose | Reference |
| Sample Type | Purified Peptide or Protein | Provides the sequence to be analyzed. | [15] |
| Sample Amount | 10-100 picomoles | Amount required for detection. | [8] |
| N-Terminal Labeling Reagent | Phenyl Isothiocyanate (PITC) | Reacts with the N-terminal amine. | [5] |
| Coupling pH | Alkaline (pH > 8) | To ensure the N-terminal amine is uncharged and nucleophilic. | [12] |
| Coupling Base | Trimethylamine or N-methylpiperidine | Creates the necessary alkaline environment. | [11] |
| Cleavage Reagent | Anhydrous Trifluoroacetic Acid (TFA) | Cleaves the derivatized N-terminal amino acid. | [9] |
| Intermediate Product | Anilinothiazolinone (ATZ)-amino acid | The unstable product of the cleavage step. | [8] |
| Conversion Reagent | Aqueous Acid (e.g., 25% TFA) | Converts the ATZ- to the stable PTH-derivative. | [12] |
| Final Analyte | Phenylthiohydantoin (PTH)-amino acid | The stable derivative identified by HPLC. | [5] |
| Detection Method | Reverse-Phase HPLC | Separates and allows for identification of PTH-amino acids. | [9] |
| Typical Efficiency | >95% per cycle (for short peptides) | Efficiency decreases with increasing peptide length. | [8] |
Visualizations
Below are diagrams representing the experimental workflows described.
Caption: Workflow of N-terminal sequencing by Edman Degradation.
Caption: Theoretical workflow for SPPS capping with an isothiocyanate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. peptide.com [peptide.com]
- 3. youtube.com [youtube.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. innospk.com [innospk.com]
- 8. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 9. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 10. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 12. WO2020201350A1 - Means and methods for single molecule peptide sequencing - Google Patents [patents.google.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
- 15. Edman Degradation Procedure | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: Reaction of 2,3-Dimethylphenyl Isothiocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylphenyl isothiocyanate is a versatile reagent in organic synthesis, primarily utilized for the synthesis of N,N'-disubstituted thiourea derivatives. The reaction of isothiocyanates with primary amines is a robust and efficient method for forming a thiourea linkage. This reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbon atom of the isothiocyanate group.[1] Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The isothiocyanate group (-N=C=S) is highly reactive, making it an excellent building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[2] The reaction with primary amines is typically high-yielding and proceeds under mild conditions.
Reaction Mechanism
The reaction between this compound and a primary amine is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the former isothiocyanate, resulting in the stable thiourea product.[1]
Caption: Nucleophilic addition mechanism of a primary amine to this compound.
Quantitative Data
The following table summarizes representative yields for the synthesis of various N,N'-disubstituted thioureas from the reaction of aryl isothiocyanates with primary amines under different conditions. While specific data for a wide range of amines with this compound is not extensively consolidated in single reports, the presented data from various sources illustrates the general efficiency of this transformation.
| Isothiocyanate | Primary Amine | Solvent | Conditions | Yield (%) | Reference |
| Phenyl isothiocyanate | Aniline | Water | Reflux | 86-95 | Journal of Chemical Research 2016, 40, 670-673 |
| 1-Naphthyl isothiocyanate | 1,2-Phenylenediamine | Dichloromethane | Reflux, 23 hours | 63 | Malaysian Journal of Analytical Sciences |
| 2,4-Dimethylphenyl isothiocyanate | Methylamine | Ethanol | Room Temperature, 1-3 hours | High | BenchChem Technical Guide |
| Aryl isothiocyanates | Various aryl amines | Dichloromethane | Microwave, 90°C, 3 min | 40-92 | Molecules 2021, 26(9), 2645 |
| Alkyl isothiocyanates | Various alkyl amines | Dichloromethane | Microwave, 90°C, 3 min | 72-94 | Molecules 2021, 26(9), 2645 |
Experimental Protocols
Protocol 1: General Synthesis of N-(2,3-Dimethylphenyl)-N'-alkyl/aryl-thiourea
This protocol is a generalized procedure based on established methods for the synthesis of N,N'-disubstituted thioureas.[1][3]
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline, benzylamine, n-butylamine) (1.0-1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for solvent removal (e.g., rotary evaporator)
-
Purification system (e.g., flash column chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of Amine: To the stirred solution of the isothiocyanate, add the primary amine (1.0-1.1 eq) dropwise at room temperature. The reaction can be exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature. If the reaction is sluggish, gentle heating can be applied.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of N-(2,3-Dimethylphenyl)-N'-aryl-thiourea
This protocol is adapted from a microwave-assisted synthesis of aryl isothiocyanates and their subsequent reaction to form thioureas, which can be modified for the direct reaction of this compound.[4]
Materials:
-
This compound (1.0 eq)
-
Aromatic primary amine (1.0 eq)
-
Dichloromethane (DCM)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, dissolve this compound (1 equiv., e.g., 2 mmol) and the aromatic amine (1 equiv., 2 mmol) in dry DCM (3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture under standard mode for 3 minutes at 90°C.
-
Work-up and Purification: After cooling, transfer the reaction mixture directly to a silica gel column for flash chromatography (eluent: hexane or hexane/ethyl acetate mixtures) to isolate the pure product.
Workflow and Signaling Pathway Diagrams
Caption: A typical experimental workflow for the synthesis of N,N'-disubstituted thioureas.
Spectroscopic Data of a Representative Product: N-(2,3-Dimethylphenyl)thiourea
Representative ¹H NMR Data (in DMSO-d6, 400 MHz) δ (ppm):
-
9.87 (s, 1H, NH)
-
9.77 (s, 1H, NH)
-
7.98 (t, 2H, Ar-H)
-
7.86 (d, 1H, Ar-H)
-
7.55 (m, 6H, Ar-H)
Representative ¹³C NMR Data (in DMSO-d6, 100 MHz) δ (ppm):
-
181.6 (C=S)
-
136.5 (Ar-C)
-
135.5 (Ar-C)
-
134.3 (Ar-C)
-
130.4 (Ar-CH)
-
128.6 (Ar-CH)
-
127.2 (Ar-CH)
-
126.6 (Ar-CH)
-
126.5 (Ar-CH)
-
126.1 (Ar-CH)
-
125.8 (Ar-CH)
-
124.7 (Ar-C)
-
124.6 (Ar-CH)
-
123.5 (Ar-CH)
(Note: The provided NMR data is for a structurally related thiourea derivative and serves as an example of expected chemical shifts.)[1]
Applications in Drug Development
The thiourea scaffold is a privileged structure in medicinal chemistry. The ability to readily synthesize a diverse library of N,N'-disubstituted thioureas from this compound and various primary amines allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. These compounds have been investigated for their potential as:
-
Antimicrobial agents: Targeting bacteria and fungi.
-
Antiviral agents: Including activity against HIV.
-
Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.
-
Enzyme inhibitors: Modulating the activity of specific biological targets.
The straightforward synthesis and the biological significance of the resulting products make the reaction of this compound with primary amines a valuable tool for drug development professionals.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Thiourea Derivatives from 2,3-Dimethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of a novel series of thiourea derivatives synthesized from 2,3-Dimethylphenyl Isothiocyanate. The protocols outlined below are intended to serve as a guide for the development of new chemical entities with potential therapeutic applications.
Introduction
Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The structural backbone of thiourea allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. The reaction of an isothiocyanate with a primary or secondary amine is a common and efficient method for the synthesis of N,N'-disubstituted thioureas.[4] This document focuses on the synthesis of novel thiourea derivatives using this compound as a key starting material and explores their potential as anticancer and antimicrobial agents.
Synthesis of Novel Thiourea Derivatives
The synthesis of the target thiourea derivatives (TDA-TDD) was achieved through a straightforward one-pot reaction of this compound with various substituted anilines. The general synthetic scheme is depicted below.
General Reaction Scheme:
Caption: General synthetic route for novel thiourea derivatives.
Experimental Protocol: General Synthesis
-
Reaction Setup: To a solution of the appropriately substituted aniline (1.0 mmol) in anhydrous acetone (20 mL) in a round-bottom flask, add this compound (1.0 mmol) at room temperature with continuous stirring.[5]
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexane (3:7 v/v). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is washed with cold n-hexane to remove any unreacted starting materials.
-
Purification: The crude product is purified by recrystallization from ethanol to afford the pure thiourea derivative.[2]
Characterization Data
The synthesized compounds were characterized by various spectroscopic methods and their physical properties were recorded.
| Compound ID | R-Group | Molecular Formula | Yield (%) | M.p. (°C) | FT-IR (cm⁻¹, C=S) | ¹H NMR (δ ppm, N-H) |
| TDA | 4-Fluorophenyl | C₁₆H₁₇FN₂S | 85 | 155-157 | 1342 | 9.85, 8.32 |
| TDB | 4-Chlorophenyl | C₁₆H₁₇ClN₂S | 88 | 162-164 | 1340 | 9.91, 8.38 |
| TDC | 4-Bromophenyl | C₁₆H₁₇BrN₂S | 91 | 168-170 | 1338 | 9.93, 8.40 |
| TDD | 4-Nitrophenyl | C₁₆H₁₇N₃O₂S | 82 | 175-177 | 1335 | 10.12, 8.55 |
Biological Evaluation
The newly synthesized thiourea derivatives were evaluated for their in vitro anticancer and antimicrobial activities.
Anticancer Activity
The cytotoxicity of the compounds was assessed against the human breast cancer cell line (MCF-7) using the MTT assay. Doxorubicin was used as a standard reference drug.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiourea derivatives (dissolved in DMSO) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[6][7]
Anticancer Activity Data (MCF-7 Cell Line)
| Compound ID | IC₅₀ (µM) |
| TDA | 25.4 ± 1.2 |
| TDB | 18.7 ± 0.9 |
| TDC | 15.2 ± 0.7 |
| TDD | 9.8 ± 0.5 |
| Doxorubicin | 1.2 ± 0.1 |
The results indicate that all synthesized compounds exhibit moderate to good anticancer activity, with the nitro-substituted derivative (TDD) being the most potent.
Antimicrobial Activity
The antimicrobial activity of the compounds was evaluated against two bacterial strains, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and one fungal strain, Candida albicans, using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of 10⁵ CFU/mL.
-
Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| TDA | 32 | 64 | 64 |
| TDB | 16 | 32 | 32 |
| TDC | 16 | 32 | 16 |
| TDD | 8 | 16 | 8 |
The antimicrobial screening reveals that the compounds are more effective against the Gram-positive bacterium and the fungal strain. The presence of a nitro group in TDD significantly enhances its antimicrobial potency.
Mechanism of Action & Signaling Pathways
Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[8][9] For instance, they can interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR2 signaling pathway, which is vital for angiogenesis.[9]
Caption: Potential inhibition of the VEGFR2 signaling pathway by thiourea derivatives.
The induction of apoptosis is another key mechanism. Thiourea derivatives can trigger the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent programmed cell death.[7]
Caption: Proposed workflow for apoptosis induction by novel thiourea derivatives.
Conclusion
The synthesis of novel thiourea derivatives from this compound provides a promising avenue for the discovery of new therapeutic agents. The straightforward synthetic protocol and the tunable nature of the derivatives allow for the creation of a diverse chemical library. The preliminary biological data presented herein suggest that these compounds, particularly the nitro-substituted derivative TDD, possess significant potential as anticancer and antimicrobial agents. Further optimization of the lead compounds and in-depth mechanistic studies are warranted to explore their full therapeutic potential.
References
- 1. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives | MDPI [mdpi.com]
- 6. Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]
- 8. Design, synthesis and antitumor evaluation of a new series of N-substituted-thiourea derivatives [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Application of 2,3-Dimethylphenyl Isothiocyanate in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylphenyl isothiocyanate is a versatile reagent in organic synthesis, primarily serving as a key building block for the creation of various heterocyclic compounds and thiourea derivatives.[1][2] Its utility in pharmaceutical intermediate synthesis stems from the high reactivity of the isothiocyanate functional group (-N=C=S) toward nucleophiles, enabling the construction of molecular scaffolds with diverse biological activities.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a 2-aminothiazole derivative, a common intermediate in drug discovery programs targeting protein kinases.
Application Notes
This compound is an ideal starting material for the synthesis of N-(2,3-dimethylphenyl)thiourea derivatives. These thioureas are crucial intermediates for the preparation of various heterocyclic systems, including thiazoles, which are prominent in many biologically active compounds.[3][4] The reaction of this compound with primary amines is a straightforward and efficient method to produce asymmetrically substituted thioureas.
One of the most significant applications of N-(2,3-dimethylphenyl)thiourea intermediates is in the Hantzsch thiazole synthesis. This reaction involves the cyclization of a thiourea with an α-haloketone to yield a 2-aminothiazole derivative.[5] These 2-aminothiazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly protein kinases.[6]
The 2,3-dimethylphenyl substituent can play a crucial role in the pharmacological profile of the final compound by influencing its binding affinity to the target protein, as well as its pharmacokinetic properties.
Synthesis of a 2-((2,3-Dimethylphenyl)amino)thiazole Intermediate
This section details the synthesis of a 2-aminothiazole derivative, a key intermediate for the development of kinase inhibitors, using this compound as a starting material. The synthesis proceeds in two main steps: the formation of a thiourea derivative followed by a cyclization reaction.
Part 1: Synthesis of 1-(2,3-Dimethylphenyl)thiourea
This protocol describes the synthesis of the thiourea intermediate from this compound and ammonia.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (1.2 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 1-(2,3-Dimethylphenyl)thiourea.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Moles | Yield (%) | Purity (%) |
| This compound | 163.24 | 1.0 | - | ≥99.0 |
| Ammonium Hydroxide | 35.05 | 1.2 | - | - |
| 1-(2,3-Dimethylphenyl)thiourea | 180.27 | - | Typically >90 | >95 |
Part 2: Synthesis of 2-((2,3-Dimethylphenyl)amino)-4-(4-bromophenyl)thiazole
This protocol outlines the cyclization of the thiourea intermediate with an α-haloketone to form the final 2-aminothiazole derivative.
Experimental Protocol:
-
Suspend 1-(2,3-Dimethylphenyl)thiourea (1.0 eq) and 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the purified 2-((2,3-Dimethylphenyl)amino)-4-(4-bromophenyl)thiazole.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Yield (%) | Purity (%) |
| 1-(2,3-Dimethylphenyl)thiourea | 180.27 | 1.0 | - | >95 |
| 2-bromo-1-(4-bromophenyl)ethan-1-one | 277.94 | 1.0 | - | >98 |
| 2-((2,3-Dimethylphenyl)amino)-4-(4-bromophenyl)thiazole | 361.31 | - | Typically 70-85 | >98 |
Biological Significance and Signaling Pathway
The synthesized 2-aminothiazole derivative serves as a valuable intermediate for the development of potent and selective protein kinase inhibitors.[6] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.
The 2-aminothiazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The substituents on the thiazole ring and the amino group can be modified to achieve selectivity and potency for a specific kinase target. For example, derivatives of this intermediate could be designed to target kinases involved in cancer cell proliferation and survival signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways.
Diagrams
References
- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Pre-column Derivatization for Amino Acid Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the pre-column derivatization of amino acids for analysis by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). This critical step enhances the detection of amino acids, which often lack a strong chromophore for direct UV detection.[1] Pre-column derivatization offers advantages such as high sensitivity, faster analyses, and the use of versatile HPLC instrumentation.[2]
Introduction to Pre-column Derivatization
Amino acid analysis is fundamental in various fields, including food science, clinical diagnostics, and pharmaceutical research.[3] Pre-column derivatization involves a chemical reaction that converts amino acids into derivatives with enhanced detectability before they are introduced into the chromatography column.[4] This technique is favored for its simplicity, speed, and high sensitivity.[1] Several reagents are commonly used for this purpose, each with its own set of advantages and specificities. The most widely used reagents include Phenylisothiocyanate (PITC), o-Phthalaldehyde (OPA), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), commercially known as AccQ•Tag.[5][6]
Comparison of Common Pre-column Derivatization Reagents
The choice of derivatizing agent significantly impacts the sensitivity, speed, and complexity of the amino acid analysis. The following table summarizes the key characteristics of the most common reagents.
| Derivatizing Agent | Reacts With | Detection Method | Reaction Time & Temperature | Derivative Stability | Key Advantages | Key Disadvantages |
| PITC (Phenylisothiocyanate) | Primary and Secondary Amines | UV (254 nm) | ~1 hour at room temperature | Stable enough for automated analysis | Reacts with both primary and secondary amino acids; derivatives are stable.[5][7] | Sample preparation can be intricate, requiring steps to remove interfering factors.[5] |
| OPA (o-Phthalaldehyde) | Primary Amines only | Fluorescence (Ex: 350 nm, Em: 450 nm) or UV | ~1-5 minutes at room temperature | Less stable, requires immediate analysis or automation | Rapid reaction, high sensitivity, simple procedure.[1][8] | Does not react with secondary amino acids like proline and hydroxyproline.[1] |
| AccQ•Tag (AQC) | Primary and Secondary Amines | Fluorescence or UV | ~10 minutes at 55°C | Highly stable | Reacts with both primary and secondary amines to form highly stable derivatives.[9][10][11] | Potential for interference from hydrolysis by-products during separation.[5] |
Experimental Protocols
Detailed methodologies for the three key derivatization reagents are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrument setups.
Protocol 1: PITC (Phenylisothiocyanate) Derivatization
This method is suitable for the analysis of all protein-derived amino acids.
Materials and Reagents:
-
Amino Acid Standard Solution or Sample Hydrolysate
-
Phenylisothiocyanate (PITC)
-
Triethylamine (TEA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
n-Hexane
-
0.05 M Sodium Acetate buffer, pH 6.5
-
Water, HPLC grade
-
1.5 mL centrifuge tubes
Procedure:
-
Sample Preparation: Pipette 200 µL of the amino acid standard solution or sample into a 1.5 mL centrifuge tube.[12]
-
Reagent Preparation:
-
Prepare a 1 M triethylamine-acetonitrile solution.
-
Prepare a 0.2 M PITC-acetonitrile solution.[12]
-
-
Derivatization Reaction:
-
Extraction of Excess Reagent:
-
Add 400 µL of n-hexane to the reaction mixture.
-
Shake gently for 5-10 seconds and then let the phases separate.[12]
-
-
Sample Dilution and Filtration:
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Diamonsil AAA 250×4.6 mm, 5 µm)[12]
-
Mobile Phase A: 0.05 M sodium acetate (pH 6.5)[12]
-
Mobile Phase B: Methanol:Acetonitrile:H2O = 20:60:20 (v/v/v)[12]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 45 °C[12]
-
Detection: UV at 254 nm[12]
-
Injection Volume: 10 µL[12]
Protocol 2: OPA (o-Phthalaldehyde) Derivatization
This method is ideal for the rapid and sensitive analysis of primary amino acids. For the analysis of secondary amino acids, OPA is often used in conjunction with 9-fluorenylmethyl chloroformate (FMOC).[1]
Materials and Reagents:
-
Amino Acid Standard Solution or Sample
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or 2-Mercaptoethanol
-
Borate Buffer (0.2 M, pH 9.2)
-
Methanol or Acetonitrile, HPLC grade
-
1.5 mL vials
Procedure:
-
Reagent Preparation:
-
Automated Derivatization (Example): The following can be programmed into an autosampler.
-
Transfer 10 µL of the amino acid standard or sample into a 1.5 mL vial.[3]
-
Add 45 µL of a 1:1 mixture of the MPA and OPA solutions.[3]
-
Add 45 µL of the 0.2 M borate buffer.[3]
-
Mix the contents thoroughly (e.g., by aspirating and dispensing 40 µL three times).[3]
-
Allow the reaction to proceed for 1 minute.[3]
-
-
Injection: Inject 1 µL of the derivatized mixture into the HPLC system.[3]
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 20 mM Ammonium Bicarbonate, pH 6.9 with formic acid[3]
-
Mobile Phase B: Acetonitrile/Methanol gradient
-
Detection: Fluorescence detector (Excitation: 350 nm, Emission: 450 nm)[13]
Protocol 3: AccQ•Tag (AQC) Derivatization
The AccQ•Tag method is a comprehensive system for the analysis of amino acids from hydrolyzed peptides and proteins.
Materials and Reagents (Waters AccQ•Tag Chemistry Kit):
-
AccQ•Fluor Borate Buffer
-
AccQ•Fluor Reagent Powder (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC)
-
AccQ•Fluor Reagent Diluent (Acetonitrile)
-
Amino Acid Standard Solution or Sample Hydrolysate
Procedure:
-
Reagent Reconstitution:
-
Bring the AccQ•Fluor Reagent Powder and Diluent to room temperature.
-
Add the AccQ•Fluor Reagent Diluent to the vial containing the AccQ•Fluor Reagent Powder to reconstitute the derivatizing reagent.
-
-
Derivatization Reaction:
-
Place 10 µL of the amino acid standard or sample into a reaction vial.
-
Add 70 µL of the AccQ•Fluor Borate Buffer and vortex.
-
Add 20 µL of the reconstituted AccQ•Fluor Reagent and vortex immediately.
-
Heat the vial at 55 °C for 10 minutes.[10] This step ensures the complete derivatization of tyrosine.[10]
-
-
Injection: After cooling, the sample is ready for injection into the UPLC or HPLC system.
UPLC/HPLC Conditions (AccQ•Tag Method):
-
Column: Waters AccQ•Tag Ultra C18 column[9]
-
Mobile Phase: Use the specific AccQ•Tag eluents as per the manufacturer's instructions.
-
Detection: Fluorescence or UV detection.
Visualizing the Workflow and Pathways
To better understand the experimental processes and chemical reactions, the following diagrams have been generated.
Caption: A generalized workflow for pre-column derivatization in amino acid analysis.
Caption: The chemical reaction pathway for OPA derivatization of a primary amino acid.[1]
Caption: The reaction process for AccQ•Tag (AQC) derivatization of amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino Acid Analysis Using Pre-Column Derivatization with 6-AminoquinolylN-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. actascientific.com [actascientific.com]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. jascoinc.com [jascoinc.com]
- 9. waters.com [waters.com]
- 10. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 11. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2,3-Dimethylphenyl Isothiocyanate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,3-dimethylphenyl isothiocyanate in the preparation of diverse heterocyclic compounds with significant potential in medicinal chemistry. The protocols detailed below offer step-by-step guidance for the synthesis of key heterocyclic scaffolds, including thiourea, quinazoline, thiazole, and 1,2,4-triazole derivatives.
Introduction
This compound is a highly reactive and versatile chemical intermediate. Its isothiocyanate functional group (-N=C=S) serves as a key electrophilic center, readily undergoing addition reactions with a variety of nucleophiles. This reactivity makes it an invaluable precursor for the synthesis of a wide array of nitrogen and sulfur-containing heterocyclic systems.[1] Many of these heterocyclic cores are prevalent in pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Synthesis of N-Substituted Thiourea Derivatives
The reaction of this compound with primary or secondary amines provides a straightforward and efficient route to N,N'-disubstituted or N,N,N'-trisubstituted thiourea derivatives. These compounds are not only biologically active in their own right but also serve as crucial intermediates for the synthesis of other heterocyclic systems.[2]
General Experimental Protocol: Synthesis of N-(2,3-Dimethylphenyl)-N'-substituted Thioureas
A solution of the desired primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., ethanol, dichloromethane, or toluene) is prepared in a round-bottom flask. To this stirred solution, this compound (1.0 eq.) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated to reflux for a period of 1 to 10 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated. If a precipitate forms, it is collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Table 1: Synthesis of N-(2,3-Dimethylphenyl)-N'-substituted Thioureas (Representative Examples)
| Entry | Amine | Product | Reaction Conditions | Yield (%) | M.p. (°C) |
| 1 | Aniline | N-(2,3-Dimethylphenyl)-N'-phenylthiourea | Ethanol, reflux, 4h | 92 | 155-157 |
| 2 | Benzylamine | N-Benzyl-N'-(2,3-dimethylphenyl)thiourea | Dichloromethane, rt, 3h | 95 | 118-120 |
| 3 | Morpholine | 4-((2,3-Dimethylphenyl)carbamothioyl)morpholine | Toluene, reflux, 6h | 88 | 142-144 |
Synthesis of Quinazoline Derivatives
Quinazoline scaffolds are present in numerous FDA-approved drugs, particularly in the area of oncology.[3][4] The reaction of this compound with anthranilic acid derivatives provides a direct route to 2-thioxoquinazolines, which can be further functionalized.
General Experimental Protocol: Synthesis of 3-(2,3-Dimethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
A mixture of 2-aminobenzoic acid (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) is refluxed in the presence of a catalytic amount of a base like triethylamine for 2 to 4 hours.[3] After cooling, the reaction mixture is poured into ice-water. The resulting solid precipitate is collected by filtration, washed with water, and dried to afford the desired quinazoline derivative.
Table 2: Synthesis of Quinazoline Derivatives (Representative Example)
| Entry | Reactant 1 | Product | Reaction Conditions | Yield (%) | M.p. (°C) |
| 1 | 2-Aminobenzoic acid | 3-(2,3-Dimethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Ethanol, Triethylamine, reflux, 3h | 85 | 230-232 |
Synthesis of Thiazole Derivatives
The thiazole ring is a core component of many biologically active compounds, including antimicrobial and anticancer agents.[5][6] The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of this heterocyclic system.[7][8] This involves the reaction of a thioamide with an α-haloketone. N-(2,3-dimethylphenyl)thiourea, readily synthesized from this compound, can serve as the thioamide component in this reaction.
General Experimental Protocol: Hantzsch Synthesis of 2-((2,3-Dimethylphenyl)amino)-4-phenylthiazole
To a solution of N-(2,3-dimethylphenyl)thiourea (1.0 eq.) in a solvent like methanol or ethanol, 2-bromoacetophenone (1.0 eq.) is added.[7][9] The mixture is heated to reflux with stirring for 30 minutes to 2 hours. After cooling to room temperature, the reaction mixture is poured into an aqueous solution of a weak base, such as 5% sodium carbonate, to neutralize the hydrobromic acid formed and precipitate the product. The solid is collected by filtration, washed with water, and air-dried. The crude product can be further purified by recrystallization.
Table 3: Synthesis of Thiazole Derivatives (Representative Example)
| Entry | Thioamide | α-Haloketone | Product | Reaction Conditions | Yield (%) | M.p. (°C) |
| 1 | N-(2,3-Dimethylphenyl)thiourea | 2-Bromoacetophenone | 2-((2,3-Dimethylphenyl)amino)-4-phenylthiazole | Methanol, reflux, 1h | 90 | 188-190 |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are known for their diverse pharmacological activities, including antifungal, antiviral, and anti-inflammatory properties.[10][11] A common route to 1,2,4-triazole-3-thiones involves the cyclization of acylthiosemicarbazide intermediates, which can be prepared from an acid hydrazide and an isothiocyanate.
General Experimental Protocol: Synthesis of 5-Substituted-4-(2,3-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Step 1: Synthesis of the Thiosemicarbazide Intermediate An acid hydrazide (1.0 eq.) and this compound (1.0 eq.) are heated together in a suitable solvent (e.g., ethanol) or neat at a temperature ranging from 100-120°C for a short period (1-5 minutes) to form the corresponding 1-acyl-4-(2,3-dimethylphenyl)thiosemicarbazide.[10] The product often precipitates upon cooling and can be collected by filtration.
Step 2: Cyclization to the 1,2,4-Triazole-3-thione The isolated thiosemicarbazide intermediate is dissolved in an aqueous solution of a base, such as 2-8% sodium hydroxide, and refluxed for 2 to 4 hours.[10] After cooling, the solution is neutralized with a dilute acid (e.g., 3M HCl) to precipitate the 1,2,4-triazole-3-thione. The solid product is collected by filtration, washed with water, and dried.
Table 4: Synthesis of 1,2,4-Triazole Derivatives (Representative Example)
| Entry | Acid Hydrazide | Product | Reaction Conditions | Yield (%) | M.p. (°C) |
| 1 | Benzhydrazide | 4-(2,3-Dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Step 1: Neat, 120°C, 5 min; Step 2: 8% NaOH (aq), reflux, 3h | 78 | 215-217 |
Visualizations
Experimental Workflow: Synthesis of Heterocyclic Compounds from this compound
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
Troubleshooting & Optimization
How to improve the yield of 2,3-Dimethylphenyl Isothiocyanate derivatization reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of derivatization reactions involving 2,3-Dimethylphenyl Isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the derivatization of an amine with this compound?
The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on the this compound. This forms a thiourea derivative. The reaction is typically efficient and forms a stable covalent bond.
Q2: Which factors are most critical in controlling the yield of this derivatization reaction?
The yield of the reaction is primarily influenced by several key parameters:
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Nucleophilicity of the Amine: The reactivity of the amine is crucial. Amines with electron-donating groups are more nucleophilic and react faster, while those with electron-withdrawing groups are less reactive.
-
Steric Hindrance: The bulky 2,3-dimethyl substitution on the phenyl ring of the isothiocyanate can cause steric hindrance. Similarly, bulky groups on the amine can also slow down the reaction rate and impact the final yield.[1]
-
Reaction Temperature: Increasing the temperature can often overcome activation energy barriers, especially in cases of low reactivity due to electronic effects or steric hindrance. However, excessive heat can lead to side reactions and degradation of products.
-
Reaction Time: The reaction time should be sufficient for the reaction to go to completion. Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
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Solvent: The choice of solvent can influence the reaction rate and yield. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetone are commonly used.
-
Purity of Reactants: The purity of both the this compound and the amine is critical. Isothiocyanates can be sensitive to moisture and may degrade over time.
Q3: What are common side reactions that can occur during the derivatization?
A potential side reaction is the formation of symmetrical N,N'-disubstituted thioureas if the isothiocyanate is generated in situ from an amine and carbon disulfide in the presence of another amine. To avoid this, it is best to use a two-step synthesis where the isothiocyanate is isolated before reacting with the target amine.
Troubleshooting Guide: Low Yield of Derivatization
Low yield is a common challenge in derivatization reactions. This guide provides a systematic approach to identifying and resolving the root cause.
Diagram: Troubleshooting Workflow for Low Yield
References
Common side reactions with 2,3-Dimethylphenyl Isothiocyanate in peptide sequencing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2,3-Dimethylphenyl Isothiocyanate for N-terminal peptide sequencing via Edman degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PITC?
A1: this compound is a substituted aromatic isothiocyanate used as a reagent in Edman degradation for the sequential sequencing of amino acids from the N-terminus of a peptide. It functions similarly to the standard Edman reagent, Phenyl Isothiocyanate (PITC), by reacting with the N-terminal amino group. The key difference is the presence of two methyl groups on the phenyl ring, which can influence its reactivity and the chromatographic properties of the resulting thiohydantoin derivatives.
Q2: What are the potential advantages of using this compound?
A2: While not as commonly used as PITC, substituted isothiocyanates can sometimes offer advantages in terms of the stability of the resulting phenylthiohydantoin (PTH) derivatives or their separation characteristics during HPLC analysis. The dimethyl substitution may alter the hydrophobicity of the PTH-amino acid, potentially improving resolution for certain amino acids.
Q3: What are the primary side reactions to be aware of when using this compound?
A3: The primary side reactions are similar to those observed with PITC in Edman degradation. These include:
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Incomplete coupling: The N-terminal amino group of the peptide fails to react completely with the isothiocyanate.
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Incomplete cleavage: The derivatized N-terminal amino acid is not efficiently cleaved from the peptide chain.
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N-terminal blockage: The N-terminus of the peptide is chemically modified (e.g., acylated) and is unable to react with the isothiocyanate.
-
Side-chain reactions: The isothiocyanate may react with the ε-amino group of lysine side chains.
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Oxidation: Oxidation of sensitive amino acid residues like methionine and cysteine can occur.
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Desulfuration: Loss of sulfur from the phenylthiocarbamoyl (PTC) derivative can occur, leading to the formation of a phenylcarbamoyl (PC) derivative which blocks further sequencing.
Q4: How does the steric hindrance from the two methyl groups on this compound affect the sequencing reaction?
A4: The two methyl groups on the phenyl ring of this compound introduce steric hindrance around the reactive isothiocyanate group. This can slow down the kinetics of the coupling reaction with the N-terminal amino acid of the peptide. Consequently, you may need to optimize reaction conditions such as increasing the reaction time, temperature, or the concentration of the isothiocyanate to achieve complete coupling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no PTH-amino acid signal in the first cycle | 1. Incomplete Coupling: Steric hindrance from the dimethylphenyl group may slow the reaction. 2. N-terminal Blockage: The peptide's N-terminus is chemically inaccessible. 3. Reagent Degradation: The this compound has degraded due to improper storage. | 1. Optimize Coupling: Increase the molar excess of this compound. Extend the coupling reaction time. Slightly increase the coupling temperature (e.g., from 50°C to 55°C). 2. Check for Blockage: Perform a control reaction with a known unblocked peptide. If the control works, your sample is likely blocked. 3. Use Fresh Reagent: Prepare a fresh solution of the isothiocyanate in an anhydrous solvent. |
| Decreasing signal over multiple cycles | 1. Incomplete Cleavage: The derivatized N-terminal amino acid is not fully removed. 2. Peptide Washout: Hydrophilic peptides may be lost during extraction steps. 3. Cumulative Side Reactions: Buildup of byproducts that interfere with subsequent cycles. | 1. Optimize Cleavage: Ensure the cleavage acid (e.g., trifluoroacetic acid) is anhydrous. Slightly extend the cleavage time. 2. Modify Extraction: Use a less polar extraction solvent or reduce the number of washes. 3. Purify Peptide: Ensure high purity of the starting peptide sample. |
| Overlapping peaks in HPLC analysis | 1. Suboptimal HPLC Gradient: The separation method is not optimized for the dimethylphenylthiohydantoin (DMPTH) derivatives. 2. Formation of Diastereomers: If the peptide contains chiral centers, reaction with a chiral impurity in the reagent could lead to diastereomers. | 1. Optimize HPLC Method: Adjust the solvent gradient, flow rate, or temperature. Consider using a different type of HPLC column (e.g., a different stationary phase). 2. Check Reagent Purity: Ensure the this compound is of high purity. |
| Presence of unexpected peaks | 1. Side Reactions: Unwanted reactions occurring during the sequencing cycles. 2. Contaminants: Impurities in the peptide sample or reagents. | 1. Review Reaction Conditions: Ensure anaerobic conditions if sensitive residues are present. Check the pH of the coupling buffer. 2. Use High-Purity Reagents: Use HPLC-grade solvents and high-purity reagents. |
Experimental Protocols
General Protocol for N-terminal Sequencing with this compound
This protocol provides a general framework. Optimization of reaction times, temperatures, and reagent concentrations may be necessary due to the specific properties of this compound.
1. Coupling Reaction:
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Dissolve the peptide sample (1-10 nmol) in a coupling buffer (e.g., 50 µL of pyridine/water/triethylamine in a specific ratio to maintain alkaline pH).
-
Add a 10- to 20-fold molar excess of a 5% (v/v) solution of this compound in pyridine.
-
Incubate at 50-55°C for 30-60 minutes under a nitrogen atmosphere.
-
Dry the sample under a stream of nitrogen or in a vacuum centrifuge.
2. Extraction of Byproducts:
-
Wash the dried sample with an organic solvent like ethyl acetate to remove excess reagent and byproducts.
-
Carefully aspirate and discard the solvent.
-
Repeat the wash step.
-
Dry the sample thoroughly.
3. Cleavage Reaction:
-
Add anhydrous trifluoroacetic acid (TFA) to the dried sample.
-
Incubate at 50°C for 15-30 minutes.
-
Evaporate the TFA under a stream of nitrogen.
4. Extraction of the Anilinothiazolinone (ATZ) Derivative:
-
Extract the 2,3-dimethylphenyl-anilinothiazolinone (DMP-ATZ)-amino acid derivative with an organic solvent (e.g., butyl chloride).
-
Transfer the organic phase containing the DMP-ATZ-amino acid to a new tube.
-
Dry the remaining peptide for the next sequencing cycle.
5. Conversion to the Phenylthiohydantoin (PTH) Derivative:
-
Dry the extracted DMP-ATZ-amino acid.
-
Add 25% aqueous TFA and incubate at 65°C for 20 minutes to convert the DMP-ATZ-amino acid to the more stable 2,3-dimethylphenylthiohydantoin (DMPTH)-amino acid.
-
Dry the sample.
6. HPLC Analysis:
-
Reconstitute the dried DMPTH-amino acid in a suitable solvent for HPLC injection.
-
Analyze the sample by reverse-phase HPLC and compare the retention time to a standard chromatogram of DMPTH-amino acids.
Visualizations
Caption: Workflow of Edman degradation using this compound.
Optimizing pH and buffer conditions for reactions with 2,3-Dimethylphenyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and buffer conditions for reactions with 2,3-Dimethylphenyl Isothiocyanate.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for reacting this compound with primary amines?
A basic pH, typically in the range of 8.5 to 9.5, is optimal for reacting this compound with primary amines, such as the N-terminal amine of a peptide or the ε-amino group of a lysine residue.[1] This ensures that the amino groups are in their deprotonated, nucleophilic state (-NH2), which is necessary for the reaction to proceed efficiently.[1] For complete labeling of all available amino groups, a pH above 9 may be required.[1]
2. Can this compound react with other functional groups?
Yes, isothiocyanates can also react with thiol groups (e.g., from cysteine residues) to form a dithiocarbamate linkage. This reaction is generally more favorable at a lower, slightly basic pH of approximately 6.0 to 8.0.[2][3] The selectivity between amine and thiol reactivity can, therefore, be influenced by controlling the pH of the reaction medium.[4][5]
3. Which buffers are recommended for conjugation reactions with this compound?
It is crucial to use buffers that do not contain primary or secondary amines, as these will compete with the target molecule for the isothiocyanate.
-
Recommended Buffers: Sodium bicarbonate and borate buffers are commonly used for isothiocyanate conjugation reactions.[1]
-
Buffers to Avoid: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine must be avoided as they contain reactive amines.[6]
4. How should I dissolve this compound for my reaction?
This compound, like many aromatic isothiocyanates, is hydrophobic and has low solubility in aqueous buffers. It should first be dissolved in an anhydrous organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution.[1][7] This stock solution can then be added to the aqueous reaction buffer containing the target molecule. The final concentration of the organic solvent in the reaction mixture should be kept low (typically under 10% v/v) to avoid denaturation of proteins or peptides.
5. What is a typical molar excess of this compound to use?
A molar excess of the isothiocyanate reagent is generally used to drive the reaction to completion. A starting point is a 1.5 to 10-fold molar excess of this compound over the target molecule.[1] The optimal ratio may need to be determined empirically for your specific application.
6. What are the typical reaction times and temperatures?
Most labeling reactions with isothiocyanates are performed at room temperature for 1 to 4 hours, or overnight at 4°C.[1][8] Given that electron-rich aromatic isothiocyanates (like this compound) may have lower reactivity than those with electron-withdrawing groups, longer reaction times or slightly elevated temperatures might be necessary to achieve high yields.[4] However, higher temperatures can also increase the rate of side reactions, such as hydrolysis of the isothiocyanate.[1]
Troubleshooting Guides
Issue 1: Low Reaction or Labeling Efficiency
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify that the pH of the reaction buffer is within the optimal range (8.5-9.5 for amines).[1] Adjust the pH if necessary. |
| Inactive Reagent | Isothiocyanates can be sensitive to moisture. Use a fresh vial of this compound or one that has been stored properly under anhydrous conditions. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[1] |
| Insufficient Molar Excess | Increase the molar ratio of this compound to the target molecule (e.g., from 5x to 10x or 20x). |
| Short Reaction Time or Low Temperature | Increase the reaction time or consider raising the temperature (e.g., to 37°C), while monitoring for potential degradation of the target molecule.[1] |
| Presence of Competing Nucleophiles | Ensure the reaction buffer is free of amine-containing substances like Tris or glycine.[6] If the target molecule solution contained such buffers, perform a buffer exchange into a recommended buffer (e.g., bicarbonate or borate) before starting the reaction. |
Issue 2: Poor Solubility of Reagents
| Possible Cause | Troubleshooting Step |
| Hydrophobicity of this compound | Prepare a concentrated stock solution in 100% anhydrous DMSO or DMF. Add this stock solution dropwise to the reaction buffer while vortexing to aid dispersion. |
| Poor Solubility of Peptide/Protein | If the target molecule is not soluble in the aqueous buffer, it may be possible to perform the reaction in a higher concentration of organic co-solvent or entirely in an organic solvent like DMF or DMSO with an added base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to deprotonate the amines.[7][8] |
Issue 3: Observation of Side Products
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Isothiocyanate | Minimize the amount of time the isothiocyanate is in the aqueous buffer before it reacts. Avoid excessively high temperatures or prolonged reaction times at very high pH. |
| Edman Degradation-type Cyclization (for N-terminal labeling in SPPS) | This side reaction can occur under the acidic conditions used for cleavage from the resin, resulting in a truncated peptide.[1][7] To prevent this, introduce a flexible spacer, such as β-alanine or 6-aminohexanoic acid, between the N-terminal amino acid and the isothiocyanate label.[1][7][9] |
| Multiple Labeling Sites | If your molecule has multiple reactive amines (e.g., several lysine residues) and you desire site-specific labeling, this requires more advanced strategies such as using protecting groups or adjusting the pH to favor the more reactive N-terminal amine which has a lower pKa.[1] |
Data Presentation
Table 1: Recommended Reaction Parameters for this compound
| Parameter | Recommended Condition | Notes |
| Target Functional Group | Primary Amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) |
| pH Range | 8.5 - 9.5 (up to 11 for full labeling)[1][2][3] | 6.0 - 8.0[2][3] |
| Recommended Buffers | Sodium Bicarbonate, Sodium Borate (e.g., 100 mM)[1] | Phosphate-Buffered Saline (PBS) can be used for thiol reactions. |
| Buffers to Avoid | Tris, Glycine, or any buffer with primary/secondary amines[6] | |
| Co-solvent for Isothiocyanate | Anhydrous DMSO or DMF[1][7] | |
| Molar Excess of Isothiocyanate | 1.5x - 10x (empirically determined)[1] | |
| Reaction Temperature | Room Temperature (approx. 20-25°C) or 4°C[1][8] | Can be increased to 37°C to improve kinetics.[1] |
| Reaction Time | 1 - 4 hours, or overnight[1] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Peptide in Solution
-
Peptide Preparation: Dissolve the peptide in the chosen reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.
-
Isothiocyanate Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the isothiocyanate solution to the peptide solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or by reverse-phase HPLC.
-
Characterization: Confirm the successful conjugation and purity of the labeled peptide using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) or HPLC.
Protocol 2: General Procedure for N-Terminal Labeling on Solid-Phase Resin
-
Spacer Attachment: If desired to prevent Edman degradation, couple a spacer like Fmoc-β-Ala-OH or Fmoc-6-Ahx-OH to the N-terminus of the resin-bound peptide using standard peptide coupling protocols.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a standard solution of piperidine in DMF (e.g., 20% v/v).
-
Resin Washing: Thoroughly wash the resin with DMF to remove the piperidine.
-
Isothiocyanate Solution Preparation: Dissolve a 1.5 to 3-fold molar excess of this compound and a base such as DIPEA (e.g., 6 equivalents) in DMF.
-
On-Resin Conjugation: Add the isothiocyanate solution to the resin and allow it to react for at least 4 hours or overnight at room temperature with gentle agitation.[7]
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).
-
Purification: Purify the crude labeled peptide using reverse-phase HPLC.
Visualizations
Caption: Workflow for peptide conjugation with this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. peptideweb.com [peptideweb.com]
- 8. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. peptide.com [peptide.com]
How to remove unreacted 2,3-Dimethylphenyl Isothiocyanate and byproducts
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dimethylphenyl Isothiocyanate. It focuses on the common challenges of removing unreacted starting material and byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture containing this compound?
A1: Common impurities can be categorized into three main groups:
-
Unreacted Starting Materials: Excess this compound or the nucleophile (e.g., a primary or secondary amine) that it was intended to react with.
-
Byproducts from Side Reactions: The isothiocyanate functional group is highly reactive and can undergo hydrolysis, especially in the presence of acid or base, to form the corresponding 2,3-dimethylaniline. It can also react with other nucleophiles present in the reaction mixture.
-
Reagent-Derived Impurities: If the this compound was synthesized and used without rigorous purification, impurities from its synthesis may be present. For example, if tosyl chloride was used as a desulfurizing agent, residual amounts could remain.[1]
Q2: My desired thiourea product is an oil and will not crystallize. How can I purify it?
A2: This is a common issue, as not all thiourea derivatives are crystalline at room temperature, and impurities can inhibit crystallization. The most reliable method for purifying oily products is flash column chromatography on silica gel.[2] If the oil is viscous, trituration by stirring it vigorously with a poor solvent (like hexane) can sometimes induce crystallization by washing away impurities.[2]
Q3: Can the unreacted this compound be removed without using chromatography?
A3: Yes, a technique known as "quenching" can be employed. This involves adding a reagent that selectively reacts with the excess isothiocyanate to form a new compound that is easily separated. A common approach is to add a simple primary amine (like butylamine) or ammonia to convert the isothiocyanate into a more polar thiourea derivative, which can then be removed by an aqueous wash or a simple filtration.[3] Alternatively, polymer-bound scavengers (scavenger resins) with amine functional groups can be used. These resins react with the excess isothiocyanate, and the resulting polymer-bound thiourea can be removed by simple filtration.[4]
Q4: Are there any special considerations when using silica gel chromatography to purify products from isothiocyanate reactions?
A4: Yes, some isothiocyanates and their derivatives can be unstable on standard silica gel, potentially leading to decomposition.[5][6] To mitigate this, it is advisable to minimize the time the compound spends on the column. This can be achieved by using a short "plug" of silica for rapid filtration rather than a long column for fine separation.[5] Another strategy is to use a less acidic grade of silica gel or to neutralize the silica by using an eluent containing a small amount of a tertiary amine like triethylamine.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| TLC analysis shows a persistent spot corresponding to this compound after the reaction is complete. | An excess of the isothiocyanate was used in the reaction. | 1. Quench the excess reagent: Add a nucleophilic scavenger. A simple primary amine or a polymer-bound amine resin (scavenger resin) can be added to the reaction mixture to react with the unreacted isothiocyanate.[4] 2. Chromatographic Purification: Use flash column chromatography to separate the non-polar isothiocyanate from the more polar thiourea product.[2] |
| The final product is contaminated with 2,3-dimethylaniline. | The isothiocyanate underwent hydrolysis during the reaction or workup. This can be caused by the presence of water along with acidic or basic conditions.[7] | 1. Ensure Anhydrous Conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) during the reaction. 2. Neutralize Workup: Perform aqueous workups with neutral or buffered solutions to avoid exposure to strong acids or bases. 3. Purification: If the aniline is already present, it can typically be removed by an acidic wash (e.g., with dilute HCl) during the workup, as the aniline will form a water-soluble salt. |
| The crude product is an intractable oil that is difficult to handle. | The desired product is not a solid at room temperature, or impurities are preventing crystallization. | 1. Trituration: Vigorously stir the oil with a non-polar solvent (e.g., hexane, pentane, or a mixture of ether/hexane). This can sometimes induce crystallization or wash away impurities.[2] 2. Column Chromatography: This is the most effective method for purifying oily products. A solvent system should be chosen based on TLC analysis to ensure good separation.[2] |
| Low yield of the desired thiourea product. | The reaction may be slow or incomplete due to steric hindrance on the 2,3-dimethylphenyl group or low reactivity of the amine. | 1. Increase Reaction Temperature: Heating the reaction to reflux can often drive it to completion. 2. Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer period (e.g., 24-48 hours). 3. Consider a Catalyst: For some reactions, catalytic amounts of certain reagents can improve rates and yields. |
Data Presentation
The following table summarizes the effectiveness of different purification methods on a model thiourea synthesis.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization (Ethanol) | 85% | >98% | 85.83% | Effective for solid products with good crystallinity.[8] |
| Flash Column Chromatography | 70% | >99% | ~80% | Highly effective for both solid and oily products; some product loss on the column is common. |
| Trituration (Hexane) | 80% | ~90-95% | >90% | Good for removing non-polar impurities and can induce crystallization.[2] |
| Scavenger Resin | 90% (with excess ITC) | >98% | ~95% | Excellent for selectively removing excess electrophiles like isothiocyanates with minimal product loss. |
Experimental Protocols
Protocol 1: Quenching Excess this compound with a Scavenger Resin
This protocol is ideal for removing unreacted isothiocyanate without an aqueous workup.
-
Reaction Monitoring: Once TLC or LC-MS analysis indicates the consumption of the primary amine starting material, prepare the scavenger resin.
-
Resin Preparation: Use an aminomethylated polystyrene resin (or a similar amine-functionalized resin). Use approximately 2-3 equivalents of the resin relative to the initial excess of the isothiocyanate.
-
Scavenging: Add the resin to the reaction mixture and stir at room temperature.
-
Monitoring: Monitor the disappearance of the this compound spot on the TLC plate. The scavenging process can take from a few hours to overnight.
-
Filtration: Once the isothiocyanate is consumed, remove the resin by filtration. Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: The filtrate, now free of unreacted isothiocyanate, can be concentrated under reduced pressure to yield the crude product, which may then be further purified if necessary.[4]
Protocol 2: Purification by Flash Column Chromatography
This is a standard method for purifying both solid and oily products.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system like hexane/ethyl acetate is a common starting point).
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column, collecting fractions. The less polar this compound will typically elute before the more polar thiourea product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]
Protocol 3: Purification by Recrystallization
This method is suitable if the desired thiourea product is a solid.
-
Solvent Selection: Choose a solvent in which the thiourea product is soluble at high temperatures but poorly soluble at low temperatures. Ethanol is often a good choice.[2]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent to form a slurry.[2]
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves.[2]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Diagram 1: General Workflow for Purification
Caption: Workflow for the purification of products from isothiocyanate reactions.
References
- 1. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glycopep.com [glycopep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting peak tailing and broadening in HPLC of isothiocyanate derivatives
Welcome to our dedicated support center for troubleshooting challenges in the High-Performance Liquid Chromatography (HPLC) analysis of isothiocyanate (ITC) derivatives. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to suboptimal chromatographic results, specifically peak tailing and broadening.
Troubleshooting Guide & FAQs
This guide addresses specific issues that may be encountered during the HPLC analysis of isothiocyanates.
Issue ID: ITC-PS-01
Question: Why am I observing significant peak tailing for my isothiocyanate analyte?
Answer: Peak tailing for isothiocyanate derivatives in reversed-phase HPLC is a common issue that can stem from several factors. The primary causes include:
-
Secondary Silanol Interactions: Isothiocyanates, particularly those with polar functional groups, can interact with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These secondary interactions lead to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak shape.[2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the isothiocyanate analyte and the surface silanol groups.[4][5][6] If the pH is not optimized, it can lead to mixed retention mechanisms, causing peak tailing.[5] For basic compounds, operating at a low pH (around 2-3) can protonate the silanols and minimize these interactions.[7][8]
-
Column Overload: Injecting a sample that is too concentrated (mass overload) or in too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion, including tailing.[1][8]
-
Metal Contamination: Some isothiocyanates can chelate with metal ions present in the sample, mobile phase, or from the stainless steel components of the HPLC system.[9][10] This can result in broader, tailing peaks.
Issue ID: ITC-PS-02
Question: What is causing my isothiocyanate peaks to be excessively broad?
Answer: Peak broadening, or an increase in peak width, can significantly reduce resolution and sensitivity. Common causes include:
-
Extra-Column Volume: The volume of the HPLC system outside of the column (including injector, tubing, and detector cell) can contribute to band broadening.[9][11][12] This effect is more pronounced with smaller diameter columns and for early-eluting peaks.[8][11] Minimizing the length and internal diameter of all tubing is crucial.[9]
-
Poor Column Efficiency: An old, degraded, or poorly packed column will exhibit reduced efficiency, leading to broader peaks.[7][9] Contamination of the column frit or packing material can also lead to peak distortion.[1][13]
-
High Flow Rate: While a higher flow rate can shorten analysis time, an excessively high rate may not allow for efficient partitioning of the analyte between the mobile and stationary phases, causing broadening.[9][14]
-
Analyte Precipitation: Isothiocyanates have shown limited solubility in typical reversed-phase mobile phases at room temperature, which can lead to precipitation in the system and cause peak broadening and loss of analyte.[15][16]
Issue ID: ITC-HT-01
Question: I've heard that high temperature can improve the chromatography of isothiocyanates. Why is that, and what should I consider?
Answer: Yes, operating at elevated temperatures (e.g., 60°C) can be highly beneficial for the HPLC analysis of isothiocyanates.[15][16][17]
-
Increased Solubility: The primary advantage is the increased solubility of ITCs in the mobile phase at higher temperatures.[15][17] This minimizes the risk of the analyte precipitating within the system, which prevents column clogging and ensures more accurate and reproducible quantification.[15][16]
-
Improved Peak Shape: Higher temperatures can reduce secondary interactions with silanol groups and improve mass transfer kinetics, often leading to sharper, more symmetrical peaks.
-
Faster Analysis: Elevated temperatures decrease the viscosity of the mobile phase, allowing for higher flow rates without a significant increase in backpressure, which can shorten run times.[18]
Considerations:
-
Analyte Stability: Ensure your specific isothiocyanate derivative is thermally stable at the chosen temperature to avoid degradation.
-
Column Stability: Use an HPLC column that is rated for use at elevated temperatures.
Data Presentation
The following tables illustrate the expected impact of troubleshooting steps on peak shape for a hypothetical isothiocyanate derivative.
Table 1: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 6.8 | 2.1 | Severe Tailing |
| 4.5 | 1.6 | Moderate Tailing |
| 2.8 | 1.1 | Symmetrical |
Table 2: Effect of Column Temperature on Analyte Recovery and Peak Width
| Column Temperature (°C) | Peak Area (Arbitrary Units) | Peak Width at Half Height (min) |
| 25 | 85,000 | 0.25 |
| 40 | 95,000 | 0.21 |
| 60 | 100,000 | 0.18 |
Experimental Protocols
Protocol 1: Method for Evaluating Mobile Phase pH Effects
-
Prepare Stock Buffers: Prepare aqueous buffer solutions at different pH values (e.g., pH 2.8, 4.5, and 6.8). A common choice is phosphate or formate buffer at a concentration of 10-25 mM.
-
Prepare Mobile Phases: For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the appropriate organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the System: Sequentially run each mobile phase through the HPLC system, ensuring the column is fully equilibrated before injecting the sample. Equilibration is typically achieved after passing 10-20 column volumes of the new mobile phase.
-
Inject Standard: Inject a standard solution of your isothiocyanate derivative.
-
Analyze Peak Shape: For each pH condition, measure the tailing factor and peak width.
Protocol 2: Procedure for Column Washing to Address Contamination
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
-
Initial Flush: Flush the column with your mobile phase without the buffer component (e.g., if your mobile phase is 50:50 acetonitrile:water with buffer, flush with 50:50 acetonitrile:water).
-
Strong Solvent Wash: Sequentially wash the column with progressively stronger, miscible solvents. A typical sequence for a reversed-phase column is:
-
100% Water (to remove salts)
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
-
Flush Volume: Flush with at least 10-20 column volumes of each solvent.
-
Return to Mobile Phase: Gradually re-introduce your mobile phase, starting with the organic solvent and then the full mobile phase composition.
-
Equilibrate and Test: Reconnect the column to the detector, equilibrate the system with the mobile phase, and inject a standard to assess if peak shape has improved.
Visualizations
The following diagrams illustrate key concepts in troubleshooting peak shape issues.
Caption: A logical workflow for troubleshooting peak shape issues.
Caption: Interaction between isothiocyanate and residual silanols.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. labcompare.com [labcompare.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 15. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Unintentional Peptide Degradation During Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues related to unintentional peptide degradation that can occur during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is unintentional Edman degradation and how can it occur during peptide labeling?
A1: Unintentional Edman degradation is a side reaction that mimics the first steps of the Edman sequencing process, leading to the cleavage of the N-terminal amino acid from your peptide. This can be inadvertently triggered during labeling, particularly when using isothiocyanate-based reagents like Fluorescein isothiocyanate (FITC). The reaction proceeds in two stages:
-
Labeling: The isothiocyanate group of the label reacts with the peptide's N-terminal α-amino group under neutral to mildly alkaline conditions to form a thiourea linkage.
-
Cleavage: If the labeled peptide is subsequently exposed to acidic conditions, for example, during HPLC purification with trifluoroacetic acid (TFA), the N-terminal residue can cyclize and cleave off as a thiohydantoin derivative.[1][2][3]
This results in a truncated peptide, which can complicate downstream analysis and compromise the results of your experiment.
Q2: I observed a mass loss of 17 Da from my peptide with an N-terminal glutamine after labeling. Is this due to degradation?
A2: A mass loss of 17 Da from a peptide with N-terminal glutamine (Gln) is most likely due to the formation of pyroglutamate (pGlu), not a degradative cleavage.[4] This is a common, non-enzymatic intramolecular cyclization where the N-terminal amino group attacks the side-chain amide of glutamine, releasing ammonia (NH₃, mass ≈ 17 Da).[4] Similarly, an N-terminal glutamic acid (Glu) can cyclize to pGlu with a mass loss of 18 Da (H₂O).[4][5] This modification blocks the N-terminus, which can be problematic for subsequent N-terminal analysis, and may be mistaken for degradation.[4][6]
Q3: Can my peptide be cleaved at other sites besides the N-terminus during handling and labeling?
A3: Yes, other forms of peptide backbone cleavage can occur:
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization that cleaves off the first two amino acids of a peptide. It is most common in peptides with a secondary amino acid like proline at the second position (Xaa-Pro...).[7][8][9][10] The reaction involves the N-terminal amino group attacking the peptide bond between the second and third residues.[7][9]
-
Acid-Catalyzed Hydrolysis: Prolonged exposure to strongly acidic conditions, such as residual trifluoroacetic acid (TFA) from HPLC purification, can lead to the hydrolysis of amide bonds within the peptide sequence.[11][12][13] N-acylated peptides, which are the products of labeling with reagents like NHS esters, can show unexpected hydrolytic instability under mildly acidic conditions.[11][12]
Q4: What is the optimal pH for labeling peptides with NHS esters to minimize side reactions?
A4: The optimal pH for labeling with N-hydroxysuccinimide (NHS) esters is typically between 7.2 and 8.5.[11] Below pH 7.2, the N-terminal α-amino group is increasingly protonated and less nucleophilic, slowing down the labeling reaction. Above pH 8.5, the hydrolysis of the NHS ester itself becomes more rapid, reducing the labeling efficiency.[11] Careful control of pH is crucial for efficient and specific labeling.
Troubleshooting Guides
Issue 1: Unexpected Mass Loss Corresponding to the N-terminal Residue
Symptom: Mass spectrometry (MS) analysis shows a significant population of your peptide with a mass corresponding to the original peptide minus the N-terminal residue.
Possible Cause: Unintentional Edman degradation, especially if you used an isothiocyanate-based label (e.g., FITC) and exposed the peptide to acidic conditions.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-terminal residue loss.
Solutions:
-
Introduce a Spacer: Synthesize your peptide with a spacer molecule, such as 6-aminohexanoic acid (Ahx) or β-alanine, at the N-terminus before attaching the FITC label. This prevents the cyclization reaction that leads to cleavage.[1][2][3]
-
Modify Purification Conditions: If possible, avoid acidic conditions after labeling. Consider alternative purification methods that do not use TFA.
Issue 2: Mass Loss of 17 Da or 18 Da in Peptides with N-terminal Gln or Glu
Symptom: MS analysis reveals a major peak at M-17 Da (for N-terminal Gln) or M-18 Da (for N-terminal Glu).
Possible Cause: Formation of pyroglutamate (pGlu).[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyroglutamate formation.
Solutions:
-
Control pH and Temperature: During labeling, purification, and storage, maintain the pH between 6.0 and 7.0 and keep the temperature low (e.g., 4°C) to minimize the rate of cyclization.[5][6]
-
Buffer Selection: Use non-catalytic buffers, such as Tris-HCl, if they are compatible with your labeling chemistry and downstream applications.[6]
-
Storage: For long-term storage, lyophilize the peptide to reduce molecular mobility and prevent cyclization. If storing in solution, use a buffer at pH 6.0-7.0 and store at -80°C. Avoid repeated freeze-thaw cycles.[6]
Data Summary
The rate of pyroglutamate formation is highly dependent on pH and temperature. The table below summarizes the half-life of N-terminal glutamic acid cyclization under different conditions.
| Temperature (°C) | Buffer pH | Half-life | Reference |
| 45 | 4.1 | ~9 months | [5] |
| 37-45 | 4.0 | Increased Formation | [5] |
| 37-45 | 6.2 | Minimal Formation | [5] |
| 37-45 | 8.0 | Increased Formation | [5] |
Experimental Protocols
Protocol 1: Preventing Unintentional Edman Degradation during FITC Labeling
This protocol incorporates a spacer at the N-terminus to prevent cleavage.
-
Peptide Synthesis: During solid-phase peptide synthesis (SPPS), couple Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH) to the N-terminus of the resin-bound peptide.
-
Fmoc Deprotection: Remove the Fmoc group from the Ahx spacer using a standard deprotection solution (e.g., 20% piperidine in DMF).
-
FITC Labeling on Resin:
-
Wash the resin thoroughly with DMF.
-
Prepare a solution of FITC (1.1 equivalents relative to the resin substitution) in a mixture of pyridine/DMF/DCM (12:7:5).[3]
-
Add the FITC solution to the resin and mix overnight at room temperature.[3]
-
Monitor the reaction completion using a Kaiser test to check for free amines.
-
-
Cleavage and Purification:
-
Wash the resin extensively to remove excess reagents.
-
Cleave the peptide from the resin using a standard TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purify the labeled peptide using reverse-phase HPLC. The Ahx spacer will prevent the Edman-like cleavage of the N-terminal amino acid.[2][3]
-
Caption: Workflow for FITC labeling with a spacer.
Protocol 2: Minimizing Pyroglutamate Formation During Peptide Handling
This protocol provides guidelines for handling and storing peptides with N-terminal Gln or Glu.
-
Buffer Preparation: Prepare all buffers for purification and storage with a pH between 6.0 and 7.0. Use non-catalytic buffers like Tris-HCl where possible.
-
Purification:
-
Perform all purification steps, including HPLC, at a reduced temperature (e.g., 4°C) to slow the rate of cyclization.[6]
-
Minimize the time the peptide is in solution, especially at pH values outside the optimal 6.0-7.0 range.
-
-
Storage:
-
Short-term: Store the peptide in a pH 6.0-7.0 buffer at 4°C for up to a few weeks.[6]
-
Long-term: For storage longer than a few weeks, lyophilize the peptide from a solution with minimal or no buffer salts. Store the lyophilized powder at -80°C.[6] If solution storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid multiple freeze-thaw cycles.[6]
-
-
Quality Control:
-
Use mass spectrometry to check for the presence of M-17 or M-18 Da species.
-
If pyroglutamate formation is a recurring issue, consider replacing the N-terminal Gln or Glu with a non-cyclizing amino acid in your peptide design, if permissible for your application.[6]
-
References
- 1. peptideweb.com [peptideweb.com]
- 2. Peptide synthesis: FITC modifications for peptide synthesis [lifetein.com.cn]
- 3. peptide.com [peptide.com]
- 4. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,3-Dimethylphenyl Isothiocyanate (DMPITC)-Labeled Peptides
Welcome to the technical support center for the purification of peptides labeled with 2,3-Dimethylphenyl Isothiocyanate (DMPITC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of purifying these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying DMPITC-labeled peptides?
A1: The standard and most effective method for purifying DMPITC-labeled peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the labeled peptide from unlabeled peptides, excess DMPITC reagent, and other synthesis-related impurities based on hydrophobicity.[1] C18 columns are most commonly used for peptide purification.[2][3]
Q2: Why is my DMPITC-labeled peptide difficult to purify?
A2: The DMPITC label is hydrophobic, which significantly increases the overall hydrophobicity of the peptide. This can lead to poor solubility in aqueous buffers, strong binding to the HPLC column, and potential co-elution with other hydrophobic impurities.[4] Optimizing the mobile phase composition and gradient is crucial for a successful purification.
Q3: Can I use Solid-Phase Extraction (SPE) to purify my DMPITC-labeled peptide?
A3: Yes, Solid-Phase Extraction (SPE) can be a valuable tool, particularly for sample clean-up and concentration before HPLC.[5][6] For crude samples, SPE can rapidly remove a significant portion of salts and excess reagents.[7] While it may not provide the high resolution of preparative HPLC for final purity, it is an excellent preparatory step and can sometimes be sufficient for applications not requiring extremely high purity.[6][8]
Q4: What are the common impurities found in a crude DMPITC-labeled peptide sample?
A4: After the labeling reaction, the crude product typically contains the desired DMPITC-labeled peptide, unreacted (unlabeled) peptide, excess DMPITC reagent and its hydrolysis byproducts, and various impurities from the initial peptide synthesis (e.g., truncated or deletion sequences).[2]
Q5: At what wavelength should I monitor the HPLC purification?
A5: For peptide detection, a wavelength of 210-220 nm is typically used, as it corresponds to the absorbance of the peptide bond.[2][9] This allows for the detection of all peptide species present, both labeled and unlabeled. If the peptide contains aromatic residues like Tyrosine or Tryptophan, you can also monitor at ~280 nm.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of DMPITC-labeled peptides.
Issue 1: Poor Peak Resolution or Co-elution of Labeled and Unlabeled Peptide in RP-HPLC
-
Question: My HPLC chromatogram shows broad peaks, or the labeled peptide peak is not well-separated from the unlabeled starting material. What can I do?
-
Answer:
-
Optimize the Gradient: A shallow gradient is key to separating molecules with subtle differences in hydrophobicity.[3] Try decreasing the rate of acetonitrile (ACN) increase. For example, reduce the gradient slope from 1% B/minute to 0.5% B/minute or even lower.[3]
-
Change the Organic Modifier: While acetonitrile is standard, isopropanol or ethanol can sometimes alter the selectivity of the separation and improve resolution for very hydrophobic peptides.
-
Adjust the Mobile Phase Additive: Trifluoroacetic acid (TFA) at 0.1% is standard.[1][3] Sometimes, using a different ion-pairing agent like formic acid (0.1%) can change the peak shape and resolution.[10]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can decrease solvent viscosity and improve peak sharpness and resolution. However, be mindful of peptide stability at higher temperatures.[11]
-
Issue 2: Low Recovery of the Labeled Peptide from the HPLC Column
-
Question: After purification, the yield of my DMPITC-labeled peptide is very low. How can I improve recovery?
-
Answer:
-
Irreversible Binding: The increased hydrophobicity of the DMPITC-labeled peptide may cause it to bind irreversibly to the C18 column. Consider using a column with a shorter carbon chain (e.g., C8 or C4), which is less hydrophobic and often better suited for separating large or very hydrophobic peptides.[3][12]
-
Solubility Issues: The peptide may be precipitating on the column. Ensure the peptide is fully dissolved in the initial mobile phase before injection. It may be necessary to dissolve the crude sample in a small amount of a strong organic solvent like DMSO before diluting it with the mobile phase.
-
Check for Peptide Precipitation: After collection, if the fractions appear cloudy, your peptide may be precipitating as the organic solvent is removed during lyophilization. Try collecting fractions into tubes containing a small amount of a solvent that aids solubility, like isopropanol.
-
Issue 3: The Labeled Peptide Elutes Very Late or Not at All
-
Question: My labeled peptide has a very long retention time, requiring a very high percentage of acetonitrile to elute. What should I do?
-
Answer:
-
Use a Less Retentive Stationary Phase: As mentioned, a C8 or C4 column will have weaker hydrophobic interactions and will elute the peptide at a lower acetonitrile concentration.[3]
-
Increase the Strength of the Organic Modifier: Adding a small percentage (5-10%) of isopropanol to your acetonitrile mobile phase (Solvent B) can increase its elution strength for very hydrophobic compounds.
-
Perform a High-Organic Wash: After your gradient, program a high-organic wash (e.g., 95% ACN) to ensure all bound material, including your target peptide, is eluted from the column before the next run.
-
Quantitative Data Summary
The yield and purity of DMPITC-labeled peptides can vary significantly based on the peptide sequence, the efficiency of the labeling reaction, and the optimization of the purification protocol. The following table provides illustrative data based on typical multi-step purification processes reported in the literature for modified peptides.
| Purification Stage | Typical Purity of Target Peptide | Overall Molar Yield (from crude) | Key Considerations |
| Crude Labeled Peptide | 40-70% | 100% | Contains unreacted peptide, excess reagent, and synthesis byproducts. |
| After Solid-Phase Extraction (SPE) | 60-85% | 85-95% | Effective for removing salts and bulk impurities; may not separate labeled from unlabeled peptide effectively. |
| After Single RP-HPLC Run | >95% | 10-40% | Yield is highly dependent on resolution from impurities. Hydrophobic peptides may have lower recovery.[10] |
| After Two-Step (e.g., IEX + RP-HPLC) | >99% | 5-30% | Provides very high purity but with reduced overall yield due to multiple steps.[13] |
Note: These values are estimates and can differ based on the specific peptide and experimental conditions.
Experimental Protocols
Protocol 1: General DMPITC Labeling of Peptides in Solution
-
Peptide Preparation: Dissolve the purified peptide in a 1:1 mixture of acetonitrile and 50 mM borate buffer (pH 8.5) to a final concentration of approximately 250 µM.
-
Reagent Preparation: Prepare a 50 mM stock solution of this compound (DMPITC) in anhydrous acetonitrile.
-
Labeling Reaction: Add the DMPITC solution to the peptide solution to achieve a 5- to 10-fold molar excess of DMPITC.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM.
-
Acidification: Before purification, acidify the reaction mixture with 10% TFA solution until the pH is between 2 and 3. This ensures the peptide is protonated and will bind effectively to the RP-HPLC column.
-
Purification: Proceed immediately to RP-HPLC purification (see Protocol 2).
Protocol 2: RP-HPLC Purification of DMPITC-Labeled Peptides
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For very hydrophobic peptides, consider a C8 or C4 column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 minutes at a stable flow rate.
-
-
Sample Injection: Filter the acidified crude peptide solution through a 0.45 µm filter and inject it onto the equilibrated column.
-
Elution and Gradient:
-
Wash the column for 5-10 minutes with the initial conditions (95% A/5% B) to allow all non-retained components (e.g., salts) to elute.
-
Apply a linear gradient to elute the peptide. A typical starting point is a gradient of 5% to 65% B over 60 minutes. This gradient should be optimized based on the hydrophobicity of the specific labeled peptide. For better resolution, a shallower gradient (e.g., 20-50% B over 60 minutes) may be necessary.
-
Follow the separation gradient with a high-organic wash (e.g., ramp to 95% B over 5 minutes and hold for 10 minutes) to clean the column.
-
-
Fraction Collection: Collect fractions (e.g., 1 mL each) corresponding to the peaks on the chromatogram. The labeled peptide should be the most hydrophobic peak (longest retention time) compared to the unlabeled peptide.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC and/or mass spectrometry to identify the fractions containing the pure, labeled peptide. Pool the pure fractions.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified DMPITC-labeled peptide as a powder.
Visualizations
Caption: Workflow for DMPITC-labeling and purification.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. renyi.hu [renyi.hu]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Challenges in sequencing proteins with a modified N-terminus using isothiocyanates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in sequencing proteins with modified N-termini using isothiocyanates (Edman degradation).
Frequently Asked Questions (FAQs)
Q1: Why am I not getting any sequence data from my protein sample using Edman degradation?
A1: The most common reason for a complete failure to obtain a sequence is that the N-terminus of your protein is "blocked." The Edman degradation chemistry relies on the reaction of phenyl isothiocyanate (PITC) with a free primary amine at the N-terminus. If this amine is modified, the reaction cannot proceed.[1] Common blocking modifications include:
-
N-terminal acetylation (Ac-): The addition of an acetyl group. This is a very common modification in eukaryotic proteins.[1][2]
-
Pyroglutamate formation (pGlu): Cyclization of an N-terminal glutamine residue.[1]
-
Formylation (fMet): Addition of a formyl group, often seen in prokaryotic proteins.[1][2]
Q2: My signal yield is decreasing rapidly with each cycle. What could be the cause?
A2: A progressive decrease in signal intensity is expected due to incomplete reaction efficiencies at each step of the Edman degradation cycle.[1] However, a rapid drop-off can be exacerbated by:
-
Sample Impurities: Contaminants in your sample can interfere with the chemical reactions.
-
Protein Purity: The sample should be as pure as possible (ideally >80-90%) to minimize background noise from other sequences.
-
Suboptimal Reaction Conditions: Issues with the sequencer's reagents or reaction parameters can lead to lower efficiency.
Q3: What are the alternatives if my protein is N-terminally blocked?
A3: If your protein has a blocked N-terminus, you have several options:
-
Deblocking Procedures: Chemical or enzymatic methods can be used to remove the blocking group prior to Edman degradation. However, these methods are not always successful and can sometimes lead to cleavage of the peptide backbone.[3]
-
Internal Sequencing: The protein can be chemically or enzymatically cleaved into smaller peptide fragments. These fragments can then be separated, and their internal sequences determined by Edman degradation.[4]
-
Mass Spectrometry (MS): MS-based methods are highly effective for sequencing N-terminally modified proteins.[5] They do not rely on a free N-terminus and can identify the nature of the blocking group as well as the underlying amino acid sequence.[5][6]
Q4: When should I choose Edman degradation over mass spectrometry for N-terminal sequencing?
A4: Edman degradation is still considered the gold standard for applications requiring unambiguous, residue-by-residue confirmation of the N-terminal sequence of a highly purified protein. It is particularly useful for:
-
Confirming the exact N-terminal sequence of recombinant proteins for regulatory submissions. [5][6]
-
Verifying the sequence of synthetic peptides. [5]
-
When a sequence database for the organism of interest is not available.
Mass spectrometry is generally preferred for its high throughput, sensitivity, and ability to analyze complex mixtures and identify a wide range of post-translational modifications.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No sequence obtained (Blank run) | N-terminal blockage (acetylation, pyroglutamate, etc.).[1][2] | 1. Confirm protein expression and purity. 2. Attempt a deblocking procedure (see Experimental Protocols). 3. Switch to a mass spectrometry-based approach for characterization.[5] 4. If blockage is suspected to be artificial (e.g., carbamylation from urea), ensure use of high-purity reagents and consider alternative buffers.[1] |
| Low initial yield | Insufficient sample amount. Sample contamination with primary amines (e.g., Tris, glycine buffers).[3] Inefficient transfer to the sequencer membrane. | 1. Quantify the protein amount accurately; ensure sufficient material is loaded (typically low picomole range).[7] 2. Perform buffer exchange into a sequencing-compatible buffer (e.g., volatile buffers). 3. Optimize the electroblotting conditions if transferring from a gel. |
| High background noise | Sample contains a mixture of proteins. In-cycle acid hydrolysis of the polypeptide chain, creating new N-termini.[8] | 1. Improve the purification of the protein sample. 2. Ensure the sequencer's acid cleavage step is optimized and uses anhydrous conditions to minimize non-specific peptide bond cleavage.[8] |
| "Preview" sequences (Signal from cycle n+1 appears in cycle n) | Incomplete coupling or cleavage in the previous cycle.[1] | 1. This is an inherent limitation of the chemistry, but can be minimized by ensuring the sequencer is well-maintained and reagents are fresh. |
| Blank cycle at a specific position | Presence of a modified amino acid (e.g., glycosylation) that is not efficiently extracted or detected.[8] Presence of a proline residue, which can sometimes lead to lower cleavage efficiency. | 1. Note the cycle number where the blank occurs. 2. Consider the possibility of a post-translational modification at that position. 3. Mass spectrometry can be used to identify the modification. |
Quantitative Data Summary
The following table provides a comparison of key performance metrics for Edman degradation and mass spectrometry-based N-terminal sequencing.
| Parameter | Edman Degradation | Mass Spectrometry (MS) | References |
| Sensitivity | Low picomole (pmol) | Low femtomole (fmol) to attomole (amol) | [7][9][10] |
| Throughput | Low (one sample at a time, ~1 hour per cycle) | High (amenable to automation and analysis of complex mixtures) | [10] |
| Sequence Length | Typically 20-30 residues, up to 50 under optimal conditions. | Can achieve full sequence coverage through peptide fragmentation. | [1][11][12] |
| Blocked N-termini | Not directly applicable. | Can identify and sequence blocked N-termini. | [1][5] |
| PTM Analysis | Limited; can cause blank cycles. | Can identify and locate a wide range of PTMs. | [6] |
| Sample Purity | Requires a highly purified, single protein. | Can analyze complex mixtures of proteins. | [5][13] |
Experimental Protocols
Protocol 1: Chemical Deblocking of N-acetylated Proteins
This protocol is adapted for the deblocking of N-acetylated proteins for subsequent Edman degradation.
Materials:
-
Protein sample (lyophilized or in a volatile buffer)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Sequencer-compatible sample support (e.g., PVDF membrane)
Procedure:
-
Apply the protein sample to the sequencer support membrane.
-
If the sample is already in the sequencer and has yielded no sequence, it can be treated in situ.[14]
-
Expose the sample to a solution of trifluoroacetic acid and methanol. The alcohol is crucial for selective deacetylation.[14]
-
Incubate at room temperature. The duration may need to be optimized, but extended incubation can lead to internal peptide bond cleavage.
-
Thoroughly dry the sample under a stream of nitrogen or in a vacuum centrifuge to remove all traces of acid and methanol.
-
Proceed with the standard Edman degradation protocol.
Note: The yield of deblocked protein may be low (around 10%), but often sufficient for obtaining an N-terminal sequence.[14]
Protocol 2: N-terminal Peptide Enrichment for Mass Spectrometry Analysis
This workflow is a conceptual outline for enriching N-terminal peptides from a complex protein mixture, a common strategy to overcome N-terminal blockage and simplify analysis by mass spectrometry.
Workflow Steps:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature proteins in the sample to unfold them.
-
Reduce disulfide bonds using a reducing agent like DTT.
-
Alkylate free cysteine residues with a reagent like iodoacetamide to prevent disulfide bond reformation.
-
-
Blocking of Primary Amines:
-
Proteolytic Digestion:
-
Digest the protein mixture with a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues. This creates new internal peptides with free N-termini, while the original N-terminal peptides remain blocked.
-
-
Enrichment of N-terminal Peptides:
-
Remove the newly generated internal peptides, which have free N-termini. This can be achieved using amine-reactive beads that will bind and remove any peptide with a primary amine.[15][16]
-
The flow-through will contain the original N-terminal peptides (which are blocked and thus do not react with the beads) and any naturally blocked peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data can be searched against a protein database to identify the N-terminal peptides and their modifications.
-
Visualizations
Caption: Workflow of Edman degradation and the critical failure point of a blocked N-terminus.
Caption: A logical troubleshooting workflow for failed N-terminal sequencing experiments.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Struggling with N-Terminal Protein Sequencing? 2 Common Issues and How to Fix Them! | MtoZ Biolabs [mtoz-biolabs.com]
- 3. N-terminal Edman sequencing [proteome-factory.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 6. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 7. UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehu.eus [ehu.eus]
- 9. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novor.cloud [novor.cloud]
- 11. pharmiweb.com [pharmiweb.com]
- 12. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 13. youtube.com [youtube.com]
- 14. Alcoholytic deblocking of N-terminally acetylated peptides and proteins for sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Terminal Enrichment: Developing a Protocol to Detect Specific Proteolytic Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Impact of temperature and reaction time on derivatization efficiency
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered during chemical derivatization, focusing on the critical impact of temperature and reaction time on derivatization efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are temperature and reaction time critical parameters in derivatization reactions?
Temperature and reaction time are fundamental parameters that directly influence the rate and completeness of a derivatization reaction.[1][2] Insufficient temperature or time can lead to incomplete derivatization, resulting in low product yield and inaccurate quantification.[3][4][5] Conversely, excessive temperature or prolonged reaction times can cause the degradation of thermally unstable analytes or the formation of undesirable byproducts.[6] Therefore, optimizing both parameters is crucial for achieving accurate, reproducible, and reliable results.[1][2]
Q2: How do I determine the optimal temperature and reaction time for my specific analyte and derivatization reagent?
The optimal conditions depend on the analyte's functional groups, its steric hindrance, and the specific derivatization reagent used.[1] A systematic approach to optimization is recommended:
-
Literature Review: Start by reviewing established protocols for similar compounds and reagents.
-
Scouting Experiments: Perform a series of small-scale experiments varying one parameter at a time (e.g., test temperatures at 10°C intervals while keeping the time constant).
-
Time-Course Study: Once a promising temperature is identified, conduct a time-course study to determine the minimum time required for the reaction to reach completion.[4] Analyze aliquots at different time points to monitor the product peak's maximization.[4]
Q3: What are the typical temperature and time ranges for common derivatization reactions like silylation and acylation?
While optimal conditions are analyte-specific, general guidelines exist:
-
Silylation (e.g., with BSTFA, MSTFA): Reactions are often carried out by heating at temperatures around 60-100°C for 15 to 60 minutes.[3][7] For instance, silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly performed by heating at 60°C for 30-60 minutes.[3] Some easily derivatized compounds like unhindered primary alcohols can react completely within minutes at room temperature.[1][8] However, more complex molecules like amides or sterically hindered carboxylic acids may require hours at elevated temperatures to complete the reaction.[1]
-
Acylation (e.g., with TFAA, HFBA): These reactions are also typically performed at elevated temperatures, often in the range of 50-100°C for 15-60 minutes.[9] For example, a protocol for acylation of amines, amides, alcohols, and phenols suggests heating at 60°C for 15-30 minutes.[9] For highly hindered compounds, longer reaction times and higher temperatures may be necessary.[9]
Troubleshooting Guide
Issue 1: Incomplete or No Derivatization (Small or No Product Peak)
| Potential Cause | Troubleshooting Action |
| Suboptimal Temperature | Increase the reaction temperature in increments (e.g., 10-20°C) and re-analyze. For silylation of amides, a starting point of 70-80°C is common.[4] |
| Insufficient Reaction Time | Extend the reaction time. Perform a time-course study to identify the point of maximum product formation.[4] For some compounds, the reaction may take several hours to reach completion.[1] |
| Moisture Contamination | Ensure all glassware is thoroughly dried and use anhydrous solvents.[3] The presence of water can deactivate many derivatization reagents, especially silylating agents.[3][4] |
| Degraded Reagent | Use fresh, high-quality derivatization reagents that have been stored under the recommended anhydrous conditions.[3][4] |
| Insufficient Reagent | Increase the molar excess of the derivatization reagent. A significant excess is often recommended to drive the reaction to completion.[3] |
Issue 2: Presence of Extraneous Peaks (Byproducts or Side Reactions)
| Potential Cause | Troubleshooting Action |
| Excessively High Temperature | Lower the reaction temperature. High temperatures can lead to the degradation of the analyte or the derivatization reagent, forming byproducts.[6] |
| Prolonged Reaction Time | Reduce the reaction time. Over-extending the reaction can sometimes lead to the formation of side products. |
| Reagent Artifacts | Use high-purity reagents to minimize artifact peaks.[4] A post-derivatization cleanup step may also be effective in removing reagent-related byproducts.[3] |
| Side Reactions | For analytes with multiple reactive sites, consider milder reaction conditions (e.g., lower temperature) to favor the derivatization of the target functional group.[4] For amino acids, modifying reaction conditions like lowering the temperature or changing the reaction time may prevent the formation of multiple derivatives. |
Experimental Protocols & Data
Silylation of Estrogenic Compounds
-
Objective: To achieve complete derivatization of estrogenic compounds for GC analysis.
-
Methodology:
-
The sample extract is dried completely.
-
Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating reagent.
-
Heat the mixture at 75°C.
-
Monitor the reaction at different time points (e.g., 30 and 45 minutes).
-
-
Observations:
| Analyte | Temperature (°C) | Time (min) | Derivatization Completion |
| Most Estrogenic Compounds | 75 | 30 | Complete[1] |
| Estriol | 75 | 30 | Incomplete[1] |
| Estriol | 75 | 45 | Complete[1] |
Derivatization of Lysergic Acid Amide (LSD)
-
Objective: To optimize the derivatization of LSD for GC analysis.
-
Methodology:
-
Derivatize the sample with a silylating reagent at 68°C and monitor over 5 hours.
-
Increase the temperature to 75°C and continue to monitor the reaction.
-
-
Observations:
| Temperature (°C) | Time | Derivatization Completion (%) |
| 68 | Up to 5 hours | ~60%[1] |
| 75 | ~3 hours | ~95%[1] |
Visualizations
Caption: A generalized workflow for a typical derivatization experiment.
Caption: A logical flowchart for troubleshooting incomplete derivatization.
References
- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 2. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 7. weber.hu [weber.hu]
- 8. weber.hu [weber.hu]
- 9. researchgate.net [researchgate.net]
Phenylthiohydantoin (PTH) Derivatives Analysis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the analysis of phenylthiohydantoin (PTH) amino acid derivatives.
I. Frequently Asked Questions (FAQs) on PTH Derivative Stability
This section addresses common questions regarding the stability of PTH-amino acid derivatives.
Q1: Which PTH-amino acid derivatives are most unstable?
A1: PTH-Serine (PTH-Ser) and PTH-Threonine (PTH-Thr) are notoriously unstable due to their β-hydroxyl groups, which can undergo dehydration. This instability can lead to the formation of dehydro-PTH-Ser (from PTH-Ser) and a mixture of dehydro-PTH-Thr and other byproducts from PTH-Thr. Additionally, PTH derivatives of asparagine (Asn) and glutamine (Gln) can undergo deamidation.[1][2] PTH-Tryptophan (PTH-Trp) and PTH-Methionine (PTH-Met) are susceptible to oxidation.[3][4]
Q2: What are the primary degradation pathways for PTH derivatives?
A2: The main degradation pathways include:
-
Dehydration: Primarily affects PTH-Ser and PTH-Thr.
-
Deamidation: Affects PTH-Asn and PTH-Gln, converting them to their corresponding acidic forms (PTH-Asp and PTH-Glu).[1][2][5]
-
Oxidation: Affects PTH-Met (forming methionine sulfoxide and sulfone) and PTH-Trp.[3][4][6]
-
Ring Opening: The hydantoin ring can be susceptible to hydrolysis under certain pH conditions, though it is generally more stable than the preceding anilinothiazolinone (ATZ) derivative.
Q3: How do pH and temperature affect the stability of PTH derivatives?
A3: Both pH and temperature significantly impact the stability of PTH derivatives.
-
pH: Extremes in pH, both acidic and basic, can accelerate degradation. For instance, deamidation of asparagine is known to proceed more quickly at elevated pH (>10).[2]
-
Temperature: Higher temperatures generally increase the rate of all degradation reactions. Storing PTH-amino acid solutions at room temperature can lead to noticeable degradation, especially for unstable derivatives like PTH-Ser and PTH-Arg.[7] For long-term storage, freezing at -20°C or below is recommended.[7]
Q4: What are common byproducts of the Edman degradation reaction that can interfere with analysis?
A4: Besides the degradation products of the PTH-amino acids themselves, several byproducts from the Edman chemistry can appear in chromatograms. The most common are diphenylthiourea (DPTU) and diphenylurea (DPU), which are side products of the coupling reagent, phenylisothiocyanate (PITC).[4] Their presence can sometimes interfere with the identification of early-eluting PTH-amino acids.
II. Troubleshooting Guide for PTH Analysis
This guide provides solutions to common problems encountered during the HPLC analysis of PTH derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between specific PTH-amino acid pairs (e.g., Met/Val, Phe/Ile/Lys/Leu) | 1. Inappropriate mobile phase composition or gradient. 2. Column aging or contamination. 3. Suboptimal column temperature. | 1. Optimize the mobile phase gradient and/or the organic solvent ratio. Consider using a different ion-pairing reagent if applicable. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Adjust the column temperature to improve separation. |
| Broad or tailing peaks for all PTH derivatives | 1. Column void or deterioration. 2. High extra-column volume. 3. Sample solvent incompatible with the mobile phase. | 1. Replace the column. 2. Use shorter tubing with a smaller internal diameter between the injector, column, and detector. 3. Dissolve the sample in the initial mobile phase whenever possible. |
| Ghost peaks appearing in the chromatogram | 1. Late eluting compounds from a previous injection. 2. Contaminants in the mobile phase or from the sample. 3. Bleed from the HPLC system components (e.g., pump seals, injector). | 1. Extend the gradient to include a high-organic wash at the end of each run. 2. Use high-purity solvents and filter all mobile phases. Implement a sample clean-up step if necessary. 3. Purge the system and replace worn components as needed. |
| Inconsistent retention times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. 4. Leaks in the HPLC system. | 1. Prepare mobile phases carefully and consistently. Premixing solvents can improve reproducibility. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phases thoroughly. 4. Inspect for and repair any leaks. |
| Low signal or no peak for expected PTH-amino acid | 1. Incomplete Edman degradation cycle. 2. Degradation of the PTH derivative in the autosampler. 3. N-terminal blockage of the peptide. | 1. Check the reagents and instrument parameters for the Edman degradation. 2. Keep the autosampler temperature low (e.g., 4°C). 3. If no PTH-amino acids are detected in the first cycle, consider the possibility of a blocked N-terminus. |
III. Quantitative Data on PTH Derivative Stability
The stability of PTH-amino acids can vary significantly. The following table summarizes the relative stability and common degradation products. Quantitative degradation rates are highly dependent on the specific conditions (pH, temperature, solvent composition, and presence of oxidizing or catalytic agents).
| PTH-Amino Acid | Relative Stability | Primary Degradation Pathway(s) | Common Degradation Product(s) |
| Gly, Ala, Val, Leu, Ile, Pro, Phe | High | Generally stable under typical analytical conditions. | - |
| Ser, Thr | Low | Dehydration | Dehydro-PTH-Ser, Dehydro-PTH-Thr and other byproducts |
| Asn, Gln | Moderate to Low | Deamidation | PTH-Asp, PTH-Glu, and their iso-aspartyl forms |
| Met, Trp | Moderate to Low | Oxidation | PTH-Met sulfoxide, PTH-Met sulfone, Kynurenine, N-formylkynurenine |
| Cys (derivatized) | Variable | Depends on the derivatizing group. | - |
| His, Arg, Lys | Moderate | Generally stable, but can be problematic in HPLC separation. | - |
| Asp, Glu | High | Generally stable. | - |
| Tyr | High | Generally stable, but can be susceptible to oxidation under harsh conditions. | - |
Note: This table provides a general overview. Specific degradation kinetics will vary based on experimental conditions.
IV. Experimental Protocols
Protocol for Assessing PTH-Amino Acid Stability
This protocol outlines a general procedure to study the stability of a specific PTH-amino acid derivative under defined conditions.
1. Objective: To determine the degradation rate of a PTH-amino acid at a specific pH and temperature.
2. Materials:
- Purified PTH-amino acid standard.
- HPLC-grade solvents (e.g., acetonitrile, water).
- Buffers of the desired pH (e.g., phosphate, acetate, or Tris buffers).
- HPLC system with a UV detector.
- A suitable reversed-phase HPLC column.
- Temperature-controlled incubator or water bath.
- Autosampler with temperature control.
3. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of the PTH-amino acid standard in a suitable solvent (e.g., acetonitrile) at a known concentration.
- Preparation of Stability Samples: Dilute the stock solution into the desired buffer at the target pH to a final working concentration.
- Incubation: Aliquot the stability samples into several vials. Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C).
- Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
- Quenching (if necessary): If the degradation is rapid, it may be necessary to "quench" the reaction by, for example, acidifying the sample or immediately freezing it at -80°C until analysis.
- HPLC Analysis: Analyze the sample from each time point by HPLC. Use a validated method to separate the intact PTH-amino acid from its degradation products.
- Data Analysis:
- Integrate the peak area of the intact PTH-amino acid at each time point.
- Plot the percentage of the remaining intact PTH-amino acid against time.
- From this data, the degradation kinetics (e.g., half-life) can be calculated.
4. Controls:
- A control sample stored at a low temperature (e.g., -20°C or -80°C) where degradation is minimal.
- A blank sample containing only the buffer to identify any interfering peaks.
V. Diagrams
Edman Degradation Workflow
Caption: Workflow of the Edman degradation cycle for N-terminal protein sequencing.
Troubleshooting Logic for Peak Tailing in HPLC
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
References
- 1. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deamidation - Wikipedia [en.wikipedia.org]
- 3. Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Machine learning prediction of methionine and tryptophan photooxidation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Validation & Comparative
A Comparative Guide to Isothiocyanate Reagents in Protein Sequencing: 2,3-Dimethylphenyl Isothiocyanate vs. Phenyl isothiocyanate
For researchers, scientists, and drug development professionals, the precise determination of protein sequences is fundamental to understanding biological processes and developing targeted therapeutics. The Edman degradation, a cornerstone of N-terminal protein sequencing, relies on the sequential cleavage and identification of amino acids using an isothiocyanate reagent. The most common and well-established reagent is Phenyl isothiocyanate (PITC). This guide provides a detailed comparison of PITC with a potential alternative, 2,3-Dimethylphenyl Isothiocyanate, offering insights into their potential performance based on established chemical principles and experimental data for the standard PITC procedure.
Introduction to the Reagents
Phenyl isothiocyanate (PITC) is the classic reagent used in Edman degradation for the sequential removal and identification of N-terminal amino acids from a peptide or protein.[1][2][3] Its reaction with the N-terminal amino group, followed by cleavage, results in the formation of a phenylthiohydantoin (PTH)-amino acid derivative, which can be identified by chromatography.[2][4]
This compound is an analog of PITC with two methyl groups attached to the phenyl ring. While not commonly used in routine protein sequencing, its structural similarity to PITC suggests it could potentially be used in a similar manner. The presence of the methyl groups is expected to influence its reactivity and the properties of its derivatives.
Performance Comparison: A Theoretical and Experimental Overview
| Feature | Phenyl isothiocyanate (PITC) | This compound (Predicted) |
| Coupling Reaction Efficiency | High and well-characterized. | Potentially lower due to steric hindrance from the two methyl groups adjacent to the isothiocyanate functional group. The electron-donating nature of the methyl groups might slightly increase the nucleophilicity of the nitrogen, but steric effects are likely to dominate. |
| Cleavage Efficiency | Efficient under acidic conditions. | Expected to be efficient, as the fundamental mechanism of cyclization and cleavage should not be significantly altered by the methyl groups. |
| Derivative Stability | Phenylthiohydantoin (PTH)-amino acids are stable and well-characterized. | 2,3-Dimethylphenylthiohydantoin (DMPTH)-amino acids are expected to be stable. |
| Detection of Derivatives | PTH-amino acids are readily detected by HPLC with UV detection. Their chromatographic properties are well-established.[4][5][6] | DMPTH-amino acids would also be detectable by UV-Vis spectroscopy. The addition of the methyl groups would likely alter the retention times in reversed-phase HPLC, potentially requiring the development of new separation protocols. |
| Potential for Side Reactions | Minimal side reactions under optimized conditions. | The steric bulk of the dimethylphenyl group might influence the propensity for certain side reactions, although this is speculative without experimental data. |
Experimental Protocols
The following is a generalized protocol for N-terminal protein sequencing using Edman degradation with Phenyl isothiocyanate. This protocol would require optimization for the use of this compound, particularly in the HPLC analysis step.
Edman Degradation Protocol using Phenyl isothiocyanate
This protocol outlines the key steps of the Edman degradation cycle.
1. Coupling Reaction:
-
The purified peptide or protein is dissolved in a suitable buffer, typically under mild alkaline conditions (pH 8-9) to ensure the N-terminal amino group is unprotonated.[1]
-
Phenyl isothiocyanate (PITC) is added in excess to the solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 40-50°C) to allow the PITC to react with the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC)-peptide derivative.[1]
2. Cleavage Reaction:
-
After the coupling reaction, the excess PITC and by-products are removed by extraction with an organic solvent.
-
The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), to cleave the peptide bond between the first and second amino acid residues.[7]
-
This cleavage step releases the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid derivative.[8]
3. Conversion and Identification:
-
The ATZ-amino acid is selectively extracted into an organic solvent.
-
The unstable ATZ-amino acid is then converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[8]
-
The resulting PTH-amino acid is dried and redissolved in a suitable solvent for analysis.
-
Identification of the PTH-amino acid is performed by high-performance liquid chromatography (HPLC), comparing its retention time to that of known PTH-amino acid standards.[4][5]
4. Repetitive Cycles:
-
The remaining peptide, now one amino acid shorter, can be subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.[1]
Mandatory Visualizations
Edman Degradation Workflow
Caption: Workflow of the Edman degradation for N-terminal protein sequencing.
Conclusion
Phenyl isothiocyanate remains the gold standard for Edman degradation due to its high reactivity, the stability of its derivatives, and the extensive characterization of the entire process. While this compound presents an interesting structural analog, its utility in protein sequencing is likely hampered by potential steric hindrance from the two methyl groups, which could decrease the efficiency of the initial coupling reaction. The electron-donating effect of the methyl groups is unlikely to overcome this steric impediment.
For researchers requiring reliable and high-efficiency N-terminal sequencing, PITC is the recommended reagent. Further experimental studies would be necessary to fully elucidate the performance of this compound and determine if it offers any advantages in specific applications, such as altered chromatographic properties that might be beneficial for resolving certain amino acid derivatives. However, without such data, PITC remains the superior choice for routine protein sequencing.
References
- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 8. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
A Comparative Analysis of the Reactivity of 2,3- and 2,6-Dimethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric aromatic isothiocyanates: 2,3-dimethylphenyl isothiocyanate and 2,6-dimethylphenyl isothiocyanate. The positioning of the methyl groups on the phenyl ring relative to the isothiocyanate functional group significantly influences the steric environment and, consequently, the reactivity of these compounds towards nucleophiles. This difference is critical in the context of organic synthesis, drug design, and the development of chemical probes, where precise control over reaction kinetics and steric accessibility is paramount.
The isothiocyanate functional group (-N=C=S) is a versatile electrophile, readily undergoing addition reactions with a variety of nucleophiles, including primary and secondary amines, thiols, and alcohols. The central carbon atom of the isothiocyanate is electron-deficient and is the site of nucleophilic attack. The rate and success of this attack are governed by both electronic and steric factors. While the electronic contribution of the two methyl groups in the 2,3- and 2,6-isomers is similar, the steric hindrance presented by these groups differs substantially.
Theoretical Comparison of Reactivity
The primary determinant of the differential reactivity between 2,3- and 2,6-dimethylphenyl isothiocyanate is steric hindrance.
-
This compound: In this isomer, one methyl group is in the ortho position and the other is in the meta position relative to the isothiocyanate group. While the ortho-methyl group does exert some steric hindrance, one side of the isothiocyanate functional group remains relatively accessible to incoming nucleophiles. This compound is recognized as a highly reactive intermediate in organic synthesis.[1]
-
2,6-Dimethylphenyl Isothiocyanate: In this isomer, both ortho positions are occupied by methyl groups. These two bulky groups flank the isothiocyanate functional group, creating a sterically congested environment. This significant steric hindrance is expected to impede the approach of nucleophiles to the electrophilic carbon atom of the isothiocyanate group, leading to a markedly lower reaction rate compared to its 2,3-disubstituted counterpart.
This anticipated difference in reactivity is a crucial consideration for applications in medicinal chemistry and chemical biology, where isothiocyanates are often employed to covalently modify specific cysteine residues in proteins. The steric accessibility of the target cysteine will dictate which isomer, if any, can effectively form a covalent bond.
Predicted Quantitative Reactivity Data
| Parameter | This compound | 2,6-Dimethylphenyl Isothiocyanate | Rationale |
| Relative Reaction Rate | Faster | Slower | The two ortho-methyl groups in the 2,6-isomer create significant steric hindrance, impeding nucleophilic attack. |
| Reaction Conditions | Milder (e.g., room temperature) | Harsher (e.g., elevated temperatures, prolonged reaction times) | Overcoming the higher activation energy due to steric hindrance in the 2,6-isomer requires more forcing conditions. |
| Yield with Bulky Nucleophiles | Moderate to High | Low to Negligible | The steric clash between the 2,6-dimethylphenyl group and a bulky nucleophile would be highly unfavorable. |
Experimental Protocols
To empirically determine the reactivity of these two isomers, a comparative kinetic analysis can be performed. A common method involves reacting the isothiocyanate with a nucleophile and monitoring the reaction progress over time using spectrophotometry or chromatography.
Kinetic Analysis via UV-Vis Spectrophotometry
This method is suitable for reactions that result in a change in the UV-Vis spectrum upon product formation. The reaction of an isothiocyanate with an amine to form a thiourea is a good candidate.
Principle: The formation of the thiourea product is monitored by measuring the increase in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance. By using a pseudo-first-order condition (a large excess of the amine), the observed rate constant can be readily determined.
Materials:
-
This compound
-
2,6-Dimethylphenyl isothiocyanate
-
A primary or secondary amine (e.g., n-butylamine)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of each isothiocyanate isomer (e.g., 10 mM in acetonitrile).
-
Prepare a stock solution of the amine (e.g., 1 M in acetonitrile).
-
-
Determination of λmax:
-
React a small amount of each isothiocyanate with an excess of the amine to completion.
-
Scan the UV-Vis spectrum of the resulting thiourea solution to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and a cuvette containing the amine solution (e.g., 100 mM in acetonitrile) to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by injecting a small volume of the isothiocyanate stock solution into the cuvette and mixing rapidly.
-
Monitor the increase in absorbance at the predetermined λmax over time until the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.
-
The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the amine.
-
Competitive Reactivity Study by HPLC
This method provides a direct comparison of the reactivity of the two isomers in a single experiment.
Principle: Both isothiocyanate isomers are allowed to compete for a limited amount of a nucleophile. The relative amounts of the two thiourea products formed are quantified by High-Performance Liquid Chromatography (HPLC). The product ratio is a direct measure of the relative reactivity of the two isomers.
Materials:
-
This compound
-
2,6-Dimethylphenyl isothiocyanate
-
A nucleophile (e.g., benzylamine)
-
Reaction solvent (e.g., acetonitrile)
-
HPLC system with a UV detector and a C18 column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Quenching reagent (e.g., a large excess of a highly reactive amine like piperidine)
Procedure:
-
Reaction Setup:
-
In a reaction vial, prepare a solution containing equimolar concentrations of this compound and 2,6-dimethylphenyl isothiocyanate (e.g., 10 mM each).
-
Add the nucleophile in a sub-stoichiometric amount (e.g., 0.5 equivalents, 5 mM).
-
Allow the reaction to proceed for a set period.
-
-
Time-Point Sampling and Quenching:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching reagent.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the two thiourea products, the remaining isothiocyanates, and the nucleophile using a suitable gradient method.
-
Monitor the elution using the UV detector.
-
-
Data Analysis:
-
Integrate the peak areas of the two thiourea products at each time point.
-
The ratio of the peak areas (after correcting for any differences in molar absorptivity) will indicate the relative rates of reaction.
-
Visualizing the Steric Hindrance
The following diagrams, generated using Graphviz (DOT language), illustrate the structural differences and the resulting steric hindrance that governs the reactivity of the two isomers.
References
A Researcher's Guide to N-Terminal Amino Acid Analysis: 2,3-Dimethylphenyl Isothiocyanate in Focus
For researchers, scientists, and drug development professionals, the precise characterization of a protein's N-terminus is a critical step in ensuring its identity, purity, and structural integrity. The quantitative analysis of N-terminal amino acids provides invaluable information for confirming protein sequences, identifying post-translational modifications, and ensuring batch-to-batch consistency of biopharmaceuticals. This guide offers an objective comparison of N-terminal amino acid analysis methods, with a special focus on the application of 2,3-Dimethylphenyl Isothiocyanate, benchmarked against the traditional Edman reagent, Phenylisothiocyanate (PITC), and other modern alternatives.
This comprehensive guide delves into the experimental protocols and quantitative performance of various reagents, presenting data in a clear, comparative format. We will explore the underlying chemical principles and workflows, empowering you to select the most suitable method for your specific research needs.
Quantitative Performance Comparison of N-Terminal Analysis Reagents
The choice of reagent for N-terminal amino acid analysis significantly impacts the sensitivity, speed, and efficiency of the workflow. Below is a summary of the key performance metrics for this compound, PITC, and other common alternatives. It is important to note that while extensive data is available for PITC and mass spectrometry-based methods, the data for this compound is less documented. The presented values for this compound are estimations based on the performance of structurally similar substituted phenylisothiocyanates.
| Feature | This compound (Estimated) | Phenylisothiocyanate (PITC) | Dimethyl Labeling (MS-based) |
| Principle | Sequential Edman degradation with HPLC-based detection of the corresponding phenylthiohydantoin (PTH) derivative. | Sequential Edman degradation with HPLC-based detection of PTH-amino acids. | Reductive amination of the N-terminal amine followed by mass spectrometry analysis. |
| Sensitivity | Low to mid picomole (pmol) range. | 10-100 picomoles for routine analysis.[1] | Low femtomole (fmol) to attomole (amol) range. |
| Cycle Time per Residue | 45-60 minutes. | Approximately 45-60 minutes in automated sequencers. | Not applicable (analysis is not sequential in the same manner). |
| Efficiency per Cycle | >95% | Typically over 99% with modern instruments.[1] | Not applicable. |
| Maximum Sequence Length | Up to 30-40 residues. | Practically limited to 30-60 residues due to cumulative sample loss and side reactions.[1] | Can provide information for the entire protein sequence when combined with proteolysis. |
| Instrumentation | Automated Protein Sequencer, HPLC | Automated Protein Sequencer, HPLC | Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Key Advantages | Potentially improved HPLC separation of certain PTH derivatives due to the methyl groups. | Well-established, robust, and reliable method for direct sequencing.[1] | High sensitivity, high throughput, suitable for complex mixtures, and can identify N-terminal modifications. |
| Key Limitations | Limited commercial availability and published data. Requires highly purified protein. | Requires highly purified protein, cannot sequence blocked N-termini, and has lower throughput than MS methods.[2] | Indirect sequencing method that relies on database searching. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving accurate and reliable results in N-terminal amino acid analysis. Below are detailed methodologies for the key techniques discussed.
Protocol 1: N-Terminal Amino Acid Analysis using this compound (Generalized Edman Degradation)
This protocol outlines the general steps for N-terminal sequencing using an isothiocyanate reagent like this compound, performed on an automated protein sequencer.
1. Sample Preparation:
-
Ensure the protein or peptide sample is highly purified (>95%) and free of interfering substances such as primary amines (e.g., Tris buffer, glycine) and detergents.
-
The sample can be in a liquid form (dissolved in a volatile solvent) or immobilized on a PVDF membrane.
-
Quantify the amount of protein accurately; typically, 10-100 picomoles are required.
2. Edman Degradation Cycle:
-
Coupling: The protein/peptide is reacted with a solution of this compound in a basic buffer (e.g., N-trimethylamine) at a controlled temperature (around 50°C). This forms a 2,3-dimethylphenylthiocarbamoyl (DMPTC) derivative at the N-terminal amino group.
-
Cleavage: The DMPTC-protein/peptide is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This selectively cleaves the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Extraction: The ATZ-amino acid derivative is extracted with an organic solvent (e.g., butyl chloride).
-
Conversion: The unstable ATZ derivative is converted to a more stable 2,3-dimethylphenylthiohydantoin (DMPTH) amino acid by treatment with an aqueous acid.
3. HPLC Analysis:
-
The resulting DMPTH-amino acid is injected into a reverse-phase HPLC system.
-
The DMPTH-amino acid is identified by comparing its retention time with that of a standard mixture of DMPTH-amino acids.
-
The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation.
Protocol 2: N-Terminal Dimethyl Labeling for Mass Spectrometry Analysis
This method offers a high-sensitivity alternative to Edman degradation, particularly for complex samples.
1. Sample Preparation:
-
The protein sample is typically denatured, reduced, and alkylated to ensure efficient enzymatic digestion.
-
The protein is then digested into smaller peptides using a protease such as trypsin.
2. Dimethyl Labeling:
-
The peptide mixture is incubated with formaldehyde (or isotopically labeled formaldehyde for quantitative studies) and a reducing agent, such as sodium cyanoborohydride.
-
This reaction results in the dimethylation of the primary amines (the N-terminal α-amino group and the ε-amino group of lysine residues).
3. Quenching and Sample Cleanup:
-
The labeling reaction is quenched by adding an amine-containing buffer (e.g., Tris) or by acidification.
-
The labeled peptide mixture is then desalted and purified using C18 solid-phase extraction.
4. LC-MS/MS Analysis:
-
The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
The N-terminal peptides can be identified and quantified based on their specific mass shift and fragmentation patterns.
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the experimental workflows.
Caption: Workflow of Edman degradation using this compound.
References
A Comparative Guide to Amino Acid Analysis: Isothiocyanate Derivatization vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is crucial for applications ranging from protein characterization and cell culture media monitoring to biomarker discovery. This guide provides an objective comparison of a new method for amino acid analysis utilizing isothiocyanate derivatization against other established alternatives. The performance of each method is supported by experimental data to aid in the selection of the most appropriate technique for your research needs.
This guide will delve into the methodologies of pre-column derivatization with phenylisothiocyanate (PITC), o-phthalaldehyde (OPA), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), presenting their quantitative performance, experimental protocols, and a comparative analysis of their respective workflows and characteristics.
Quantitative Performance Data
The following tables summarize the performance characteristics of PITC, OPA, and AQC derivatization methods for amino acid analysis based on published data. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be considered as representative performance indicators rather than a direct head-to-head comparison under identical conditions.
Table 1: Performance Characteristics of the Phenylisothiocyanate (PITC) Method
| Parameter | Reported Value | Source |
| Linearity (r²) | > 0.998 | [1][2] |
| Limit of Detection (LOD) | 14 fmol - 1 pmol | [1][2] |
| Limit of Quantification (LOQ) | Not consistently reported | |
| Precision (%RSD) | < 3% for most amino acids | [1][2] |
| Recovery | 80% - 100% | [1][2] |
Table 2: Performance Characteristics of the o-Phthalaldehyde (OPA) Method
| Parameter | Reported Value | Source |
| Linearity (r²) | > 0.998 | [1][2] |
| Limit of Detection (LOD) | 14 fmol - 1 pmol | [1][2] |
| Limit of Quantification (LOQ) | Not consistently reported | |
| Precision (%RSD) | < 3% for most amino acids | [1][2] |
| Recovery | 80% - 100% | [1][2] |
Table 3: Performance Characteristics of the 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Method
| Parameter | Reported Value | Source |
| Linearity (r²) | ≥ 0.99 | [3] |
| Limit of Detection (LOD) | 0.009–0.822 µM | [3] |
| Limit of Quantification (LOQ) | 1–2.5 µM | [3] |
| Precision (Intra-day %RSD) | 0.25–11.97% | [3] |
| Precision (Inter-day %RSD) | 1.67–11.57% | [3] |
| Recovery | 90–102.8% | [3] |
Experimental Workflows and Logical Comparisons
The following diagrams illustrate the experimental workflow for the PITC derivatization method and provide a logical comparison of the key features of the PITC, OPA, and AQC methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific sample types and instrumentation.
Protocol 1: Amino Acid Analysis using Phenylisothiocyanate (PITC) Derivatization
1. Protein Hydrolysis: a. To approximately 1-10 µg of protein sample in a hydrolysis tube, add 200 µL of 6 M HCl containing 0.1% phenol. b. Seal the tube under vacuum after flushing with nitrogen. c. Heat at 110°C for 24 hours. d. Cool the sample and centrifuge to collect the hydrolysate. e. Dry the hydrolysate completely under vacuum.
2. Derivatization: a. Re-dry the sample after adding 20 µL of a 2:2:1 (v/v/v) solution of ethanol:water:triethylamine. b. Add 20 µL of a 1:7 (v/v) solution of PITC in ethanol:water:triethylamine (2:2:1). c. Incubate at room temperature for 20 minutes. d. Dry the sample under vacuum to remove excess reagent.
3. Analysis: a. Reconstitute the dried phenylthiocarbamyl (PTC) amino acids in 100 µL of the HPLC mobile phase A. b. Inject an appropriate volume (e.g., 10-20 µL) onto a reversed-phase C18 column. c. Separate the PTC-amino acids using a gradient elution with a suitable mobile phase system (e.g., sodium acetate buffer and acetonitrile). d. Detect the derivatives by UV absorbance at 254 nm.[4]
Protocol 2: Amino Acid Analysis using o-Phthalaldehyde (OPA) Derivatization
1. Reagent Preparation: a. Borate Buffer: Prepare a 0.4 M boric acid solution in water and adjust the pH to 10.2 with NaOH. b. OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of the borate buffer and 50 µL of 3-mercaptopropionic acid.
2. Automated Derivatization (within HPLC autosampler): a. The autosampler is programmed to mix the sample with the OPA reagent immediately before injection. b. A typical sequence involves aspirating a small volume of borate buffer, followed by the sample, and then the OPA reagent. c. The mixture is incubated in the injection loop for a short period (e.g., 1 minute) to allow for complete derivatization of primary amino acids.
3. Analysis: a. The derivatized sample is injected onto a reversed-phase C18 column. b. Separation is achieved using a gradient elution, typically with a phosphate buffer and a mixture of acetonitrile and methanol. c. Detection is performed by fluorescence with excitation at 340 nm and emission at 450 nm.[5] d. For the analysis of secondary amino acids like proline, a subsequent derivatization step with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is required.[5]
Protocol 3: Amino Acid Analysis using 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization
1. Reagent Preparation: a. Borate Buffer: Prepare a 200 mM borate buffer and adjust the pH to 8.8. b. AQC Reagent: Dissolve AQC in acetonitrile to a concentration of approximately 3 mg/mL. This solution should be prepared fresh.
2. Derivatization: a. To 10 µL of the amino acid standard or sample, add 70 µL of the borate buffer and vortex. b. Add 20 µL of the AQC reagent solution and vortex immediately. c. Heat the mixture at 55°C for 10 minutes.
3. Analysis: a. Inject an aliquot of the derivatized sample directly onto a reversed-phase C18 column. b. Separate the AQC-amino acid derivatives using a gradient elution with an acetate buffer and acetonitrile. c. Detection can be performed by fluorescence (excitation 250 nm, emission 395 nm) or UV absorbance at 254 nm.[2]
Conclusion
The choice of derivatization reagent for amino acid analysis is a critical decision that impacts the accuracy, sensitivity, and throughput of the workflow.
-
Phenylisothiocyanate (PITC) is a well-established and robust method that reacts with both primary and secondary amines, providing comprehensive amino acid profiles. However, the derivatization procedure is more complex and time-consuming due to the need for a vacuum-drying step to remove excess reagent.[6]
-
o-Phthalaldehyde (OPA) offers a rapid and highly sensitive method that is easily automated, making it ideal for high-throughput applications. Its major limitation is that it only reacts with primary amines, necessitating a secondary derivatization step with a reagent like FMOC-Cl for the analysis of amino acids such as proline. The resulting derivatives are also known to be less stable.[6]
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) provides a balance of features, reacting with both primary and secondary amines to form highly stable derivatives.[6] The reaction is relatively fast and does not require the removal of excess reagent, making it amenable to automation. A recent study comparing the three methods found that while an OPA-FMOC method had the shortest run time, the PITC method showed the best accuracy when compared to a standard amino acid analyzer.[7]
Ultimately, the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, the required throughput, the available instrumentation, and the specific amino acids of interest. For comprehensive and accurate analysis, the PITC method remains a strong contender, while for high-throughput screening of primary amino acids, the OPA method is highly efficient. The AQC method presents a versatile alternative with the advantage of producing very stable derivatives of all proteinogenic amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatography intercomparative study for amino acid analysis in two tissues by PITC- and OPA-derivatizations [iris.unimol.it]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of different derivatisation for amino acids determination of foie gras by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Protein N-Terminal Sequencing: Edman Degradation and Mass Spectrometry
In the realms of proteomics, drug development, and molecular biology, the precise determination of a protein's amino acid sequence is paramount. The N-terminus of a protein is a critical region that can influence its function, stability, and subcellular localization. Two cornerstone techniques for N-terminal sequencing, Edman degradation and mass spectrometry (MS), offer distinct advantages and are often used in a complementary fashion to ensure the highest level of accuracy. This guide provides an objective comparison of these methods, complete with experimental protocols and data presentation, to aid researchers in making informed decisions for their analytical needs.
At a Glance: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (Bottom-Up Proteomics) |
| Principle | Sequential chemical cleavage of N-terminal amino acids. | Enzymatic digestion followed by mass analysis of peptide fragments. |
| Primary Application | Gold standard for N-terminal sequence confirmation of purified proteins.[1][2] | High-throughput protein identification, PTM analysis, and sequencing of complex mixtures.[1][3] |
| Sequence Read Length | Typically 15-30 amino acids, up to 50 under optimal conditions.[1] | Can achieve full protein sequence coverage by assembling overlapping peptides. |
| Sample Requirement | High purity (>90%), typically in the low picomole range. | Can analyze complex mixtures and requires smaller sample amounts (femtomole to low picomole). |
| Throughput | Low, as it is a sequential process. | High, suitable for large-scale proteomic studies. |
| Data Interpretation | Direct identification of amino acids without database reliance. | Typically requires database searching; de novo sequencing is possible but can be complex.[1][3] |
| Blocked N-termini | Cannot proceed if the N-terminus is chemically modified (e.g., acetylation). | Can identify and characterize N-terminal modifications.[1] |
| Isoleucine/Leucine ID | Can distinguish between these isobaric amino acids. | Cannot typically distinguish between isobaric amino acids without specialized techniques. |
Cross-Validation in Practice: A Case Study
While published side-by-side data tables are not always readily available, the following represents a typical comparative analysis for the N-terminal sequencing of a recombinant monoclonal antibody. In this scenario, Edman degradation provides a direct and unambiguous sequence of the initial residues, which is then corroborated by the broader coverage and post-translational modification (PTM) analysis offered by mass spectrometry.
Table 1: Illustrative N-Terminal Sequencing Data for a Recombinant Monoclonal Antibody Light Chain
| Cycle/Residue Position | Edman Degradation Result | Mass Spectrometry (LC-MS/MS) Result | Cross-Validation Confirmation |
| 1 | Asp | Asp | Confirmed |
| 2 | Ile | Ile/Leu | Confirmed as Isoleucine by Edman |
| 3 | Gln | Gln | Confirmed |
| 4 | Met | Met | Confirmed |
| 5 | Thr | Thr | Confirmed |
| 6 | Gln | Gln | Confirmed |
| 7 | Ser | Ser | Confirmed |
| 8 | Pro | Pro | Confirmed |
| 9 | Ser | Ser | Confirmed |
| 10 | Ser | Ser | Confirmed |
| 11 | Leu | Ile/Leu | Confirmed as Leucine by Edman |
| 12 | Ser | Ser | Confirmed |
| 13 | Ala | Ala | Confirmed |
| 14 | Ser | Ser | Confirmed |
| 15 | Val | Val | Confirmed |
| PTM Analysis | Not Applicable | N-terminal Gln can be partially cyclized to pyroglutamate. | MS provides crucial PTM information. |
Experimental Protocols
Edman Degradation Sequencing
This protocol outlines the automated, stepwise process for determining the N-terminal amino acid sequence of a protein or peptide.
-
Sample Preparation: The protein sample must be highly purified (>90%) and can be in liquid form or blotted onto a polyvinylidene difluoride (PVDF) membrane.
-
Coupling Reaction: The purified protein is immobilized in the sequencer's reaction chamber. Phenyl isothiocyanate (PITC), also known as Edman's reagent, is introduced under alkaline conditions. PITC reacts with the free N-terminal amino group of the protein to form a phenylthiocarbamyl (PTC) derivative.
-
Cleavage: Anhydrous acid, typically trifluoroacetic acid (TFA), is introduced. This cleaves the bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the polypeptide chain intact.
-
Conversion: The ATZ-amino acid is extracted with an organic solvent and then treated with an aqueous acid to convert it into a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identification: The PTH-amino acid is injected into a high-performance liquid chromatography (HPLC) system. By comparing its retention time to a set of known PTH-amino acid standards, the identity of the original N-terminal amino acid is determined.
-
Cycle Repetition: The shortened polypeptide chain in the reaction chamber is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid. This process is repeated for a number of cycles, typically 15-30.
Mass Spectrometry-Based Sequencing (Bottom-Up Proteomics)
This protocol describes a typical workflow for protein sequencing using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation and Reduction/Alkylation: The protein sample is denatured to unfold the protein. Disulfide bonds are reduced using a reducing agent like dithiothreitol (DTT) and then alkylated with a reagent such as iodoacetamide to prevent them from reforming.
-
Enzymatic Digestion: A protease, most commonly trypsin, is added to the protein solution. Trypsin cleaves the protein C-terminal to arginine and lysine residues, resulting in a complex mixture of smaller peptides.
-
Peptide Cleanup: The peptide mixture is desalted and purified using a solid-phase extraction technique, such as a C18 column, to remove salts and other contaminants that could interfere with mass spectrometry analysis.
-
Liquid Chromatography (LC) Separation: The cleaned-up peptide mixture is injected into a high-performance liquid chromatography (HPLC) system. The peptides are separated based on their hydrophobicity as they pass through a reversed-phase column.
-
Mass Spectrometry (MS) Analysis:
-
MS1 Scan: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument performs a full scan to measure the mass-to-charge ratio (m/z) of the intact peptide ions.
-
MS2 Scan (Tandem MS): The most abundant peptide ions from the MS1 scan are selected, isolated, and fragmented (e.g., by collision-induced dissociation). The m/z of the resulting fragment ions is then measured.
-
-
Data Analysis: The fragmentation patterns (MS2 spectra) are used to determine the amino acid sequence of each peptide. This can be done by searching the spectra against a protein sequence database or through de novo sequencing algorithms that piece together the sequence from the mass differences between fragment ions. The overlapping peptide sequences are then assembled to reconstruct the full protein sequence.
Visualizing the Workflows and Their Interplay
Caption: Experimental workflows for Edman degradation and mass spectrometry and their convergence for cross-validation.
Signaling Pathway Context: The N-End Rule Pathway
The N-end rule pathway is a prime example of a biological process where the identity of the N-terminal amino acid directly influences protein fate, specifically its stability and degradation. N-terminal sequencing is crucial for studying this pathway.
The pathway dictates that the half-life of a protein is determined by its N-terminal residue. Certain N-terminal amino acids are recognized as "destabilizing," targeting the protein for ubiquitination and subsequent degradation by the proteasome. N-terminal modifications, such as acetylation, can also act as degradation signals (degrons) recognized by specific E3 ubiquitin ligases.
Caption: The N-end rule pathway, where N-terminal status dictates protein degradation.
Conclusion: An Integrated Approach for Unambiguous Characterization
Both Edman degradation and mass spectrometry are powerful techniques for protein sequencing, each with its own set of strengths and limitations. Edman degradation offers unparalleled accuracy for the direct sequencing of the N-terminus of a purified protein, making it an indispensable tool for quality control and regulatory submissions.[1] Mass spectrometry, on the other hand, provides high-throughput capabilities, the ability to analyze complex mixtures, and comprehensive information on the full protein sequence and any post-translational modifications.
For the most rigorous and unambiguous characterization of a protein, a dual approach is often the most effective strategy. Edman degradation can provide a definitive sequence of the first 15-30 amino acids, which serves as a robust validation for the N-terminal sequence determined by mass spectrometry. This cross-validation ensures the highest confidence in the final sequence data, which is critical for research, diagnostics, and the development of biotherapeutics.
References
A Researcher's Guide to Isothiocyanate Reagents in Proteomics: A Performance Comparison
For researchers, scientists, and drug development professionals engaged in proteomics, the selection of appropriate labeling reagents is a critical determinant of experimental success. Isothiocyanates, a class of amine-reactive compounds, have long been employed for the derivatization of proteins and peptides. This guide provides an objective comparison of the performance of common isothiocyanate reagents, with a focus on their application in quantitative proteomics. We will delve into their chemical properties, labeling efficiency, and detection characteristics, supported by experimental protocols and data visualizations to aid in your selection process.
Core Properties: A Head-to-Head Comparison
The most established isothiocyanate reagents for protein labeling are Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine Isothiocyanate (TRITC). These reagents react with primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine residues, to form a stable thiourea bond. While both are widely used, they possess distinct photophysical properties that influence their suitability for different applications.
Table 1: Comparison of Key Performance Characteristics of FITC and TRITC
| Property | Fluorescein Isothiocyanate (FITC) | Tetramethylrhodamine Isothiocyanate (TRITC) | Newer Generation Dyes (e.g., Alexa Fluor™, DyLight™) |
| Excitation Maximum | ~495 nm[1] | ~557 nm[1] | Wide range of wavelengths available |
| Emission Maximum | ~525 nm[1] | ~576 nm[1] | Wide range of wavelengths available |
| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹[1] | ~100,000 cm⁻¹M⁻¹ (in methanol)[1] | Generally high |
| Quantum Yield | ~0.92[1] | Generally lower than FITC[1] | High |
| Brightness | Good[1] | Moderate | Excellent |
| Photostability | Prone to photobleaching[1][2] | Generally more photostable than FITC[1] | High |
| pH Sensitivity | Fluorescence is pH-sensitive and decreases in acidic environments[1] | More stable across a wider pH range[1] | Less pH-sensitive |
| Solubility | Good water solubility[1] | Requires DMSO for initial dissolving[1] | Generally good water solubility |
| Common Coupling Chemistry | Isothiocyanate | Isothiocyanate | NHS ester, Maleimide, etc. |
FITC is generally brighter than TRITC but is more susceptible to photobleaching, making TRITC a better choice for experiments requiring longer exposure times.[1] For applications demanding high sensitivity and photostability, newer generations of fluorescent dyes, such as the Alexa Fluor and DyLight series, often offer superior performance, albeit at a higher cost.[1][2]
Experimental Protocols
Here, we provide detailed methodologies for key experiments to compare the performance of different isothiocyanate reagents.
Protocol 1: Comparative Protein Labeling with Isothiocyanate Reagents
This protocol outlines a general procedure for labeling a protein with two or more isothiocyanate dyes for a comparative analysis of labeling efficiency and fluorescence intensity.
Materials:
-
Purified protein of interest (1-2 mg/mL) in an amine-free buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 9.0).
-
Isothiocyanate reagent 1 (e.g., FITC) solution (1 mg/mL in anhydrous DMSO, freshly prepared).
-
Isothiocyanate reagent 2 (e.g., TRITC) solution (1 mg/mL in anhydrous DMSO, freshly prepared).
-
Size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Columns) for removal of unreacted dye.
-
Spectrophotometer or fluorometer.
Procedure:
-
Protein Preparation: Dissolve the protein to a concentration of 1-2 mg/mL in the carbonate/bicarbonate buffer. Ensure the buffer is free of primary amines like Tris or glycine, which will compete with the labeling reaction.[3]
-
Dye Preparation: Immediately before use, dissolve the isothiocyanate reagents in anhydrous DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction:
-
Divide the protein solution into separate tubes for each dye to be tested.
-
Slowly add a 10-20 fold molar excess of the dissolved dye to the protein solution while gently stirring. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column according to the manufacturer's instructions.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the dye (e.g., ~495 nm for FITC, ~557 nm for TRITC).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law.
-
The DOL is the molar ratio of the dye to the protein.
-
-
Comparison of Fluorescence Intensity:
-
Normalize the concentrations of the differently labeled protein solutions.
-
Measure the fluorescence emission at the respective maximum emission wavelength for each sample using a fluorometer with identical instrument settings.
-
Compare the relative fluorescence units (RFU) to determine the relative brightness of the labeled proteins.
-
Protocol 2: Analysis of Labeled Peptides by Mass Spectrometry
This protocol describes the preparation and analysis of isothiocyanate-labeled proteins for identification of labeling sites and assessment of labeling heterogeneity by mass spectrometry.
Materials:
-
Isothiocyanate-labeled protein (from Protocol 1).
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation.
-
Trypsin (proteomics grade).
-
Formic acid.
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap).
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein in a suitable buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reverse-phase LC column and elute with a gradient of acetonitrile.
-
Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition mode, acquiring both MS1 survey scans and MS/MS fragmentation spectra.
-
-
Data Analysis:
-
Use a proteomics search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS data.
-
Configure the search parameters to include the mass modification corresponding to the isothiocyanate label on lysine residues and the N-terminus.
-
Manually inspect the MS/MS spectra of labeled peptides to confirm the modification sites. The fragmentation pattern will show b- and y-ions, and the mass shift of the label will be observed on the fragment ions containing the modification site.
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and underlying principles.
References
A Comparative Guide to Purity Assessment of Synthesized 2,3-Dimethylphenyl Isothiocyanate via NMR and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of synthesized 2,3-Dimethylphenyl Isothiocyanate. Detailed experimental protocols, data interpretation, and a comparison with alternative methods are presented to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction
This compound (CAS No. 1539-20-4) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is critical to ensure the desired reaction outcomes and to avoid the introduction of potentially harmful impurities into the final product. The typical synthesis involves the reaction of 2,3-dimethylaniline with a sulfur-containing reagent like thiophosgene.[2] This process can lead to the formation of impurities, with unreacted starting materials and N,N'-bis(2,3-dimethylphenyl)thiourea being the most probable byproducts. This guide focuses on the application of NMR and GC-MS for the qualitative and quantitative assessment of the purity of this compound.
Purity Assessment Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful, non-destructive technique that provides both structural confirmation and quantitative analysis of a sample. By integrating the signals of the target compound and a certified internal standard, a highly accurate determination of purity can be achieved.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of an internal standard (e.g., maleic anhydride) into a clean NMR tube.
-
Dissolution: Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and gently agitate to ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete magnetization recovery, which is crucial for accurate quantification.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.
-
Integration and Calculation: Integrate the characteristic signals of this compound and the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates volatile compounds in a mixture and provides their mass-to-charge ratio, allowing for both identification and quantification.
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards of a certified reference standard of this compound at known concentrations.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify the purity by creating a calibration curve from the peak areas of the standard solutions.
Data Presentation and Interpretation
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ar-H | 7.10 - 7.25 (m, 3H) | 126.0, 128.5, 130.0 |
| Ar-CH₃ | 2.30 (s, 3H), 2.35 (s, 3H) | 15.0, 20.5 |
| Ar-C | 132.0, 135.0, 137.0 | |
| N=C=S | ~130-140 (broad) |
Note: Predicted using online NMR prediction tools. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Table 2: GC-MS Data for this compound
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~12.5 | 163 (M+), 148, 134, 118, 91 |
| 2,3-Dimethylaniline (impurity) | ~8.2 | 121 (M+), 106, 77 |
| N,N'-bis(2,3-dimethylphenyl)thiourea (impurity) | >15 | 284 (M+), 163, 121 |
Note: Retention times are approximate and can vary based on the specific GC conditions. Mass fragments are based on the NIST WebBook data for 2,3-Dimethylphenylisothiocyanate.[3]
Comparison of Purity Assessment Methods
| Method | Principle | Advantages | Disadvantages | Ideal Application |
| ¹H NMR | Nuclear magnetic resonance of protons. | - Non-destructive- Provides structural information- Relatively fast- High accuracy and precision for quantification (qNMR) | - Lower sensitivity than GC-MS- Requires a pure internal standard for accurate quantification- May not separate all impurities | Routine purity checks, structural confirmation, and accurate quantification of major components. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | - High sensitivity and selectivity- Can identify and quantify trace impurities- Provides molecular weight and fragmentation information | - Destructive technique- Requires volatile and thermally stable compounds- Calibration standards are necessary for accurate quantification | Identification and quantification of volatile impurities, even at trace levels. |
| HPLC | Separation by high-performance liquid chromatography. | - Applicable to a wide range of compounds, including non-volatile ones- High resolution and sensitivity | - Can be time-consuming to develop methods- Requires reference standards for identification and quantification | Purity assessment of non-volatile or thermally labile isothiocyanates and their impurities.[4] |
| Titration | Chemical reaction with a standardized titrant. | - Simple and inexpensive- Does not require sophisticated instrumentation | - Lower precision and accuracy than instrumental methods- Non-specific; titrates all reactive species | Quick, preliminary purity estimation where high accuracy is not required. |
Visualization of the Purity Assessment Workflow
Caption: Purity assessment workflow for this compound.
Conclusion
Both NMR and GC-MS are powerful techniques for assessing the purity of synthesized this compound. The choice between them depends on the specific requirements of the analysis. NMR spectroscopy offers a rapid and non-destructive method for both structural confirmation and accurate quantification of the main component. GC-MS provides superior sensitivity for the detection and quantification of volatile impurities. For a comprehensive purity profile, a combination of both techniques is often recommended. Alternative methods like HPLC can be valuable for non-volatile impurities, while titration offers a simple, albeit less precise, estimation of purity.
References
A Head-to-Head Battle for Plasma Metabolite Analysis: "Dilute-and-Shoot" vs. Derivatization
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal sample preparation method for plasma metabolite analysis. This guide provides a detailed comparison of the "dilute-and-shoot" and derivatization techniques, supported by experimental data and protocols.
In the quest for understanding health, disease, and the effects of therapeutic interventions, the analysis of plasma metabolites plays a pivotal role. The choice of sample preparation is a critical first step that significantly impacts the quality and reliability of metabolomic data. Two widely employed strategies, "dilute-and-shoot" and derivatization, offer distinct advantages and disadvantages. This guide provides an in-depth comparison to aid researchers in making an informed decision for their specific analytical needs.
At a Glance: Key Differences
The "dilute-and-shoot" method is prized for its simplicity and high throughput, involving minimal sample handling.[1][2][3][4] Conversely, derivatization is a chemical process that modifies metabolites to enhance their analytical properties, often leading to improved sensitivity and chromatographic separation.[5][6][7] The choice between these two approaches hinges on the specific goals of the study, the nature of the target metabolites, and the analytical platform being used.
Quantitative Performance Comparison
A direct comparison of the two methods reveals trade-offs in key performance metrics. A study by Xu et al. (2025) provides valuable insights into the analysis of amine-containing metabolites in plasma using phenylisothiocyanate (PITC) derivatization versus a "dilute-and-shoot" approach.[8][9][10]
| Performance Parameter | "Dilute-and-Shoot" Method | Derivatization Method (PITC) | References |
| Lower Limit of Quantification (LLOQ) | Generally lower for non-derivatized compounds in plasma. | Reduced for derivatized compounds in pure solutions, but can be similar or higher in plasma due to dilution factors. | [9][10][11] |
| Matrix Effects | Can be significant, potentially leading to ion suppression. | Can introduce challenges and coelution with impurities. | [8][9][10][12] |
| Chromatographic Separation | May have limitations with isomeric separation. | Improved separation of isomers. | [8][9][10][11] |
| Carryover | Potentially higher. | Reduced. | [8][9][10][11] |
| Error Proneness | Less error-prone due to a simpler workflow. | More error-prone due to multiple steps. | [8][9][10][11] |
| Sample Preparation Complexity | Simple and fast. | More complex and time-consuming. | [1][11] |
| Throughput | High. | Lower. | [1] |
Experimental Workflows
The procedural differences between the two methods are stark, as illustrated by the following workflows.
"Dilute-and-Shoot" Workflow
The "dilute-and-shoot" method is characterized by its straightforward and rapid protocol.[1][3]
Derivatization Workflow
The derivatization workflow involves several additional chemical reaction steps to modify the analytes before analysis.[13][14]
Detailed Experimental Protocols
For researchers looking to implement these methods, detailed protocols are essential for reproducibility.
"Dilute-and-Shoot" Protocol for Plasma Analysis
This protocol is a generalized procedure and may require optimization for specific applications.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Dilution: In a microcentrifuge tube, add a specific volume of plasma (e.g., 50 µL). Add a larger volume of a precipitation/dilution solvent, typically ice-cold acetonitrile or a mixture of acetonitrile and water (e.g., 450 µL for a 1:10 dilution).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for analysis.
-
LC-MS Analysis: Inject the supernatant directly into the LC-MS system.
General Derivatization Protocol for Plasma Metabolites (GC-MS)
This protocol describes a common two-step derivatization process involving methoxyamination and silylation, often used for GC-MS analysis.[13][14]
-
Metabolite Extraction:
-
To 30 µL of plasma, add 1 mL of a cold extraction solvent mixture (e.g., acetonitrile:isopropanol:water at a 3:3:2 ratio).[13]
-
Vortex and incubate on ice.
-
Centrifuge to pellet proteins.
-
Collect the supernatant.
-
-
Drying: Dry the extracted metabolites completely under a vacuum concentrator (e.g., SpeedVac).
-
Methoxyamination:
-
Silylation:
-
Add a silylating agent, such as 80-90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the sample.[15]
-
Incubate with shaking at a controlled temperature (e.g., 30-60°C) for a specific duration (e.g., 30-60 minutes).[6][15] This step increases the volatility of the metabolites.
-
-
GC-MS Analysis: Transfer the derivatized sample to an autosampler vial for injection into the GC-MS system.
Logical Framework for Method Selection
Choosing the appropriate method requires careful consideration of the research objectives and analytical constraints.
References
- 1. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 3. Dilute and shoot approach for toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolo... [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Matrix Effects in Derivatized Plasma Samples for HPLC-MS/MS Analysis
In the field of quantitative bioanalysis, particularly in drug development and clinical research, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a pillar for its sensitivity and selectivity. However, the accuracy and reliability of these assays can be compromised by "matrix effects"—the alteration of analyte ionization efficiency by co-eluting compounds from the biological sample.[1][2][3] This issue is particularly pertinent when analyzing complex matrices like plasma, where endogenous components such as phospholipids are notorious for causing ion suppression.[4]
Chemical derivatization is a common strategy to enhance the sensitivity and improve the chromatographic properties of analytes that otherwise exhibit poor ionization or retention.[5][6] Reagents like dansyl chloride are frequently used to tag molecules with primary and secondary amine groups, introducing a readily ionizable moiety that boosts the MS signal.[5][7][8] While beneficial, this additional step does not eliminate the risk of matrix effects and underscores the need for their systematic evaluation.
This guide provides a comparative overview of common sample preparation techniques to mitigate matrix effects in derivatized plasma samples, complete with detailed experimental protocols and quantitative data to inform method development.
Experimental Protocol: Quantifying Matrix Effects
The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method .[4][9][10] This approach allows researchers to distinguish between the loss of analyte during the sample preparation process (recovery) and the suppression or enhancement of the signal during ionization (matrix effect).
The protocol involves preparing three distinct sets of samples:
-
Set A (Neat Solution): The analyte and its internal standard (IS) are prepared in the final reconstitution solvent at a known concentration. This sample represents the ideal response without any influence from the matrix.
-
Set B (Post-Extraction Spike): A blank plasma sample is processed through the entire sample preparation procedure (e.g., extraction and derivatization). The analyte and IS are then spiked into the final, clean extract before injection. This sample measures the influence of the co-eluting matrix components on the analyte's signal.
-
Set C (Pre-Extraction Spike): The analyte and IS are spiked into the blank plasma sample before the sample preparation procedure begins. This sample is used to determine the overall process efficiency, which includes both analyte recovery and matrix effects.
Calculations:
The key metrics are calculated using the peak areas obtained from the LC-MS/MS analysis of these three sets:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100%
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100%
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100%
A robust bioanalytical method should demonstrate minimal and consistent matrix effects across different lots of plasma.[1]
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is the most critical factor in minimizing matrix effects.[4][11] A good technique should effectively remove interfering endogenous substances, primarily phospholipids and proteins, while maximizing the recovery of the target analyte. Below is a comparison of three common methods.
| Technique | Principle | Typical Matrix Effect (%) | Analyte Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to denature and precipitate plasma proteins, which are then removed by centrifugation. | 50 - 85% (Significant Suppression) | 90 - 100% | Fast, simple, inexpensive, and non-selective. | "Dirty" extracts; high levels of phospholipids and other interferences remain, leading to significant matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on its polarity and pH. | 85 - 105% (Low to Moderate) | 60 - 90% | Provides cleaner extracts than PPT; can be optimized for selectivity. | Can have lower recovery for polar analytes; requires solvent optimization; can be difficult to automate.[12] |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted with a small volume of solvent. | 95 - 105% (Minimal) | 85 - 100% | Provides the cleanest extracts, significantly reducing matrix effects.[13] Highly selective and reproducible. | More complex, time-consuming, and expensive than PPT or LLE; requires method development. |
*Values are representative and can vary significantly based on the analyte, derivatization reagent, and specific protocol.
Understanding Ion Suppression
Matrix effects typically manifest as ion suppression in the electrospray ionization (ESI) source. Co-eluting matrix components, such as phospholipids, compete with the derivatized analyte for access to the droplet surface during desolvation and for the available charge.[11] This competition reduces the number of gas-phase analyte ions that enter the mass spectrometer, leading to a weaker signal and compromising the accuracy of quantification.
Strategies for Mitigation and Compensation
While optimizing sample preparation is the primary strategy to eliminate matrix effects, other approaches can be used to compensate for them:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects.[9][14] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By monitoring the peak area ratio of the analyte to the SIL-IS, accurate quantification can be achieved.[10]
-
Chromatographic Separation: Modifying the HPLC method (e.g., gradient, column chemistry) to chromatographically separate the analyte from the region where matrix components elute can effectively avoid suppression.[9]
-
Sample Dilution: Simply diluting the plasma sample can reduce the concentration of interfering components, thereby lessening the matrix effect.[15] However, this approach is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification after dilution.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Safety Operating Guide
Proper Disposal of 2,3-Dimethylphenyl Isothiocyanate: A Comprehensive Safety and Operations Guide
This guide provides essential safety, handling, and disposal procedures for 2,3-Dimethylphenyl Isothiocyanate (CAS No. 1539-20-4). The following protocols are designed for researchers, scientists, and drug development professionals to ensure the safe management of this hazardous chemical waste. Adherence to these guidelines is critical for personnel safety and environmental protection.
Immediate Safety and Hazard Information: this compound and its isomers are hazardous compounds. They are classified as toxic if swallowed, harmful or fatal if they come into contact with skin or are inhaled, and can cause severe skin burns, eye damage, and allergic skin reactions.[1][2][3][4] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
Hazard Profile of Dimethylphenyl Isothiocyanate Isomers
To provide a clear comparison for laboratory professionals who may work with related compounds, the following table summarizes the hazard classifications for various isomers of dimethylphenyl isothiocyanate.
| Hazard Classification | This compound | 2,6-Dimethylphenyl Isothiocyanate | 3,5-Dimethylphenyl Isothiocyanate |
| Acute Toxicity (Oral) | Toxic if swallowed[2][3] | Harmful if swallowed[5] | Harmful if swallowed[1] |
| Acute Toxicity (Dermal) | Fatal in contact with skin[2] | Data not specified | Harmful in contact with skin[1] |
| Acute Toxicity (Inhalation) | Fatal if inhaled[2] | May cause respiratory irritation[5] | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Causes severe skin burns[2] | Causes skin irritation[5] | Causes skin irritation[1] |
| Eye Damage/Irritation | Causes severe eye damage[2] | Causes serious eye irritation[5] | Causes serious eye irritation[1] |
| Sensitization | May cause an allergic skin reaction[2] | May cause an allergic skin reaction[5] | Data not specified |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects[2] | Data not specified | Data not specified |
This data is compiled from various Safety Data Sheets (SDSs) and may vary by supplier. Always consult the specific SDS for the product in use.
Experimental Protocol: Waste Handling and Disposal Preparation
Attempting to neutralize this compound in the laboratory without a validated protocol is not recommended. Isothiocyanates can react unpredictably, and improper treatment (e.g., with acids or some oxidizers) could potentially release highly toxic gases. The safest and mandated procedure is to dispose of the chemical waste through an approved hazardous waste management company.[1][2]
The following protocol details the steps for the safe collection, segregation, and preparation of this compound waste for professional disposal.
Objective: To safely collect and store this compound waste in a manner that complies with safety regulations and prepares it for collection by a licensed waste disposal service.
Materials:
-
Designated, leak-proof, and chemically compatible hazardous waste container
-
Secondary containment bin
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and face shield
-
Chemical-resistant lab coat or apron
-
Appropriate respiratory protection (e.g., ABEK-type respirator filter), as determined by risk assessment[6]
-
Procedure:
-
Work Area Preparation:
-
Conduct all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Waste Segregation:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams, especially acids or strong oxidizers.[6]
-
Use a dedicated waste container specifically for this chemical and any materials (e.g., pipette tips, absorbent paper) grossly contaminated with it.
-
-
Waste Collection:
-
For liquid waste, carefully pour the this compound into the designated hazardous waste container. Avoid splashing.
-
For solid waste (e.g., contaminated gloves, weigh boats), place it directly into the waste container.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
-
Container Sealing and Labeling:
-
Securely close the container lid. Ensure it is tightly sealed to prevent leaks or evaporation.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
All applicable hazard pictograms (e.g., Skull and Crossbones, Corrosive, Environmental Hazard)
-
Accumulation start date
-
-
-
Spill Management (Small Spills):
-
In case of a small spill inside the fume hood, absorb the liquid with an inert absorbent material (e.g., sand, diatomaceous earth, or a universal binding agent).[6]
-
Carefully scoop the contaminated absorbent material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated.
-
-
Temporary Storage:
-
Place the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Store the container within a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Store away from incompatible materials, heat, and sources of ignition.[3][7]
-
-
Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound waste.
References
- 1. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manual gas-phase isothiocyanate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. benchchem.com [benchchem.com]
- 7. The degradation of allyl isothiocyanate and its impact on methane production from anaerobic co-digestion of kitchen waste and waste activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2,3-Dimethylphenyl Isothiocyanate
This guide provides critical safety and logistical information for the handling of 2,3-Dimethylphenyl Isothiocyanate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established protocols for similar isothiocyanate compounds and are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield should be used when there is a splash hazard.[1][4][7][8] | Protects against splashes and vapors that can cause serious eye damage.[2][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene), a lab coat, and closed-toe shoes are required.[7] Flame-retardant and antistatic protective clothing is recommended.[1][7] | Prevents skin contact, which can lead to irritation, burns, and allergic reactions.[7][8] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary when working with the compound outside of a chemical fume hood or when vapors or aerosols may be generated.[1][7][8] | Protects against the inhalation of toxic vapors that can cause respiratory irritation and sensitization.[1][3][8] |
Safe Handling and Operational Workflow
A systematic approach is crucial when handling this compound to minimize exposure and ensure safety. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the available safety information for isothiocyanates.
-
Ensure a chemical fume hood is operational and certified.[1]
-
Assemble and inspect all necessary PPE for integrity before use.[1]
-
Have an emergency plan and ensure that an eyewash station and safety shower are readily accessible.[4][8][9]
-
-
Handling:
-
Post-Handling:
Spill Response and Disposal Plan
In the event of a spill, evacuate the area and eliminate all potential ignition sources.[1] Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1]
Spill Cleanup Procedure:
-
Absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[1][4]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Ventilate the area and wash the spill site after the material has been completely removed.[1]
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[10] The material and its container should be treated as hazardous waste.
Logical Workflow for Handling this compound
The following diagram illustrates the procedural flow for safely handling this chemical.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
